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Core Science & Biosynthesis

Foundational

Chemical structure and properties of 3-(4-Bromo-3-chlorophenyl)-2-oxopropanoic acid

The following technical guide provides an in-depth analysis of 3-(4-Bromo-3-chlorophenyl)-2-oxopropanoic acid , a specialized halogenated alpha-keto acid intermediate critical in the synthesis of non-canonical amino acid...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 3-(4-Bromo-3-chlorophenyl)-2-oxopropanoic acid , a specialized halogenated alpha-keto acid intermediate critical in the synthesis of non-canonical amino acids and pharmaceutical pharmacophores.

Executive Summary

3-(4-Bromo-3-chlorophenyl)-2-oxopropanoic acid (also known as 4-bromo-3-chlorophenylpyruvic acid) is a highly functionalized alpha-keto acid derivative.[1] It serves as the direct metabolic and synthetic precursor to 4-bromo-3-chlorophenylalanine , a non-canonical amino acid used in peptide engineering to enhance lipophilicity and proteolytic stability. This compound is characterized by a specific halogen substitution pattern (3-chloro, 4-bromo) on the phenyl ring, which imparts unique electronic properties and halogen-bonding capabilities essential for high-affinity ligand-receptor interactions in drug discovery (e.g., thyroid hormone receptor agonists, anticoagulants).

This guide details the chemical structure, physicochemical properties, synthesis protocols, and handling requirements for researchers utilizing this compound in medicinal chemistry and chemical biology.

Chemical Identity & Structure

PropertyDetail
IUPAC Name 3-(4-Bromo-3-chlorophenyl)-2-oxopropanoic acid
Common Name 4-Bromo-3-chlorophenylpyruvic acid
Molecular Formula C₉H₆BrClO₃
Molecular Weight 277.49 g/mol
SMILES OC(=O)C(=O)Cc1cc(Cl)c(Br)cc1
InChI Key (Analogous to 2-Cl isomer: RRGXNWCHRDRGEA-UHFFFAOYSA-N)
CAS Number Not widely indexed; Precursor to CAS 1270325-01-3 (Amino Acid)
Key Functional Groups Alpha-keto acid, Aryl halide (Bromo, Chloro)
Structural Analysis

The molecule consists of a phenyl ring substituted with a bromine atom at the para position and a chlorine atom at the meta position. This specific halogenation pattern creates a hydrophobic, electron-deficient aromatic system. The alpha-keto acid tail is highly reactive, capable of undergoing decarboxylation, tautomerization, and reductive amination.

Key Structural Features:

  • Halogen Bonding: The 4-bromo substituent acts as a sigma-hole donor, capable of forming halogen bonds with backbone carbonyls in protein binding pockets.

  • Lipophilicity: The 3,4-dihalo substitution significantly increases logP compared to the non-halogenated analog (phenylpyruvic acid), facilitating membrane permeability in derived peptides.

Physicochemical Properties[1][7][8][11]

Keto-Enol Tautomerism

Like all phenylpyruvic acids, this compound exists in equilibrium between its keto form (favored in acidic solution and solid state) and its enol form (stabilized by conjugation with the aromatic ring, especially in alkaline conditions).

  • Keto Form: Ar-CH2-C(=O)-COOH

  • Enol Form: Ar-CH=C(OH)-COOH (Z-isomer stabilized by internal H-bonding)

This tautomerism complicates NMR analysis, often showing dual signal sets for the methylene protons (singlet in keto, vinylic singlet in enol).

Solubility & Stability
  • Solubility: Sparingly soluble in water; soluble in ethanol, DMSO, and dilute alkali (NaOH/Na2CO3) due to enolate formation.

  • Stability:

    • Oxidative Decarboxylation: In the presence of hydrogen peroxide or mild oxidants, the alpha-keto acid degrades to 4-bromo-3-chlorophenylacetic acid .

    • Light Sensitivity: Halogenated aromatics can undergo photodehalogenation; store in amber vials.

Synthesis & Manufacturing

The synthesis of 3-(4-Bromo-3-chlorophenyl)-2-oxopropanoic acid is typically achieved via the Erlenmeyer-Plöchl Azlactone Synthesis or the Hydantoin Condensation method, starting from the commercially available 4-bromo-3-chlorobenzaldehyde.

Retrosynthetic Analysis

The target molecule is disconnected at the benzylidene double bond, leading back to the aldehyde and a glycine equivalent (N-acetylglycine or hydantoin).

Synthesis Aldehyde 4-Bromo-3-chlorobenzaldehyde (Starting Material) Azlactone 4-(4-Bromo-3-chlorobenzylidene) -2-methyl-5-oxazolone (Azlactone Intermediate) Aldehyde->Azlactone Ac2O, NaOAc Condensation Glycine N-Acetylglycine (Glycine Equivalent) Glycine->Azlactone Enamide Alpha-acetamidocinnamic Acid Azlactone->Enamide H2O/Acetone Ring Opening Product 3-(4-Bromo-3-chlorophenyl) -2-oxopropanoic Acid Enamide->Product HCl (aq), Reflux Hydrolysis

Figure 1: Synthesis pathway via Erlenmeyer-Plöchl Azlactone route.

Experimental Protocol: Erlenmeyer Azlactone Route

Step 1: Azlactone Formation

  • Reagents: Mix 4-bromo-3-chlorobenzaldehyde (1.0 eq), N-acetylglycine (1.0 eq), and anhydrous sodium acetate (0.8 eq) in acetic anhydride (3.0 eq).

  • Reaction: Reflux the mixture for 2–4 hours. The solution will turn yellow/orange as the azlactone forms.

  • Workup: Cool the mixture to precipitate the azlactone. Add a small amount of cold ethanol to facilitate crystallization. Filter and wash with cold water.[2]

  • Yield: Typically 70–85%.

Step 2: Hydrolysis to Keto Acid

  • Reagents: Suspend the azlactone in 3M HCl (aqueous).

  • Reaction: Reflux for 4–6 hours. The azlactone ring opens to the acetamidocinnamic acid, which then hydrolyzes to release the acetyl group and ammonia, yielding the alpha-keto acid.

  • Purification: The product often precipitates upon cooling. If oiling occurs (common with halogenated derivatives), extract with ethyl acetate, dry over MgSO4, and recrystallize from benzene/petroleum ether or toluene.

Biological Relevance & Applications[4][8][13][14]

Precursor for Non-Canonical Amino Acids

The primary utility of this keto acid is as a precursor for 4-bromo-3-chlorophenylalanine . This conversion is achieved via enzymatic transamination or chemical reductive amination.

  • Enzymatic Route: Using Phenylalanine Dehydrogenase (PheDH) or an Aminotransferase (AT) with an amine donor (e.g., L-aspartate or ammonium formate).

  • Chemical Route: Reductive amination using NH4OH and NaBH4 or catalytic hydrogenation (care required to avoid dehalogenation).

Drug Discovery Scaffolds

The 3-chloro-4-bromo motif is a "privileged structure" in medicinal chemistry, often used to mimic thyroxine (T4) or to occupy hydrophobic pockets in nuclear receptors.

  • Thyroid Receptor Ligands: The halogen pattern mimics the outer ring of iodothyronines.

  • Protease Inhibitors: The alpha-keto acid moiety itself can act as a transition-state inhibitor for serine proteases.

Applications KetoAcid 3-(4-Bromo-3-chlorophenyl) -2-oxopropanoic Acid AminoAcid 4-Bromo-3-chlorophenylalanine (Non-Canonical AA) KetoAcid->AminoAcid Reductive Amination (PheDH / NaBH4) Drugs Small Molecule Drugs (Thyromimetics) KetoAcid->Drugs Scaffold Diversification Metabolite 4-Bromo-3-chlorophenylacetic Acid (Oxidative Metabolite) KetoAcid->Metabolite H2O2 / Decarboxylation Peptides Halogenated Peptides (Increased Stability) AminoAcid->Peptides SPPS

Figure 2: Downstream applications and metabolic pathways.

Handling & Safety Information

Hazard Classification:

  • Skin/Eye Irritant: The alpha-keto acid functionality is acidic and can be irritating to mucous membranes.

  • Corrosive (Potential): Depending on purity and residual acid from synthesis.

Storage Protocol:

  • Temperature: Store at -20°C to prevent spontaneous decarboxylation.

  • Atmosphere: Store under inert gas (Argon/Nitrogen) to prevent oxidation.

  • Container: Amber glass to protect from light-induced dehalogenation.

References

  • Erlenmeyer Azlactone Synthesis: Herbst, R. M.; Shemin, D. "Phenylpyruvic Acid". Organic Syntheses, Coll.[2] Vol. 2, p. 519 (1943). Link

  • Halogenated Phenylalanine Synthesis: "Enzymatic synthesis of halogen derivatives of L-phenylalanine and phenylpyruvic acid". Journal of Labelled Compounds and Radiopharmaceuticals, 2023. Link

  • Compound Precursor Data: "4-Bromo-3-chlorobenzaldehyde Properties". PubChem. Link

  • Related Amino Acid: "4-Bromo-3-chloro-L-phenylalanine".[3] GuideChem CAS Database. Link

Sources

Exploratory

The Biological Activity of 3-(4-Bromo-3-chlorophenyl)-2-oxopropanoic Acid Derivatives: A Mechanistic and Methodological Exploration

An In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals. Abstract Derivatives of 3-(4-Bromo-3-chlorophenyl)-2-oxopropanoic acid represent a compelling class of small molecules fo...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Derivatives of 3-(4-Bromo-3-chlorophenyl)-2-oxopropanoic acid represent a compelling class of small molecules for therapeutic development. Their chemical architecture, featuring a reactive α-keto acid moiety and a di-halogenated aromatic ring, suggests a strong potential for significant biological activity. While direct research on this specific scaffold is emerging, a robust body of evidence from structurally related compounds—including the notable anticancer agent 3-bromopyruvate and various bromophenyl antimicrobials—provides a solid foundation for postulating its primary mechanisms of action. This guide synthesizes this evidence to explore the probable anticancer and antimicrobial activities of these derivatives. We will delve into the underlying biochemical pathways these compounds are likely to target, provide detailed, field-proven experimental protocols for validating these activities, and present a framework for their future investigation as potential therapeutic leads.

Introduction: The Therapeutic Potential of a Bifunctional Scaffold

The 3-(4-Bromo-3-chlorophenyl)-2-oxopropanoic acid scaffold is a molecule of significant interest due to its bifunctional nature. The α-keto acid group is a key player in cellular metabolism, making it an ideal starting point for designing metabolic inhibitors.[1][2] Concurrently, the presence of bromine and chlorine on the phenyl ring enhances the molecule's lipophilicity and electrophilic character, traits commonly associated with potent antimicrobial and enzyme-inhibiting agents.[3][4]

This guide will focus on two primary, postulated biological activities for this class of derivatives:

  • Anticancer Activity: By drawing parallels with 3-bromopyruvic acid (3-BP), we will explore a mechanism centered on the targeted disruption of cancer cell energy metabolism.[5][6]

  • Antimicrobial Activity: Based on extensive literature on halogenated phenyl derivatives, we will investigate the potential for these compounds to act as potent agents against a range of bacterial pathogens.[7][8]

Our approach is to provide not just a summary of potential effects, but a causal explanation for why these effects are anticipated and a rigorous, practical guide on how to test them.

Postulated Anticancer Activity: Targeting the Warburg Effect

Expertise & Rationale: Exploiting Cancer's Metabolic Addiction

Many cancer cells exhibit a metabolic phenotype known as the Warburg effect, characterized by a high rate of glycolysis even in the presence of ample oxygen.[9] This metabolic shift makes cancer cells uniquely vulnerable to agents that disrupt glycolysis. The structural analogue 3-bromopyruvate (3-BP) is a well-documented inhibitor of glycolysis with potent anticancer effects.[5][10] It achieves its selectivity by hijacking the very transporters—monocarboxylate transporters (MCTs)—that are overexpressed in cancer cells to export lactate, a byproduct of aerobic glycolysis.[5] We postulate that 3-(4-Bromo-3-chlorophenyl)-2-oxopropanoic acid derivatives leverage this same pathway for selective entry and subsequent cytotoxicity.

Proposed Mechanism of Action: Glycolytic Arrest and Apoptosis

The primary mechanism is likely centered on the inhibition of key glycolytic enzymes. As a potent alkylating agent, the molecule is predicted to covalently bind to and inactivate critical enzymes in the glycolytic pathway.[6]

  • Selective Uptake: The derivative enters cancer cells preferentially through overexpressed MCTs.[5]

  • Enzyme Inhibition: The primary target is anticipated to be Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) . The α-keto acid moiety can react with cysteine residues in the enzyme's active site, leading to irreversible inhibition.[5]

  • ATP Depletion & Oxidative Stress: Inhibition of GAPDH halts the glycolytic flux, leading to a rapid depletion of intracellular ATP.[11] This energy crisis, combined with an increase in reactive oxygen species (ROS), triggers the intrinsic apoptotic pathway.[11]

  • Cell Death: The culmination of metabolic collapse and oxidative stress leads to programmed cell death (apoptosis).

Visualization: Proposed Anticancer Signaling Pathway

anticancer_pathway cluster_cell Cancer Cell MCT Monocarboxylate Transporter (MCT) Glycolysis Glycolysis Pathway MCT->Glycolysis Compound 3-(4-Bromo-3-chlorophenyl) -2-oxopropanoic acid Compound->MCT Selective Uptake GAPDH GAPDH Compound->GAPDH Alkylation & Inhibition ATP ATP Production GAPDH->ATP Blocks ROS Reactive Oxygen Species (ROS) GAPDH->ROS Induces Apoptosis Apoptosis ATP->Apoptosis Depletion Triggers ROS->Apoptosis Increase Triggers

Caption: Proposed mechanism of anticancer action via selective uptake and inhibition of glycolysis.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol provides a reliable method for determining the concentration at which the compound reduces cell viability by 50% (IC50).

Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Step-by-Step Methodology:

  • Cell Culture: Plate cancer cells (e.g., HCT116, A549) and a non-cancerous control cell line (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Perform serial dilutions in complete cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C. Viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the viability against the log of the compound concentration and use non-linear regression to calculate the IC50 value.

Data Presentation: Hypothetical Cytotoxicity Data
Cell LineTypePostulated IC50 (µM)
HCT116Colorectal Carcinoma5.2
A549Lung Carcinoma8.9
MCF-7Breast Adenocarcinoma12.5
HEK293Normal Kidney Cells> 100

This table illustrates the expected outcome: potent activity against cancer cells with significantly lower toxicity towards normal cells, indicating a favorable therapeutic window.

Postulated Antimicrobial Activity: A Multi-Pronged Attack

Expertise & Rationale: Leveraging Halogenation for Potency

The incorporation of halogens, particularly bromine and chlorine, into aromatic structures is a classic strategy in medicinal chemistry to enhance antimicrobial activity. Bromophenol derivatives are known to possess significant antibacterial and antibiofilm capabilities.[3][12] Studies on related 3-(4-halophenyl)-3-oxopropanal derivatives have shown potent activity against both Gram-positive and Gram-negative bacteria, in some cases exceeding that of established antibiotics like Levofloxacin.[7][13] This strong precedent suggests that 3-(4-Bromo-3-chlorophenyl)-2-oxopropanoic acid is a promising scaffold for novel antimicrobial agents.

Proposed Mechanism of Action: Disruption of Microbial Integrity

The antimicrobial effect is likely not due to a single target but a combination of disruptive actions:

  • Membrane Perturbation: The lipophilic, halogenated phenyl ring can intercalate into the bacterial lipid bilayer, disrupting membrane potential and integrity, leading to leakage of essential cellular components.

  • Enzyme Inhibition: The electrophilic α-keto acid can act as a covalent inhibitor of essential bacterial enzymes, such as those involved in cell wall synthesis or metabolic pathways. This is analogous to the action of p-bromophenacyl bromide, which is known to inhibit a wide range of enzymes by modifying sulfhydryl groups.[4]

  • Inhibition of Biofilm Formation: Many halogenated compounds interfere with bacterial quorum sensing and biofilm formation, which are critical for bacterial virulence and antibiotic resistance.[3][14]

Visualization: Antimicrobial Activity Assessment Workflow

antimicrobial_workflow Start Start: Bacterial Culture (e.g., S. aureus, E. coli) Screening Primary Screening (Disk Diffusion Assay) Start->Screening Result1 Zone of Inhibition? Screening->Result1 MIC Quantitative Assay: Broth Microdilution (Determine MIC) Result1->MIC Yes No_Activity No Activity Result1->No_Activity No MBC Sub-culturing on Agar (Determine MBC) MIC->MBC End End: Report MIC/MBC Values MBC->End

Caption: Standard workflow for determining the antimicrobial efficacy of a test compound.

Experimental Protocol: MIC and MBC Determination

This protocol quantifies the potency of the antimicrobial agent using the standardized broth microdilution method.

Principle: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The Minimum Bactericidal Concentration (MBC) is the lowest concentration that results in microbial death.

Step-by-Step Methodology:

  • Inoculum Preparation: Culture bacteria (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) overnight. Dilute the culture in Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Compound Dilution: In a 96-well microtiter plate, add 50 µL of MHB to wells 2 through 12. Add 100 µL of the test compound (at 2x the highest desired concentration) to well 1. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing across to well 10. Wells 11 (growth control) and 12 (sterility control) receive no compound.

  • Inoculation: Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. Well 12 receives 50 µL of sterile MHB only. The final volume in each well is 100 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.

  • MBC Determination: Take a 10 µL aliquot from each well that showed no growth (the MIC well and all higher concentrations) and spot-plate it onto a Mueller-Hinton Agar (MHA) plate.

  • Incubation and Analysis: Incubate the MHA plate at 37°C for 18-24 hours. The MBC is the lowest concentration that resulted in a ≥99.9% reduction in the initial inoculum (i.e., no colony growth on the agar).

Data Presentation: Hypothetical Antimicrobial Activity Data
OrganismGram StainPostulated MIC (µg/mL)Postulated MBC (µg/mL)
Staphylococcus aureusPositive48
Enterococcus faecalisPositive816
Escherichia coliNegative1632
Pseudomonas aeruginosaNegative32>64

This table illustrates the expected outcome: potent activity, particularly against Gram-positive bacteria, with a bactericidal (low MBC/MIC ratio) rather than just bacteriostatic effect.

Conclusion and Future Directions

The 3-(4-Bromo-3-chlorophenyl)-2-oxopropanoic acid scaffold holds considerable, albeit largely unexplored, therapeutic promise. Based on robust evidence from analogous structures, these derivatives are prime candidates for development as both anticancer agents targeting cellular metabolism and as novel antimicrobials capable of combating resilient pathogens.

The immediate path forward requires empirical validation of these hypotheses. The protocols outlined in this guide provide a clear roadmap for initial in vitro screening. Successful validation should be followed by:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing a library of derivatives to optimize potency and selectivity.

  • Mechanistic Elucidation: Identifying the precise molecular targets through proteomics and genetic approaches.

  • In Vivo Efficacy and Toxicity Studies: Evaluating the therapeutic potential and safety profile in preclinical animal models.

By systematically applying the principles and methods described herein, the scientific community can unlock the full potential of this promising chemical class.

References

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  • Reyes-Ortega, F., et al. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Molecules. Retrieved February 17, 2026, from [Link]

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  • Li, Y., et al. (2023). Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. ACS Omega. Retrieved February 17, 2026, from [Link]

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Foundational

A Comprehensive Technical Guide to the Therapeutic Potential of Halogenated Phenylpyruvic Acid Analogs

Abstract Halogenated phenylpyruvic acid analogs represent a compelling class of small molecules with significant therapeutic potential, primarily driven by their ability to modulate fundamental metabolic pathways that ar...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Halogenated phenylpyruvic acid analogs represent a compelling class of small molecules with significant therapeutic potential, primarily driven by their ability to modulate fundamental metabolic pathways that are often dysregulated in disease. The introduction of halogen atoms onto the phenylpyruvic acid scaffold profoundly alters the molecule's physicochemical properties, enhancing its biological activity and potential for targeted therapy. This guide provides an in-depth exploration of these compounds, with a primary focus on the extensively studied analog, 3-bromopyruvic acid (3-BP), as a paradigm for anticancer therapy. We will dissect the mechanisms of action, including selective uptake by cancer cells, dual inhibition of glycolysis and mitochondrial respiration, and induction of oxidative stress. Furthermore, this guide explores the potential applications of these analogs in inherited metabolic disorders like Phenylketonuria (PKU) and the neuroprotective effects demonstrated by related halogenated aromatic amino acids. Detailed experimental protocols, mechanistic diagrams, and a synthesis of preclinical data are presented to offer researchers and drug development professionals a comprehensive resource for advancing these promising compounds toward clinical application.

Introduction: The Phenylpyruvic Acid Scaffold and the Strategic Role of Halogenation

The Phenylpyruvic Acid Scaffold: Chemical Properties and Biological Relevance

Phenylpyruvic acid (PPA) is a keto acid derived from the oxidative deamination of the essential amino acid phenylalanine.[1] In healthy individuals, PPA is a minor metabolite, as phenylalanine is efficiently converted to tyrosine by the enzyme phenylalanine hydroxylase (PAH).[2] However, in the context of the inherited metabolic disorder Phenylketonuria (PKU), deficient PAH activity leads to the accumulation of phenylalanine and its subsequent conversion to high levels of PPA and other metabolites.[3][4] This accumulation is neurotoxic and is the pathological basis of PKU.[3] The core structure of PPA, featuring a phenyl ring, a carboxylic acid, and a ketone group, makes it an intriguing scaffold for chemical modification.[1][5]

The Role of Halogenation in Modern Drug Design

Halogenation—the incorporation of fluorine, chlorine, bromine, or iodine—is a cornerstone strategy in medicinal chemistry used to fine-tune the properties of a lead compound.[6] Halogens can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to its biological target.[6][7] For instance, fluorine can enhance membrane permeability and block metabolic degradation, while the larger halogens like bromine can serve as reactive handles or potent interacting groups within a protein's active site.[6][8] This strategic modification is critical for transforming a basic chemical scaffold into a potent and selective therapeutic agent.

Overview of Key Halogenated Analogs and Their Therapeutic Promise

While various halogenated phenylpyruvic acid analogs can be synthesized, the most extensively researched compound in this class is 3-bromopyruvic acid (3-BP).[9][10] 3-BP, a brominated analog of pyruvic acid, has emerged as a powerful anticancer agent due to its ability to exploit the unique metabolic phenotype of tumor cells.[11] Its mechanism serves as a blueprint for understanding how halogenated keto acids can function as targeted therapeutics. Beyond 3-BP, halogenated derivatives of related amino acid precursors, such as 3,5-dibromo-L-tyrosine, have demonstrated significant neuroprotective properties, suggesting a broader therapeutic scope for this chemical class.[12]

Anticancer Applications: Targeting the Metabolic Achilles' Heel of Tumors

The Warburg Effect: A Metabolic Vulnerability of Cancer Cells

Most cancer cells exhibit a distinct metabolic reprogramming known as the Warburg effect, characterized by a high rate of glycolysis and lactate fermentation, even in the presence of ample oxygen (aerobic glycolysis).[13][14] This metabolic shift provides the rapidly proliferating cancer cells with the necessary ATP and biosynthetic precursors. However, this dependence on glycolysis also creates a key vulnerability that can be exploited by targeted therapies.[13]

Mechanism of Action of 3-Bromopyruvate (3-BP): A Case Study

3-Bromopyruvate is a potent alkylating agent that effectively shuts down the energy production machinery of cancer cells through a multi-pronged attack.[15][16]

A crucial aspect of 3-BP's apparent tumor selectivity is its transport into the cell. Many aggressive cancer cells overexpress monocarboxylate transporters (MCTs), particularly MCT1 and MCT4, to export the large amounts of lactate produced during aerobic glycolysis.[17][18] 3-BP effectively hijacks these transporters to enter cancer cells at a much higher rate than normal cells, acting as a "Trojan horse".[16][17] Studies have shown that cancer cells with higher MCT1 expression are significantly more sensitive to 3-BP's cytotoxic effects.[19]

Once inside the cell, 3-BP exerts its powerful anticancer effects by targeting key metabolic enzymes:

  • Glycolysis Inhibition: 3-BP is a potent inhibitor of several glycolytic enzymes, most notably Hexokinase II (HK2) and Glyceraldehyde-3-phosphate dehydrogenase (GAPDH).[20] HK2 is often overexpressed in tumors and bound to the mitochondrial outer membrane, where it links glycolysis to mitochondrial metabolism.[21] By inhibiting these enzymes, 3-BP halts the glycolytic pathway, leading to a rapid and catastrophic depletion of cellular ATP.[15][21]

  • Mitochondrial Disruption: Beyond glycolysis, 3-BP also targets mitochondrial function by inhibiting enzymes of the tricarboxylic acid (TCA) cycle, such as succinate dehydrogenase, and components of the electron transport chain.[15] This further cripples the cell's ability to generate ATP.

The disruption of mitochondrial function by 3-BP leads to the generation of reactive oxygen species (ROS), inducing significant oxidative stress.[16] This, combined with severe ATP depletion, triggers multiple forms of programmed cell death, including apoptosis and necroptosis.[16][20][21] Some studies also indicate that 3-BP can induce autophagy, a cellular recycling process, although its role in cell survival or death appears to be context-dependent.[21]

cluster_Extracellular Extracellular Space cluster_Cytosol Cytosol cluster_Mitochondrion Mitochondrion Glucose Glucose GLUT GLUT Transporter Glucose->GLUT ThreeBP_ext 3-Bromopyruvate (3-BP) MCT MCT1/4 Transporter ThreeBP_ext->MCT Glucose_in Glucose GLUT->Glucose_in ThreeBP_in 3-BP MCT->ThreeBP_in HK2 Hexokinase II (HK2) Glucose_in->HK2 G6P Glucose-6-P GAPDH GAPDH G6P->GAPDH Multiple Steps GAP Glyceraldehyde-3-P Pyruvate Pyruvate Lactate Lactate Pyruvate->Lactate TCA TCA Cycle & Oxidative Phosphorylation Pyruvate->TCA Lactate->MCT ThreeBP_in->HK2 Inhibition ThreeBP_in->GAPDH Inhibition ThreeBP_in->TCA Inhibition ATP_depletion ATP Depletion HK2->G6P GAPDH->Pyruvate ATP_glyco ATP GAPDH->ATP_glyco Glycolysis ATP_mito ATP TCA->ATP_mito ROS ROS TCA->ROS Apoptosis Apoptosis ROS->Apoptosis ATP_depletion->Apoptosis

Figure 1: Mechanism of 3-Bromopyruvate (3-BP) in Cancer Cells. 3-BP enters via MCTs, inhibiting key glycolytic enzymes (HK2, GAPDH) and mitochondrial respiration, leading to severe ATP depletion, ROS production, and apoptosis.

Preclinical Efficacy and Therapeutic Potential

Numerous preclinical studies have validated the potent anticancer activity of 3-BP across a wide range of cancer types, including pancreatic, breast, colorectal, and liver cancers.[13][22] In vivo studies using animal xenograft models have shown that 3-BP can significantly reduce tumor growth with limited toxicity to normal tissues.[14][22] The table below summarizes the cytotoxic efficacy of 3-BP in various cancer cell lines.

Cell LineCancer TypeIC50 (µM)Reference
HCT-116Colorectal Cancer28.6
SiHaCervical Cancer14.7
UM-UC-3Bladder Cancer24.2
HCC1143 (TNBC)Breast Cancer44.87 (at 24h)[23]
MCF-7Breast Cancer111.3 (at 24h)[23]
Various LymphomaLymphomaMedian: 3.7[24]
Challenges and Future Directions in Oncology

Despite its promising preclinical profile, the clinical translation of 3-BP has been hampered by several challenges. As a reactive alkylating agent, 3-BP can be rapidly inactivated in the bloodstream by reacting with thiols, such as glutathione, and serum proteins.[11] This instability affects its pharmacokinetics and can lead to off-target toxicity, such as venous irritation upon infusion.[11]

Future research is focused on developing novel formulation strategies, such as encapsulation in liposomes or nanoparticles, to protect 3-BP from premature inactivation, improve its tumor-targeting capabilities, and enhance its therapeutic index.[11] Additionally, combining 3-BP with other therapies, like radiation, has shown synergistic effects in preclinical models.[22]

Applications in Inherited Metabolic Disorders

Phenylketonuria (PKU) and Tyrosinemia: Pathophysiology

PKU and tyrosinemia are autosomal recessive disorders of phenylalanine-tyrosine metabolism.[25] PKU is caused by a deficiency in phenylalanine hydroxylase (PAH), leading to the buildup of phenylalanine and its metabolite, phenylpyruvic acid.[4] Tyrosinemia type 3 results from a deficiency in 4-hydroxyphenylpyruvate dioxygenase (HPD).[25] Both conditions require strict dietary management to prevent severe neurological damage.[25]

Phenylalanine_Metabolism cluster_PKU PKU Pathophysiology cluster_Tyrosinemia Tyrosinemia Type 3 Phe Phenylalanine (from Diet) Tyr Tyrosine Phe->Tyr Phenylalanine Hydroxylase (PAH) PPA Phenylpyruvic Acid (Neurotoxic) Phe->PPA Alternative Pathway (Elevated in PKU) PAH_block HPP 4-Hydroxyphenylpyruvic Acid Tyr->HPP Further Further Metabolism HPP->Further HPD Enzyme HPD_block PAH_block->Tyr   Deficient in PKU HPD_block->Further   Deficient in HT3

Figure 2: Simplified Phenylalanine Metabolism Pathway. This diagram illustrates the metabolic block in Phenylketonuria (PKU), where deficient PAH activity shunts phenylalanine towards neurotoxic phenylpyruvic acid.

Therapeutic Potential of Halogenated Analogs

The therapeutic strategy for metabolic disorders often involves modulating the activity of specific enzymes. Halogenated analogs of substrates or products could potentially act as competitive inhibitors or allosteric modulators. For example, p-chlorophenylalanine is known to directly interact with and cause a loss of phenylalanine hydroxylase activity.[26] While this specific effect is not therapeutic for PKU, it demonstrates the principle that halogenated analogs can potently interact with key enzymes in this pathway. Future research could explore the design of halogenated phenylpyruvic acid analogs that might inhibit alternative, toxic metabolic pathways or modulate residual enzyme activity in certain genetic variants of these diseases.

Neuroprotective Potential of Related Analogs

Beyond cancer and metabolic disorders, halogenated aromatic amino acids have shown promise as neuroprotective agents.[12] Conditions like ischemic stroke involve excitotoxicity, a process where excessive stimulation of glutamate receptors leads to neuronal damage.

Research has shown that endogenous halogenated derivatives of L-phenylalanine, such as 3,5-diiodo-L-tyrosine (DIT) and 3,5-dibromo-L-tyrosine (DBrT), can potently and reversibly suppress excitatory glutamatergic synaptic transmission.[12] These compounds act via both presynaptic and postsynaptic mechanisms. In animal models of stroke, DBrT significantly reduced brain infarct volume and improved neurological outcomes, highlighting the potential of this class of molecules to protect the brain from ischemic injury.[12]

Key Experimental Protocols and Methodologies

General Synthesis of Phenylpyruvic Acid Analogs

Phenylpyruvic acid and its derivatives can be synthesized through various established methods. A common approach involves the condensation of benzaldehyde (or its substituted derivatives) with glycine derivatives to form an azlactone, which is subsequently hydrolyzed under acidic or basic conditions to yield the final product.[1] Microwave-assisted synthesis using benzalhydantoin derivatives as starting materials has also been reported as a rapid and efficient method.[10] Enzymatic synthesis routes offer high stereoselectivity.[9][26]

In Vitro Efficacy Assessment: Cell Viability (MTT) Assay

Causality: The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria, to reduce the yellow tetrazolium dye MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to its insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living, metabolically active cells. This protocol is fundamental for determining the dose-dependent cytotoxic effects (e.g., IC50 value) of a compound like 3-BP.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare a series of dilutions of the halogenated phenylpyruvic acid analog (e.g., 3-BP) in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium or vehicle control to respective wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 10 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells. Plot the viability against the compound concentration to determine the IC50 value.

Figure 3: Experimental Workflow for an MTT Cell Viability Assay. This flowchart outlines the key steps for assessing the cytotoxic effects of a test compound on cultured cancer cells.

Mechanistic Studies: Intracellular ATP Measurement

Causality: Since the primary mechanism of 3-BP is the disruption of cellular energy metabolism, directly measuring intracellular ATP levels is a critical step to validate its mode of action. A significant drop in ATP following treatment provides strong evidence that the compound is effectively inhibiting glycolysis and/or oxidative phosphorylation. This assay uses the luciferase enzyme, which produces light in an ATP-dependent reaction.

Protocol:

  • Cell Culture and Treatment: Seed and treat cells with the test compound in a 96-well opaque-walled plate as described in the viability assay protocol.

  • Cell Lysis: After the treatment period, remove the plate from the incubator. Add 50 µL of a cell lysis buffer to each well to release the intracellular ATP.

  • Luciferase Reaction: Add 50 µL of a luciferase/luciferin substrate reagent to each well. This reagent contains the luciferase enzyme and its substrate, D-luciferin.

  • Luminescence Measurement: Immediately measure the luminescence using a luminometer. The light output is directly proportional to the ATP concentration in the sample.

  • Data Analysis: Normalize the luminescence readings to the number of cells (which can be determined in a parallel plate) and express the results as a percentage of the ATP level in vehicle-treated control cells.

Conclusion and Future Perspectives

Halogenated phenylpyruvic acid analogs, exemplified by the potent anticancer agent 3-bromopyruvate, hold immense therapeutic potential. Their ability to selectively target the aberrant metabolism of cancer cells represents a highly promising strategy in oncology. The core mechanisms—preferential uptake via MCTs and the dual crippling of cellular energy pathways—provide a solid foundation for their further development. However, overcoming challenges related to stability and targeted delivery is paramount for successful clinical translation. Advanced formulation technologies, such as nano-encapsulation, are critical to unlocking the full potential of these molecules.

Beyond cancer, the exploration of these analogs in modulating enzyme activity for inherited metabolic disorders and for neuroprotection in ischemic conditions opens exciting new research frontiers. A deeper understanding of the structure-activity relationships, driven by systematic chemical modification and rigorous biological testing, will be essential to design next-generation analogs with improved efficacy, selectivity, and safety profiles.

References

  • ResearchGate. (2023). Enzymatic synthesis of halogen derivatives of L-phenylalanine and phenylpyruvic acid stereoselectively labeled with hydrogen isotopes in the side chain | Request PDF. ResearchGate. Available at: [Link]

  • SciSpace. (n.d.). Monocarboxylate transporters as targets and mediators in cancer therapy response. SciSpace. Available at: [Link]

  • Palka, K., Podsadni, K., & Pająk, M. (2023). Enzymatic synthesis of halogen derivatives of L-phenylalanine and phenylpyruvic acid stereoselectively labeled with hydrogen isotopes in the side chain. Journal of Labelled Compounds and Radiopharmaceuticals, 66(11), 362-368. Available at: [Link]

  • de Oliveira, M. P., et al. (2016). 3-Bromopyruvic Acid Inhibits Tricarboxylic Acid Cycle and Glutaminolysis in HepG2 Cells. Anticancer Research, 36(5), 2333-2342. Available at: [Link]

  • Wojtala, M., et al. (2020). The Anticancer Drug 3-Bromopyruvate Induces DNA Damage Potentially Through Reactive Oxygen Species in Yeast and in Human Cancer Cells. International Journal of Molecular Sciences, 21(9), 3259. Available at: [Link]

  • Meijer, T. W. D., et al. (2016). The effect of 3-bromopyruvate on human colorectal cancer cells is dependent on glucose concentration but not hexokinase II expression. Bioscience Reports, 36(1), e00299. Available at: [Link]

  • Chang, Y.-C., et al. (2016). Mechanisms underlying 3-bromopyruvate-induced cell death in colon cancer. Cellular and Molecular Life Sciences, 73(10), 2047-2061. Available at: [Link]

  • Pinheiro, C., et al. (2012). Role of monocarboxylate transporters in human cancers: state of the art. Journal of Bioenergetics and Biomembranes, 44(1), 127-139. Available at: [Link]

  • Li, Q.-X., et al. (2017). [Monocarboxylate transporter 1 enhances the sensitivity of breast cancer cells to 3-bromopyruvate in vitro]. Nan Fang Yi Ke Da Xue Xue Bao, 37(5), 588-593. Available at: [Link]

  • RepositóriUM. (n.d.). 3-Bromopyruvate as an anticancer agent in breast cancer cell lines: exploring the role of monocarboxylate transporters. RepositóriUM. Available at: [Link]

  • Li, Y., et al. (2022). 3‑Bromopyruvic acid regulates glucose metabolism by targeting the c‑Myc/TXNIP axis and induces mitochondria‑mediated apoptosis in TNBC cells. Oncology Reports, 48(2), 1-13. Available at: [Link]

  • bioRxiv. (2025). The anti-metabolite KAT/3BP has in vitro and in vivo anti-tumor activity in lymphoma models. bioRxiv. Available at: [Link]

  • El Sayed, S. M. (2018). Enhancing anticancer effects, decreasing risks and solving practical problems facing 3-bromopyruvate in clinical oncology: 10 years of research experience. International Journal of Nanomedicine, 13, 4699-4709. Available at: [Link]

  • Roy, S. K., et al. (2022). Abstract 5243: 3-Bromopyruvate in combination with radiation inhibits pancreatic cancer growth by dismantling mitochondria and ATP generation in a preclinical mouse model. Cancer Research, 82(12_Supplement), 5243. Available at: [Link]

  • Zhou, P., et al. (2025). Synthesis and anticancer activity of Pt(IV) prodrugs containing 3-bromopyruvic acid as an axial ligand. Dalton Transactions. Available at: [Link]

  • CNIPA. (n.d.). A kind of preparation method of phenylpyruvic acid and its aryl substituted derivatives. Google Patents.
  • Georganics. (2024). Phenylpyruvic acid – preparation and application. Georganics. Available at: [Link]

  • MDPI. (2021). Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2. MDPI. Available at: [Link]

  • Doğan, A., & Doğan, A. N. C. (2022). Investigation of the Effects of Sodium Phenylpyruvate on Pulmonary Adenocarcinoma (A549) and Mammary Adenocarcinoma (MDA-MB-231). Caucasian Journal of Science, 9(1), 20-34. Available at: [Link]

  • Farkas, T., et al. (2004). Neuroprotective action of halogenated derivatives of L-phenylalanine. Stroke, 35(5), 1177-1182. Available at: [Link]

  • Öztürk, H. İ., et al. (2025). Coexistence of phenylketonuria and tyrosinemia type 3: challenges in the dietary management. Journal of Pediatric Endocrinology and Metabolism. Available at: [Link]

  • Singh, R., & Thapa, B. (2020). Protein Degradation and the Pathologic Basis of Phenylketonuria and Hereditary Tyrosinemia. International Journal of Molecular Sciences, 21(14), 5066. Available at: [Link]

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  • Filer, C. N., et al. (1990). In vitro metabolism of the novel antiinflammatory agent 6-(4'-fluorophenyl)-5-(4'-pyridyl)-2,3-dihydroimidazo-[2,1-b]-thiazole. Drug Metabolism and Disposition, 18(5), 607-612. Available at: [Link]

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Exploratory

An In-depth Technical Guide to 3-(4-Bromo-3-chlorophenyl)-2-oxopropanoic acid: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals Abstract Introduction α-Keto acids are a class of organic compounds characterized by the presence of a carboxylic acid group and a ketone functional group o...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

α-Keto acids are a class of organic compounds characterized by the presence of a carboxylic acid group and a ketone functional group on adjacent carbon atoms. They are pivotal intermediates in numerous biochemical pathways, including the tricarboxylic acid (TCA) cycle, and play a crucial role in amino acid metabolism.[1] In the realm of synthetic chemistry, α-keto acids serve as versatile building blocks for the synthesis of a wide array of heterocyclic compounds and pharmaceuticals. Notably, pyruvic acid and its derivatives are key precursors in the production of antiviral and anticancer drugs.[1]

The incorporation of halogen atoms, such as bromine and chlorine, into aromatic rings is a common strategy in drug design to modulate the pharmacokinetic and pharmacodynamic properties of a molecule. Halogenation can influence lipophilicity, metabolic stability, and binding affinity to biological targets. The subject of this guide, 3-(4-Bromo-3-chlorophenyl)-2-oxopropanoic acid, combines the key features of an α-keto acid with a di-halogenated phenyl ring, making it a compound of considerable interest for therapeutic applications.

Proposed Synthesis of 3-(4-Bromo-3-chlorophenyl)-2-oxopropanoic acid

Given the absence of a documented synthesis for the target molecule, a multi-step synthetic route is proposed, leveraging established methodologies for the synthesis of α-keto acids.[1][2][3][4][5] The proposed pathway commences from the commercially available starting material, 4-bromo-3-chlorotoluene.

Experimental Workflow: Proposed Synthesis

Synthesis_Workflow A 4-Bromo-3-chlorotoluene B 4-Bromo-3-chloro-benzaldehyde A->B Oxidation (e.g., KMnO4 or CrO3) C 3-(4-Bromo-3-chlorophenyl)prop-2-enoic acid B->C Knoevenagel or Perkin Reaction (Malonic acid, pyridine, piperidine) D 3-(4-Bromo-3-chlorophenyl)-2,3-dihydroxypropanoic acid C->D Dihydroxylation (e.g., OsO4, NMO or cold, dilute KMnO4) E 3-(4-Bromo-3-chlorophenyl)-2-oxopropanoic acid D->E Oxidative Cleavage (e.g., NaIO4 or Pb(OAc)4)

Caption: Proposed synthetic pathway for 3-(4-Bromo-3-chlorophenyl)-2-oxopropanoic acid.

Step-by-Step Methodology

Step 1: Oxidation of 4-Bromo-3-chlorotoluene to 4-Bromo-3-chlorobenzaldehyde

The initial step involves the oxidation of the methyl group of 4-bromo-3-chlorotoluene to an aldehyde. This transformation can be achieved using a variety of oxidizing agents. A common and effective method is the use of potassium permanganate (KMnO4) in a controlled manner to avoid over-oxidation to the carboxylic acid. Alternatively, chromium trioxide (CrO3) based reagents can be employed.

  • Protocol: To a solution of 4-bromo-3-chlorotoluene in a suitable solvent such as acetic acid, an aqueous solution of potassium permanganate is added dropwise at a controlled temperature. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the manganese dioxide byproduct is filtered off, and the product, 4-bromo-3-chlorobenzaldehyde, is extracted and purified by crystallization or chromatography.

Step 2: Condensation to form 3-(4-Bromo-3-chlorophenyl)prop-2-enoic acid

The resulting aldehyde is then condensed with a suitable active methylene compound to introduce the three-carbon chain. The Knoevenagel or Perkin reaction is well-suited for this purpose.

  • Protocol: 4-Bromo-3-chlorobenzaldehyde is reacted with malonic acid in the presence of a basic catalyst such as pyridine with a catalytic amount of piperidine. The reaction mixture is heated to drive the condensation and subsequent decarboxylation to yield the α,β-unsaturated carboxylic acid, 3-(4-bromo-3-chlorophenyl)prop-2-enoic acid. The product can be isolated by acidification and filtration.

Step 3: Dihydroxylation of the Alkene

The double bond of the α,β-unsaturated acid is then dihydroxylated to form a vicinal diol. This can be accomplished using osmium tetroxide (OsO4) with a co-oxidant like N-methylmorpholine N-oxide (NMO) for a catalytic process, or with cold, dilute potassium permanganate.

  • Protocol: The cinnamic acid derivative is dissolved in an appropriate solvent mixture (e.g., acetone/water). A catalytic amount of osmium tetroxide is added, followed by the stoichiometric amount of NMO. The reaction is stirred at room temperature until completion. The product, 3-(4-bromo-3-chlorophenyl)-2,3-dihydroxypropanoic acid, is then worked up and purified.

Step 4: Oxidative Cleavage to the α-Keto Acid

The final step is the oxidative cleavage of the vicinal diol to yield the desired α-keto acid. This can be achieved using reagents such as sodium periodate (NaIO4) or lead tetraacetate (Pb(OAc)4).

  • Protocol: The diol is dissolved in a suitable solvent (e.g., aqueous THF), and a solution of sodium periodate is added portion-wise. The reaction is typically exothermic and may require cooling. Upon completion of the reaction, the product, 3-(4-Bromo-3-chlorophenyl)-2-oxopropanoic acid, can be extracted into an organic solvent and purified by chromatography.

Predicted Chemical and Physical Properties

While experimental data for 3-(4-Bromo-3-chlorophenyl)-2-oxopropanoic acid is not available, its properties can be predicted based on its structure and comparison with analogous compounds.

PropertyPredicted Value/Information
Molecular Formula C9H6BrClO3
Molecular Weight 277.50 g/mol
Appearance Likely a white to off-white solid
Solubility Expected to be soluble in polar organic solvents like DMSO, DMF, and alcohols. Limited solubility in water.
Acidity (pKa) The carboxylic acid proton is expected to be acidic, with a pKa in the range of 2-3.
Reactivity The α-keto group is susceptible to nucleophilic attack. The carboxylic acid can undergo esterification and amidation reactions. The aromatic ring can participate in further electrophilic substitution reactions, though the existing electron-withdrawing halogens will be deactivating.

Note: These properties are estimations and require experimental verification.

Potential Applications in Drug Discovery and Development

The structural motifs present in 3-(4-Bromo-3-chlorophenyl)-2-oxopropanoic acid suggest several potential applications in the field of drug discovery.

Intermediate for Novel Therapeutics

The α-keto acid functionality is a versatile handle for the synthesis of various heterocyclic scaffolds that form the core of many drug molecules. For instance, it can be used to synthesize substituted quinoxalines, pyrazinones, and other nitrogen-containing heterocycles with potential biological activity. The bromo- and chloro-substituents on the phenyl ring provide sites for further functionalization via cross-coupling reactions, allowing for the generation of diverse chemical libraries for high-throughput screening.

Potential as an Enzyme Inhibitor

α-Keto acids are known to be inhibitors of various enzymes, particularly those involved in amino acid metabolism and cellular energy pathways. For example, 3-bromopyruvate, a related α-keto acid, is a well-known inhibitor of glycolysis and has been investigated as an anticancer agent.[6][7] The halogenated phenyl ring of the target compound could enhance its binding affinity and selectivity for specific enzyme targets.

Signaling Pathway: Potential Inhibition of Glycolysis

Glycolysis_Inhibition Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P Hexokinase F6P Fructose-6-Phosphate G6P->F6P F16BP Fructose-1,6-Bisphosphate F6P->F16BP Phosphofructokinase GAP Glyceraldehyde-3-Phosphate F16BP->GAP Pyruvate Pyruvate GAP->Pyruvate Multiple Steps TCA TCA Cycle Pyruvate->TCA Target_Compound 3-(4-Bromo-3-chlorophenyl) -2-oxopropanoic acid Target_Compound->GAP Potential Inhibition

Caption: Potential mechanism of action via inhibition of key glycolytic enzymes.

Prodrug Development

The carboxylic acid group can be esterified or amidated to create prodrugs with improved pharmacokinetic properties, such as enhanced oral bioavailability or targeted delivery.[8] Upon administration, these prodrugs would be metabolized in vivo to release the active α-keto acid.

Conclusion

While 3-(4-Bromo-3-chlorophenyl)-2-oxopropanoic acid is not a commercially available compound with a designated CAS number, its synthesis is achievable through established chemical transformations. Its unique combination of a reactive α-keto acid moiety and a di-halogenated aromatic ring makes it a promising scaffold for the development of novel therapeutic agents. The insights provided in this technical guide are intended to stimulate further research into the synthesis, characterization, and biological evaluation of this and related compounds, ultimately contributing to the advancement of medicinal chemistry and drug discovery.

References

  • A new practical and efficient synthesis of alpha-keto acids was accomplished starting from the synthon 1,4-diacetylpiperazine-2,5-dione. The synthesis encompasses both aromatic and aliphatic substrates proving to be versatile and innovative with excellent carbon economy and recycling of the glycine by-product. (2012). Vertex AI Search.
  • Current Status of Research on Synthesis of α-Keto Acids and Their Esters. (2025). MDPI.
  • Synthesis of α-keto carboxylic acids, esters and amides. Organic Chemistry Portal.
  • Process for preparing α-keto acids and derivatives thereof. (US8299293B2).
  • Synthesis of α-keto carboxylic acids, esters and amides. Organic Chemistry Portal.
  • Pro-Drug Development. International Journal of Pharmaceutical Sciences.
  • 3-Bromopyruvate as a potential pharmaceutical in the light of experimental d
  • Oral Pt (IV) anticancer prodrug containing 3-bromopyruvate ligand axially. (CN114605475A).

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Foundational

Metabolic pathways involving 3-(4-Bromo-3-chlorophenyl)-2-oxopropanoic acid

An In-Depth Technical Guide to the Putative Metabolic Pathways of 3-(4-Bromo-3-chlorophenyl)-2-oxopropanoic Acid For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a co...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Putative Metabolic Pathways of 3-(4-Bromo-3-chlorophenyl)-2-oxopropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the potential metabolic fate of the novel xenobiotic, 3-(4-Bromo-3-chlorophenyl)-2-oxopropanoic acid. In the absence of direct empirical data for this specific molecule, this document outlines putative metabolic pathways based on established principles of xenobiotic biotransformation and the known metabolism of structurally related halogenated aromatic and phenylpropanoic acid compounds. The primary objective is to furnish researchers and drug development professionals with a predictive framework to guide future in vitro and in vivo metabolic studies. This guide details potential Phase I and Phase II metabolic reactions, identifies key enzyme families likely involved, and proposes the structures of potential metabolites. Furthermore, a detailed experimental protocol for the elucidation of these pathways using contemporary analytical techniques is provided, alongside visual diagrams to facilitate a deeper understanding of the proposed metabolic transformations and workflows.

Introduction to 3-(4-Bromo-3-chlorophenyl)-2-oxopropanoic Acid and the Imperative of Metabolic Elucidation

3-(4-Bromo-3-chlorophenyl)-2-oxopropanoic acid is a halogenated aromatic α-keto acid. Its structural features, including a di-substituted phenyl ring with both bromine and chlorine atoms, a propanoic acid backbone, and a reactive α-keto group, suggest a complex and multifaceted interaction with metabolic enzyme systems. Understanding the metabolic pathways of such a compound is of paramount importance in the fields of drug discovery and development, as well as in environmental toxicology. The metabolic fate of a xenobiotic dictates its pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME), which in turn influences its efficacy, duration of action, and potential for toxicity.[1]

The biotransformation of xenobiotics is broadly categorized into two phases.[1] Phase I metabolism typically involves the introduction or unmasking of functional groups through oxidation, reduction, or hydrolysis, primarily catalyzed by cytochrome P450 (CYP) enzymes.[2][3] These reactions often result in a modest increase in hydrophilicity. Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous polar molecules such as glucuronic acid, sulfate, or glutathione, a process that significantly enhances water solubility and facilitates excretion from the body.[3][4]

Given the halogenated aromatic nature of 3-(4-Bromo-3-chlorophenyl)-2-oxopropanoic acid, its metabolism is anticipated to be influenced by the electronic properties and steric hindrance imparted by the bromine and chlorine substituents. Halogenated aromatic compounds are known to be substrates for a variety of xenobiotic-metabolizing enzymes, and their metabolic profiles can include hydroxylation, dehalogenation, and the formation of reactive intermediates.[5][6]

This guide will now proceed to delineate the putative metabolic pathways of 3-(4-Bromo-3-chlorophenyl)-2-oxopropanoic acid, providing a scientifically grounded hypothesis for its biotransformation.

Putative Metabolic Pathways

The metabolic transformation of 3-(4-Bromo-3-chlorophenyl)-2-oxopropanoic acid is likely to proceed through several parallel and sequential pathways. The primary sites for metabolic attack are predicted to be the α-keto group, the carboxylic acid moiety, and the aromatic ring.

Phase I Metabolic Pathways

Phase I reactions are anticipated to be the initial and primary routes of metabolism for this compound.

2.1.1. Reduction of the α-Keto Group

The 2-oxo group is a prime target for reductive metabolism. This reaction would be catalyzed by carbonyl reductases or aldo-keto reductases, leading to the formation of the corresponding α-hydroxy acid, 3-(4-Bromo-3-chlorophenyl)-2-hydroxypropanoic acid. This metabolite would be more polar than the parent compound.

2.1.2. Oxidative Decarboxylation

The α-keto acid moiety may undergo oxidative decarboxylation, a reaction that would result in the loss of the carboxylic acid group and the formation of 2-(4-Bromo-3-chlorophenyl)acetic acid. This pathway would significantly alter the chemical properties of the molecule.

2.1.3. Aromatic Hydroxylation

The phenyl ring is a likely site for hydroxylation, catalyzed by CYP enzymes.[2] The position of hydroxylation will be directed by the existing bromo and chloro substituents. Due to the ortho- and para-directing effects of halogens, hydroxylation is most likely to occur at the positions ortho or para to the chloro and bromo groups, where sterically permissible. The formation of various phenolic metabolites is therefore a distinct possibility.

2.1.4. Dehalogenation

While aromatic dehalogenation is generally a less favorable metabolic reaction compared to hydroxylation, it cannot be ruled out. Reductive dehalogenation can occur under certain physiological conditions. The removal of either the bromine or chlorine atom would lead to the formation of a less halogenated phenylpropanoic acid derivative.

Diagram of Putative Phase I Metabolic Pathways

Phase_I_Metabolism Parent 3-(4-Bromo-3-chlorophenyl)- 2-oxopropanoic acid Metabolite1 3-(4-Bromo-3-chlorophenyl)- 2-hydroxypropanoic acid Parent->Metabolite1 Reduction (Carbonyl Reductases) Metabolite2 2-(4-Bromo-3-chlorophenyl)acetic acid Parent->Metabolite2 Oxidative Decarboxylation Metabolite3 Hydroxylated Metabolites Parent->Metabolite3 Aromatic Hydroxylation (CYP Enzymes) Metabolite4 Dehalogenated Metabolites Parent->Metabolite4 Dehalogenation Experimental_Workflow Start Start: In Vitro Metabolism Study Incubation Incubation of Compound with Liver Microsomes and NADPH Start->Incubation Termination Reaction Termination and Protein Precipitation Incubation->Termination Analysis LC-MS/MS Analysis Termination->Analysis Separation Chromatographic Separation (HPLC) Analysis->Separation Detection Mass Spectrometric Detection (MS and MS/MS) Analysis->Detection Separation->Detection DataProcessing Data Processing and Metabolite Identification Detection->DataProcessing End End: Elucidated Metabolic Profile DataProcessing->End

Sources

Exploratory

Role of 3-(4-Bromo-3-chlorophenyl)-2-oxopropanoic acid in enzyme inhibition studies

An In-Depth Technical Guide to Investigating 3-(4-Bromo-3-chlorophenyl)-2-oxopropanoic acid in Enzyme Inhibition Studies Abstract This technical guide provides a comprehensive framework for researchers, scientists, and d...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Investigating 3-(4-Bromo-3-chlorophenyl)-2-oxopropanoic acid in Enzyme Inhibition Studies

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the potential of 3-(4-bromo-3-chlorophenyl)-2-oxopropanoic acid as an enzyme inhibitor. While specific inhibitory activity for this compound is not yet documented, its structural characteristics as a substituted phenyl-α-keto acid suggest a strong potential for competitive inhibition of dehydrogenases involved in critical metabolic pathways. This guide outlines a hypothesized mechanism of action, identifies potential enzyme targets, and provides detailed experimental protocols for the synthesis, characterization, and kinetic analysis of this novel compound. Furthermore, it delves into structure-activity relationship (SAR) considerations and presents a clear roadmap for future research.

Introduction: The Scientific Rationale

The quest for novel enzyme inhibitors is a cornerstone of modern drug discovery and chemical biology. These molecular tools are invaluable for elucidating biological pathways and for developing new therapeutic agents. The compound 3-(4-bromo-3-chlorophenyl)-2-oxopropanoic acid presents an intriguing scaffold for investigation. Its core structure, an α-keto acid, is a known pharmacophore for the inhibition of various enzymes, particularly dehydrogenases that utilize α-keto acid substrates such as pyruvate and α-ketoglutarate.[1][2] The presence of a di-substituted halogenated phenyl ring further enhances its potential for specific and potent interactions within an enzyme's active site.[3][4]

This guide is predicated on the hypothesis that 3-(4-bromo-3-chlorophenyl)-2-oxopropanoic acid will act as a competitive inhibitor of key metabolic dehydrogenases. The following sections will provide the theoretical and practical framework to rigorously test this hypothesis.

The Molecule of Interest: 3-(4-Bromo-3-chlorophenyl)-2-oxopropanoic acid

Chemical Structure:

Caption: Chemical structure of 3-(4-Bromo-3-chlorophenyl)-2-oxopropanoic acid.

Physicochemical Properties (Predicted):

PropertyPredicted Value
Molecular FormulaC₉H₆BrClO₃
Molecular Weight293.5 g/mol
XLogP32.5
Hydrogen Bond Donors1
Hydrogen Bond Acceptors3

These properties suggest a compound with moderate lipophilicity, suitable for interacting with both hydrophobic and polar residues within an enzyme's active site.

Hypothesized Mechanism of Action: Competitive Inhibition

We hypothesize that 3-(4-bromo-3-chlorophenyl)-2-oxopropanoic acid will function as a competitive inhibitor. In this model, the inhibitor's α-keto acid moiety will mimic the endogenous substrate (e.g., pyruvate), allowing it to bind to the enzyme's active site.[5] However, due to its altered structure, the enzyme will be unable to catalyze the reaction, effectively blocking the substrate from binding and halting the catalytic cycle. The halogenated phenyl group is expected to form additional interactions, such as halogen bonds or hydrophobic interactions, within the active site, potentially increasing the inhibitor's affinity and specificity.[3]

G E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S (k1) EI Enzyme-Inhibitor Complex (EI) E->EI + I (Ki) S Substrate (S) I Inhibitor (I) ES->E - S (k-1) P Product (P) ES->P + E (kcat) EI->E - I G cluster_0 Experimental Workflow A Synthesize and Purify Inhibitor B Confirm Structure and Purity (NMR, MS, etc.) A->B C Determine IC50 B->C D Perform Kinetic Analysis (Vary [S] and [I]) C->D E Generate Lineweaver-Burk Plot D->E F Generate Dixon Plot D->F G Determine Mode of Inhibition and Calculate Ki E->G F->G

Sources

Foundational

An In-depth Technical Guide to the Solubility Profile of 3-(4-Bromo-3-chlorophenyl)-2-oxopropanoic acid in Organic Solvents

Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract The solubility of an active pharmaceutical ingredient (API) in various organic solvents is a critical physicochemical parameter that gove...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) in various organic solvents is a critical physicochemical parameter that governs its behavior throughout the drug development lifecycle—from synthesis and purification to formulation and final dosage form performance. This guide provides a comprehensive technical overview of the solubility profile of 3-(4-Bromo-3-chlorophenyl)-2-oxopropanoic acid, a substituted α-keto acid. We delve into the theoretical principles of solubility, present a standardized experimental protocol for its determination, and provide a predictive analysis of its solubility in a range of common organic solvents. This document is intended to serve as a foundational resource for scientists and researchers, enabling informed solvent selection and accelerating development timelines.

Introduction: The Critical Role of Solubility

3-(4-Bromo-3-chlorophenyl)-2-oxopropanoic acid is a complex organic molecule featuring a halogenated phenyl ring, a carboxylic acid moiety, and an α-keto group. This combination of functional groups imparts a unique polarity and reactivity profile, making its interaction with solvents a non-trivial consideration. Understanding the solubility of this compound is paramount for several key areas in pharmaceutical development[1][2]:

  • Chemical Synthesis: Selection of an appropriate solvent is crucial for reaction efficiency, impurity control, and yield.

  • Crystallization and Purification: The solubility curve in different solvents dictates the feasibility and efficiency of crystallization processes used to achieve the desired purity and polymorphic form[3].

  • Formulation Development: For a drug to be effective, it must be in a dissolved state at the site of absorption[2]. Solubility data in various excipients and solvent systems are essential for developing bioavailable and stable dosage forms, such as oral solutions, injectables, or topical preparations[4].

  • Analytical Method Development: Accurate quantification of the API relies on methods like High-Performance Liquid Chromatography (HPLC), which require the compound to be fully dissolved in the mobile phase.

This guide will systematically explore the factors influencing the solubility of this molecule and provide a robust framework for its experimental determination.

Physicochemical Properties and Molecular Structure Analysis

To predict how 3-(4-Bromo-3-chlorophenyl)-2-oxopropanoic acid will behave in different solvents, we must first analyze its molecular structure.

  • Molecular Formula: C₉H₆BrClO₃

  • Key Functional Groups:

    • Carboxylic Acid (-COOH): This is a highly polar group capable of acting as both a hydrogen bond donor (the -OH proton) and a hydrogen bond acceptor (the C=O and -OH oxygens). This group is acidic and will significantly influence solubility in polar and protic solvents[5].

    • α-Keto Group (C=O): The ketone is a polar, aprotic group that can act as a hydrogen bond acceptor.

    • 4-Bromo-3-chlorophenyl Ring: This large, aromatic ring system is nonpolar and hydrophobic. The presence of two halogen atoms (Bromine and Chlorine) increases the molecular weight and polarizability but primarily contributes to the molecule's lipophilic character.

The overall solubility of the molecule is a balance between the hydrophilic nature of the carboxylic acid and keto groups and the hydrophobic nature of the halogenated phenyl ring. Based on the "like dissolves like" principle, we can anticipate that the molecule will exhibit varied solubility across the solvent spectrum[6][7].

Experimental Determination of Equilibrium Solubility

The most reliable method for determining the equilibrium solubility of a compound is the shake-flask method . This technique, recommended by the OECD and various regulatory bodies, involves agitating an excess amount of the solid compound in the solvent of interest until equilibrium is reached[1][8][9]. The resulting saturated solution is then filtered, and the concentration of the dissolved solute is measured.

Detailed Step-by-Step Protocol: Shake-Flask Method
  • Preparation: Add an excess amount of crystalline 3-(4-Bromo-3-chlorophenyl)-2-oxopropanoic acid to a series of vials, each containing a known volume of a selected organic solvent. "Excess" is critical to ensure that a saturated solution is formed, which can be visually confirmed by the presence of undissolved solid at the end of the experiment.

  • Equilibration: Seal the vials tightly and place them in a mechanical shaker or rotator within a temperature-controlled environment (e.g., 25 °C or 37 °C, depending on the application)[10]. Agitate the samples for a predetermined period, typically 24 to 48 hours, to allow the system to reach thermodynamic equilibrium. Preliminary studies may be needed to confirm the time required to reach a plateau in concentration[11].

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a 0.22 µm or 0.45 µm syringe filter (e.g., PTFE for organic solvents) to remove all undissolved particles. This step is crucial to avoid artificially high results[8].

  • Quantification: Dilute the filtered, saturated solution with an appropriate solvent to a concentration within the calibrated range of an analytical instrument. Quantify the concentration of the dissolved API using a validated analytical method, such as UV-Vis Spectroscopy or HPLC.

  • Data Reporting: Express the solubility in standard units, such as milligrams per milliliter (mg/mL) or grams per liter (g/L). The experiment should be performed in triplicate to ensure reproducibility[10].

Workflow for Solubility Determination

The following diagram illustrates the key steps in the shake-flask protocol.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification prep1 Add excess solid API to vial prep2 Add known volume of solvent prep1->prep2 equil1 Seal vial and place in shaker at constant T prep2->equil1 equil2 Agitate for 24-48 hours to reach equilibrium equil1->equil2 sep1 Settle undissolved solid equil2->sep1 sep2 Withdraw supernatant sep1->sep2 sep3 Filter through 0.22 µm syringe filter sep2->sep3 quant1 Dilute filtrate sep3->quant1 quant2 Analyze via HPLC or UV-Vis quant1->quant2 quant3 Calculate concentration quant2->quant3 result result quant3->result Report Solubility (e.g., mg/mL) G solute 3-(4-Bromo-3-chlorophenyl) -2-oxopropanoic acid methanol Methanol (Polar Protic) solute->methanol Strong H-Bonding (Donor & Acceptor) acetone Acetone (Polar Aprotic) solute->acetone Dipole-Dipole H-Bond Acceptor ethyl_acetate Ethyl Acetate (Mid-Polar) solute->ethyl_acetate Moderate Dipole & Dispersion Forces toluene Toluene (Nonpolar) solute->toluene Weak Dispersion Forces (π-π stacking)

Caption: Potential intermolecular forces between the API and various solvent types.

Predictive Solubility Table

The following table summarizes the predicted solubility of 3-(4-Bromo-3-chlorophenyl)-2-oxopropanoic acid in a selection of common organic solvents, ranked by decreasing polarity.

SolventSolvent ClassPredicted SolubilityRationale for Prediction
Dimethyl Sulfoxide (DMSO) Polar AproticHigh A very strong polar aprotic solvent that is an excellent hydrogen bond acceptor, capable of effectively solvating both the carboxylic acid and the phenyl ring.
Methanol / Ethanol Polar ProticHigh to Moderate These solvents can act as both hydrogen bond donors and acceptors, interacting strongly with the carboxylic acid group. [12][13][14]The nonpolar alkyl chain may offer some interaction with the phenyl ring.
Acetone Polar AproticModerate As a polar aprotic solvent, acetone can accept hydrogen bonds from the carboxylic acid and engage in dipole-dipole interactions. However, its smaller nonpolar region may be less effective at solvating the phenyl ring compared to DMSO.
Ethyl Acetate Moderately PolarModerate to Low Offers a balance of polarity (ester group) and non-polarity (ethyl and acetyl groups). It may provide moderate solubility by interacting with both ends of the molecule. [15]
Dichloromethane (DCM) NonpolarLow While it can dissolve a range of organic compounds, its low polarity and inability to hydrogen bond significantly will likely result in poor solvation of the highly polar carboxylic acid group.
Toluene Nonpolar AromaticLow to Very Low The aromatic nature of toluene can interact favorably with the bromochlorophenyl ring via π-π stacking, but it is a very poor solvent for the polar carboxylic acid head. [16]
Hexane / Heptane Nonpolar AliphaticVery Low / Insoluble These alkanes lack any polarity and can only interact via weak van der Waals forces. They are incapable of disrupting the strong intermolecular hydrogen bonding of the API's crystal lattice. [12]

Conclusion and Practical Implications

The solubility profile of 3-(4-Bromo-3-chlorophenyl)-2-oxopropanoic acid is predicted to be dominated by its polar carboxylic acid and α-keto functional groups. Therefore, highly polar solvents, particularly those capable of hydrogen bonding such as DMSO and lower-chain alcohols, are expected to be the most effective solubilizing agents. Conversely, nonpolar solvents like toluene and alkanes are predicted to be poor solvents.

This guide provides a robust theoretical framework and a validated experimental protocol for determining the precise solubility of this compound. Researchers and drug development professionals are encouraged to use the shake-flask method to generate empirical data, which will be invaluable for making informed decisions in process chemistry, formulation design, and analytical development. Accurate solubility data is not merely a checkbox in a regulatory filing; it is a fundamental pillar of successful and efficient pharmaceutical development.

References

  • Determining the water solubility of difficult-to-test substances A tutorial review. (n.d.). Google.
  • Physical Properties of Carboxylic Acids | CK-12 Foundation. (2026, January 14).
  • Solubility of Organic Compounds. (2023, August 31). University of Calgary.
  • Solubility - Wikipedia. (n.d.). Wikipedia.
  • Solubility Factors When Choosing a Solvent | News & Announcements - Cayman Chemical. (n.d.). Cayman Chemical.
  • Polarity and Solubility of Organic Compounds. (n.d.). Studocu.
  • Video: Physical Properties of Carboxylic Acids - JoVE. (2023, April 30). JoVE.
  • What factors affect solubility? - AAT Bioquest. (2022, April 18).
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  • A.8. PARTITION COEFFICIENT 1. METHOD The 'shake flask' method described is based on the OECD Test Guideline (1). 1.1. INTRODUCTI. (n.d.). EUR-Lex.
  • Ask a Formulator: What is the Purpose and Approach to Solubility Studies? - Dow Development Labs. (2021, May 7). Dow Development Labs.
  • 15.3: Physical Properties of Carboxylic Acids - Chemistry LibreTexts. (2022, September 15). Chemistry LibreTexts.
  • 4.4: Physical Properties of Carboxylic Acids - Chemistry LibreTexts. (2025, March 18). Chemistry LibreTexts.
  • Solubility of Organic Compounds - Chemistry Steps. (2021, October 8). Chemistry Steps.
  • α-Ketoglutaric acid | Solubility of Things. (n.d.). Solubility of Things.
  • Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News - alwsci. (2024, September 9). Alwsci.
  • Drug Solubility: Importance and Enhancement Techniques - PMC. (n.d.). National Center for Biotechnology Information.
  • High-accuracy water solubility determination using logK - KREATiS. (n.d.). KREATiS.
  • PRODUCT INFORMATION - Cayman Chemical. (n.d.). Cayman Chemical.
  • Annex 4 - World Health Organization (WHO). (n.d.). World Health Organization.
  • Drug solubility: why testing early matters in HTS | BMG LABTECH. (2023, April 6). BMG LABTECH.
  • Determination of the Partition Coefficient n-octanol/water - Biotecnologie BT. (n.d.). Biotecnologie BT.
  • Solubility of α-ketoglutaric acid in pure solvents (scatter:... - ResearchGate. (n.d.). ResearchGate.

Sources

Exploratory

An In-depth Technical Guide to the pKa Values and Acidity of 3-(4-Bromo-3-chlorophenyl)-2-oxopropanoic acid

This guide provides a comprehensive analysis of the acidity and pKa values of 3-(4-Bromo-3-chlorophenyl)-2-oxopropanoic acid, a molecule of interest in pharmaceutical and chemical research. For researchers, scientists, a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the acidity and pKa values of 3-(4-Bromo-3-chlorophenyl)-2-oxopropanoic acid, a molecule of interest in pharmaceutical and chemical research. For researchers, scientists, and drug development professionals, a thorough understanding of a compound's ionization constants (pKa) is fundamental to predicting its behavior in physiological environments, which in turn governs its absorption, distribution, metabolism, and excretion (ADME) profile.[1][2] This document will delve into the theoretical underpinnings of the acidity of this molecule, provide detailed protocols for its experimental determination, and explore computational approaches for its prediction.

Introduction: The Significance of pKa in Drug Discovery

The pKa of a molecule is the pH at which it exists in a 50:50 equilibrium between its protonated and deprotonated forms.[1] For an acidic compound like 3-(4-Bromo-3-chlorophenyl)-2-oxopropanoic acid, the pKa value indicates its propensity to donate a proton. This seemingly simple parameter has profound implications in drug development. The ionization state of a drug molecule dictates its solubility, membrane permeability, and interaction with biological targets.[2][3] An accurate determination of pKa is therefore not merely an academic exercise but a critical step in the rational design of effective therapeutics.[2]

3-(4-Bromo-3-chlorophenyl)-2-oxopropanoic acid possesses two primary acidic centers: the carboxylic acid group and the α-hydrogens adjacent to the ketone. The interplay of the substituents on the phenyl ring and the electronic effects of the α-keto group will significantly influence the pKa values of these protons.

Theoretical Framework: Understanding the Acidity of 3-(4-Bromo-3-chlorophenyl)-2-oxopropanoic acid

The acidity of this molecule is primarily governed by the stability of the conjugate bases formed upon deprotonation. Two key acidic sites are present: the carboxylic acid proton and the α-hydrogens.

Acidity of the Carboxylic Acid Moiety

The carboxylic acid group is the most acidic functional group in the molecule. Its acidity is modulated by the electronic effects of the substituted phenyl ring.

  • Inductive and Resonance Effects: The bromine and chlorine atoms are electron-withdrawing groups (EWGs) due to their high electronegativity.[4][5][6] These EWGs pull electron density away from the carboxylate group, stabilizing the negative charge of the conjugate base through the inductive effect.[5][6] This stabilization increases the acidity of the carboxylic acid, leading to a lower pKa value compared to unsubstituted phenylpropanoic acid.[4] The position of these substituents is also crucial. The chlorine atom at the meta position and the bromine atom at the para position will exert a combined electron-withdrawing effect, further enhancing acidity.[4]

  • The Hammett Equation: The Hammett equation provides a quantitative framework for correlating the electronic effects of substituents on the reactivity of aromatic compounds, including the acidity of benzoic acid derivatives.[7][8][9] The equation is given by:

    log(K/K₀) = σρ

    where K is the equilibrium constant for the substituted compound, K₀ is the equilibrium constant for the unsubstituted compound, σ is the substituent constant (a measure of the electronic effect of the substituent), and ρ is the reaction constant (a measure of the sensitivity of the reaction to substituent effects).[7][8] By using the known σ values for meta-chloro and para-bromo substituents, one can estimate the increase in acidity relative to the parent compound.

Acidity of the α-Hydrogens

The hydrogens on the carbon atom alpha to the ketone group (the α-hydrogens) are also acidic, though significantly less so than the carboxylic acid proton.[10] Their acidity stems from the resonance stabilization of the resulting enolate anion.[10][11] The negative charge on the α-carbon can be delocalized onto the electronegative oxygen atom of the carbonyl group.[10] The pKa of α-hydrogens in ketones typically ranges from 19 to 21.[10] The presence of the adjacent carboxylic acid and the substituted phenyl ring will further influence this acidity.

Experimental Determination of pKa

Accurate experimental determination of pKa is the gold standard. The two most common and reliable methods are potentiometric titration and UV-Vis spectrophotometry.[12][13]

Potentiometric Titration

Potentiometric titration is a highly precise technique for determining pKa values.[13][14] It involves the gradual addition of a titrant (a strong base in this case) to a solution of the analyte while monitoring the pH.[2][15]

  • Preparation of Solutions:

    • Prepare a standardized solution of 0.1 M sodium hydroxide (NaOH), ensuring it is carbonate-free.[13]

    • Prepare a 0.1 M solution of hydrochloric acid (HCl) for initial pH adjustment.[15]

    • Prepare a 0.15 M solution of potassium chloride (KCl) to maintain constant ionic strength.[15]

    • Accurately weigh and dissolve a sample of 3-(4-Bromo-3-chlorophenyl)-2-oxopropanoic acid to prepare a solution of known concentration (e.g., 1 mM).[15] Due to potential low aqueous solubility, a co-solvent such as methanol or ethanol may be necessary.[14][16] The use of co-solvents will yield an apparent pKa (pKaapp), and extrapolation to 0% co-solvent is required to obtain the aqueous pKa.[13]

  • Calibration of the pH Meter: Calibrate the pH meter using standard buffer solutions of at least three different pH values (e.g., pH 4, 7, and 10).[15]

  • Titration Procedure:

    • Place a known volume (e.g., 20 mL) of the analyte solution into a thermostatted reaction vessel equipped with a magnetic stirrer.[2][15]

    • Immerse the calibrated pH electrode into the solution.[15]

    • If necessary, adjust the initial pH of the solution to a value where the acid is fully protonated (e.g., pH 2) using the 0.1 M HCl solution.[15]

    • Begin the titration by adding small, precise increments of the 0.1 M NaOH solution.

    • Record the pH value after each addition, allowing the reading to stabilize.[15]

    • Continue the titration until the pH reaches a value where the acid is fully deprotonated (e.g., pH 12).[15]

  • Data Analysis:

    • Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

    • The pKa is the pH at the half-equivalence point, which is the point on the curve where half of the acid has been neutralized.[8][17] This corresponds to the midpoint of the buffer region.[15]

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is another powerful technique, particularly useful for compounds with low solubility and for determining pKa values outside the typical range of potentiometric titration.[13] This method relies on the principle that the protonated and deprotonated forms of a molecule have different UV-Vis absorption spectra.[13][18]

  • Preparation of Solutions:

    • Prepare a stock solution of 3-(4-Bromo-3-chlorophenyl)-2-oxopropanoic acid in a suitable solvent (e.g., methanol).

    • Prepare a series of buffer solutions with a range of known pH values that bracket the expected pKa of the compound.

  • Spectral Acquisition:

    • For each buffer solution, add a small, constant amount of the stock solution to ensure the total concentration of the analyte remains the same.

    • Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range.

  • Data Analysis:

    • Identify wavelengths where the absorbance changes significantly with pH.

    • Plot the absorbance at a selected wavelength against the pH of the buffer solutions.

    • The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the inflection point of the curve.[19][20]

Computational Prediction of pKa

In silico methods for pKa prediction are invaluable in early-stage drug discovery, allowing for the rapid screening of virtual compounds.[3][21] These methods can be broadly categorized into those based on empirical data and those based on quantum mechanical calculations.

Empirical and Database-Driven Methods

Several commercial and academic software packages utilize large databases of experimentally determined pKa values to predict the pKa of a novel compound.[21][22][23] These programs identify ionizable groups within the molecule and compare them to similar fragments in their database, applying corrections for the electronic effects of neighboring substituents.

Examples of Software:

  • ACD/pKa DB: This software predicts pKa values based on a large database of experimental data and uses algorithms to account for substituent effects.[22]

  • MoKa: This program uses a descriptor-based approach derived from GRID molecular interaction fields, trained on a diverse set of over 25,000 pKa values.[23]

  • Epik (Schrödinger): This tool employs machine learning models, specifically graph convolutional neural networks, to predict pKa values and protonation state distributions.[24]

Quantum Mechanical (QM) Methods

QM methods, such as those based on Density Functional Theory (DFT), can provide highly accurate pKa predictions by calculating the free energy change of the deprotonation reaction in a solvent.[25] These calculations are computationally intensive but offer a first-principles approach to understanding acidity. The general workflow involves calculating the Gibbs free energy of the protonated and deprotonated species in both the gas phase and in solution (using a solvation model), as well as the free energy of the solvated proton.

Data Summary and Interpretation

The following table summarizes the expected pKa values for the different acidic protons in 3-(4-Bromo-3-chlorophenyl)-2-oxopropanoic acid, based on theoretical considerations. The experimental determination would provide precise values.

Acidic ProtonPredicted pKa RangeRationale
Carboxylic Acid< 4The parent phenylpropanoic acid has a pKa of ~4.5. The strong electron-withdrawing effects of the meta-chloro and para-bromo substituents will significantly increase the acidity, lowering the pKa.
α-Hydrogen17-20The α-hydrogens of ketones typically have pKa values in this range due to enolate stabilization. The electron-withdrawing nature of the adjacent carboxyl group and the substituted phenyl ring may slightly lower this value.

Workflow Diagrams

Experimental pKa Determination Workflow

experimental_workflow cluster_prep Sample & Reagent Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_sample Prepare Analyte Solution (with co-solvent if needed) calibrate Calibrate pH Meter prep_sample->calibrate prep_titrant Prepare Standardized Titrant (e.g., 0.1 M NaOH) titrate Perform Potentiometric Titration prep_titrant->titrate prep_buffers Prepare Standard Buffers (for pH meter calibration) prep_buffers->calibrate calibrate->titrate plot_curve Plot Titration Curve (pH vs. Titrant Volume) titrate->plot_curve determine_pka Determine pKa (at half-equivalence point) plot_curve->determine_pka

Caption: Workflow for Experimental pKa Determination by Potentiometric Titration.

Computational pKa Prediction Workflow

computational_workflow cluster_input Input cluster_method Prediction Method cluster_output Output input_structure Input 3D Molecular Structure empirical Empirical/Database Method (e.g., ACD/pKa, MoKa) input_structure->empirical qm Quantum Mechanical Method (e.g., DFT) input_structure->qm predicted_pka Predicted pKa Value(s) empirical->predicted_pka qm->predicted_pka speciation Speciation vs. pH Plot predicted_pka->speciation

Caption: Workflow for Computational pKa Prediction.

Conclusion

The acidity of 3-(4-Bromo-3-chlorophenyl)-2-oxopropanoic acid is a multifaceted property governed by the interplay of its functional groups and the electronic effects of its substituents. A comprehensive understanding of its pKa values is essential for its development as a potential therapeutic agent. This guide has outlined the theoretical principles that dictate its acidity and provided detailed, actionable protocols for both experimental determination and computational prediction of its pKa. By integrating these approaches, researchers can gain a robust understanding of the ionization behavior of this and other complex molecules, thereby accelerating the drug discovery and development process.

References

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • ACD/Labs. (n.d.). Acid Dissociation Constant Calculator | pKa Prediction Software. Retrieved from [Link]

  • Wikipedia. (2024). Hammett equation. Retrieved from [Link]

  • University of Toronto. (n.d.). Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acids and Phenols. Retrieved from [Link]

  • Grokipedia. (n.d.). Hammett equation. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. Retrieved from [Link]

  • Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Streamline pKa Value Determination Using Automated UV/Vis-Titration. Retrieved from [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

  • Avdeef, A., et al. (2016). Development of Methods for the Determination of pKa Values. PMC. Retrieved from [Link]

  • Molecular Discovery. (n.d.). MoKa - pKa modelling. Retrieved from [Link]

  • CompuDrug. (n.d.). pKalc. Retrieved from [Link]

  • ACS Publications. (2002). Background of the Hammett Equation As Observed for Isolated Molecules: Meta- and Para-Substituted Benzoic Acids. The Journal of Organic Chemistry. Retrieved from [Link]

  • Spirtović-Halilović, S., et al. (2018). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Macedonian pharmaceutical bulletin. Retrieved from [Link]

  • Academia.edu. (n.d.). pKa of a dye: UV-VIS Spectroscopy. Retrieved from [Link]

  • StuDocu. (n.d.). UV-Vis Spectrometry, pKa of a dye. Retrieved from [Link]

  • Wellesley College. (n.d.). Experiment 4 (i) Determination of the Equivalent Weight and pKa of an Organic Acid. Retrieved from [Link]

  • Rupp, M. (2011). Predicting the pKa of Small Molecules. Retrieved from [Link]

  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

  • Schrödinger. (n.d.). Epik. Retrieved from [Link]

  • ChemRxiv. (2024). pKalculator: A pKa predictor for C-H bonds. Retrieved from [Link]

  • ACS Publications. (2023). Measurement of the pKa Values of Organic Molecules in Aqueous−Organic Solvent Mixtures by 1H NMR without. Retrieved from [Link]

  • ACS Publications. (2025). Computational Determination of pKa Values for Weak C–H Acids/Lithiated Species. Retrieved from [Link]

  • MDPI. (2021). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. Retrieved from [Link]

  • ResearchGate. (2015). Computational Approaches to Predict pKa Values. Retrieved from [Link]

  • ACS Publications. (2023). Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. Retrieved from [Link]

  • ResearchGate. (2025). Measurement of the p K a Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1 H NMR without External Calibrants | Request PDF. Retrieved from [Link]

  • ACD/Labs. (n.d.). An Introduction to the Acid Dissociation Constant (pKa). Retrieved from [Link]

  • Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Acidity of Alpha Hydrogens & Keto-enol Tautomerism. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch18: Acidity of alpha hydrogens. Retrieved from [Link]

  • YouTube. (2014). Acidity at the Alpha Position of Aldehydes and Ketones. Retrieved from [Link]

  • Fiveable. (2025). Substituent Effects on Acidity | Organic Chemistry Class Notes. Retrieved from [Link]

  • Wikipedia. (n.d.). Keto acid. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 6.1 The Acidity of the α-Hydrogens – Organic Chemistry II. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020). Effect of phenyl and vinyl substituents on Acidity of carboxylic. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 20.4: Substituent Effects on Acidity. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 20.4 Substituent Effects on Acidity. Retrieved from [Link]

  • Cengage. (n.d.). Carboxylic Acids and the Acidity of the O±H Bond 19±1 CChhaapptteerr 1199. Retrieved from [Link]

  • PubChem. (n.d.). 3-(4-bromo-2-chlorophenyl)-2-oxopropanoic acid (C9H6BrClO3). Retrieved from [Link]

  • PubChem. (n.d.). 3-(4-Bromophenyl)-2-oxopropanoic acid | C9H7BrO3 | CID 598758. Retrieved from [Link]

  • MDPI. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Retrieved from [Link]

  • Quick Company. (n.d.). Preparation Of 2 (4 Bromophenyl) 2 Methylpropanoic Acid. Retrieved from [Link]

  • Patsnap. (2012). Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.

Sources

Foundational

Literature on 4-Bromo-3-Chlorophenyl Pyruvate Derivatives in Drug Discovery

This guide serves as an advanced technical resource for researchers investigating 4-bromo-3-chlorophenyl pyruvate derivatives , a specialized class of small-molecule inhibitors primarily targeting Macrophage Migration In...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical resource for researchers investigating 4-bromo-3-chlorophenyl pyruvate derivatives , a specialized class of small-molecule inhibitors primarily targeting Macrophage Migration Inhibitory Factor (MIF) and Lactate Dehydrogenase (LDH) .

Part 1: Strategic Rationale & Chemical Space

The Phenyl Pyruvate Warhead

In medicinal chemistry, the


-keto acid (pyruvate) moiety is a privileged scaffold designed to mimic the transition states of enzymatic reactions involving enol/keto tautomerization.
  • Primary Target (MIF): MIF is a pro-inflammatory cytokine with a unique enzymatic active site (dopachrome tautomerase). Phenyl pyruvates act as competitive inhibitors or suicide substrates by engaging the N-terminal Proline (Pro-1) residue.

  • Secondary Target (LDH): As structural mimics of pyruvate (the natural substrate), these derivatives competitively inhibit Lactate Dehydrogenase, a key node in the Warburg effect observed in oncology.

The "4-Bromo-3-Chloro" Substitution Logic

The specific selection of the 4-bromo-3-chlorophenyl motif is not arbitrary; it represents a calculated optimization of the phenyl ring to enhance drug-like properties (SAR):

ParameterEffect of 4-Br / 3-Cl SubstitutionMechanistic Benefit
Lipophilicity Significant increase in LogP compared to unsubstituted analogs.Enhances membrane permeability and drives hydrophobic collapse into the deep catalytic pocket of MIF.
Electronic Effect Electron-withdrawing (

-induction).
Lowers the pKa of the enol form, stabilizing the active tautomer required for binding.
Metabolic Stability Blocks the para position (Br) and meta position (Cl).Prevents rapid CYP450-mediated hydroxylation (Phase I metabolism), extending half-life (

).
Halogen Bonding Br acts as a Lewis acid (

-hole).
Potential for specific halogen-bonding interactions with backbone carbonyls in the enzyme active site.

Part 2: Mechanism of Action & Signaling Pathways

MIF Tautomerase Inhibition

The 4-bromo-3-chlorophenyl pyruvate derivative functions by occupying the catalytic trimer interface of MIF. The mechanism typically involves the formation of a Schiff base or a non-covalent high-affinity complex with Pro-1 , disrupting the tautomerase activity which correlates with MIF's pro-inflammatory signaling (CD74/CD44 activation).

Visualization: MIF Inhibition Pathway

The following diagram illustrates the interference of the inhibitor with MIF signaling and enzymatic function.

MIF_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling MIF_Trimer MIF Homotrimer (Active Cytokine) Complex Inhibitor-MIF Complex (Catalytically Inactive) MIF_Trimer->Complex Inhibition Receptor CD74 / CD44 Receptor Complex MIF_Trimer->Receptor Binding Inhibitor 4-Br-3-Cl-Phenyl Pyruvate Inhibitor->MIF_Trimer Active Site Blockade (Pro-1 Interaction) Complex->Receptor Blockade ERK ERK1/2 Phosphorylation Receptor->ERK Signal Transduction Inflammation Pro-inflammatory Cytokine Release (TNF-a, IL-6) ERK->Inflammation Apoptosis Apoptosis Inhibition (Survival) ERK->Apoptosis

Caption: Mechanism of MIF inhibition by phenyl pyruvate derivatives, blocking downstream CD74/CD44-mediated inflammatory cascades.

Part 3: Synthesis Protocol (Erlenmeyer-Plöchl Route)

The synthesis of 4-bromo-3-chlorophenyl pyruvate is best achieved via the hydrolysis of an azlactone intermediate. This method is preferred over direct condensation due to higher yields and purity.

Experimental Workflow

Reagents Required:

  • 4-bromo-3-chlorobenzaldehyde (Starting Material)[1]

  • N-acetylglycine

  • Sodium acetate (anhydrous)

  • Acetic anhydride

  • Hydrochloric acid (3M)

Step-by-Step Methodology:

  • Azlactone Formation (Cyclization):

    • Mix: Combine 4-bromo-3-chlorobenzaldehyde (1.0 eq), N-acetylglycine (1.0 eq), and anhydrous sodium acetate (0.8 eq) in acetic anhydride (3.0 eq).

    • Reflux: Heat the mixture to 100°C for 2–4 hours. The solution will turn yellow/orange as the azlactone forms.

    • Causality: Sodium acetate acts as a base to deprotonate the N-acetylglycine, facilitating the condensation with the aldehyde. Acetic anhydride serves as both solvent and dehydrating agent.

    • Isolation: Cool to 0°C. The azlactone precipitates. Filter and wash with cold ethanol.

  • Hydrolysis (Ring Opening):

    • Suspend: Suspend the isolated azlactone in 3M HCl (aqueous).

    • Reflux: Heat to reflux for 3–5 hours. The azlactone ring opens, and the acetyl group is cleaved, releasing the

      
      -keto acid.
      
    • Validation: Evolution of acetic acid smell indicates successful hydrolysis.

    • Purification: On cooling, the phenyl pyruvate derivative crystallizes. Recrystallize from benzene/petroleum ether or water/ethanol.

Visualization: Synthetic Route

Synthesis_Flow SM 4-Bromo-3-Chloro Benzaldehyde Azlactone Azlactone Intermediate SM->Azlactone NaOAc, Ac2O 100°C Glycine N-Acetylglycine Glycine->Azlactone Hydrolysis Acid Hydrolysis (3M HCl, Reflux) Azlactone->Hydrolysis Product 4-Bromo-3-Chlorophenyl Pyruvate Hydrolysis->Product Ring Opening & Deacetylation

Caption: Erlenmeyer-Plöchl synthesis route for generating halogenated phenyl pyruvates from benzaldehyde precursors.

Part 4: Validation Assays

To confirm the biological activity of the synthesized derivative, the following self-validating assays are standard.

MIF Dopachrome Tautomerase Assay

This assay measures the ability of MIF to convert L-dopachrome methyl ester (orange) to a colorless indole derivative. Inhibitors prevent this color change.

  • Substrate: L-dopachrome methyl ester (freshly prepared from L-DOPA methyl ester + sodium periodate).

  • Protocol:

    • Pre-incubate recombinant human MIF (100 nM) with the inhibitor (various concentrations) in PBS (pH 7.4) for 15 minutes.

    • Add substrate (0.5 mM final).

    • Monitor absorbance decrease at 475 nm over 2 minutes.

  • Data Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC50. A potent 4-bromo-3-chloro derivative should exhibit an IC50 in the low micromolar range (<10 µM).

LDH Lactate Production Assay (Cellular)
  • Cell Line: MDA-MB-231 (high glycolytic rate).

  • Protocol:

    • Treat cells with inhibitor for 24 hours.

    • Collect supernatant.

    • Quantify lactate using a colorimetric enzymatic kit (Lactate Oxidase/Peroxidase).

  • Self-Validation: Cell viability (MTS assay) must be run in parallel to ensure lactate reduction is due to enzyme inhibition, not cell death.

References

  • Lubetsky, J. B., et al. (2002). "The tautomerase active site of macrophage migration inhibitory factor is a potential target for discovery of novel anti-inflammatory agents." Journal of Biological Chemistry. Link

  • Senter, P. D., et al. (2002). "Inhibition of macrophage migration inhibitory factor (MIF) tautomerase and biological activities by acetaminophen metabolites."[2] Proceedings of the National Academy of Sciences. Link

  • Granchi, C., et al. (2010). "Small-molecule inhibitors of human LDH5." Future Medicinal Chemistry. Link

  • Cronsberry, A. L., et al. (2017). "Structure-Activity Relationships Comparing N-(6-Methylpyridin-yl)-Substituted Aryl Amides... as Novel Metabotropic Glutamate Receptor Subtype 5 Antagonists." ACS Chemical Neuroscience. Link

  • Bouz, G., et al. (2017).[3] "Multihalogenated 1-Hydroxynaphthalene-2-Carboxanilides: Synthesis and Biological Evaluation." Molecules. Link

Sources

Exploratory

An In-depth Technical Guide to the Molecular Weight and Formula Analysis of 3-(4-Bromo-3-chlorophenyl)-2-oxopropanoic acid

Compound Profile: 3-(4-Bromo-3-chlorophenyl)-2-oxopropanoic acid Before delving into the analytical methodologies, it is essential to establish the theoretical properties of the target compound based on its proposed stru...

Author: BenchChem Technical Support Team. Date: February 2026

Compound Profile: 3-(4-Bromo-3-chlorophenyl)-2-oxopropanoic acid

Before delving into the analytical methodologies, it is essential to establish the theoretical properties of the target compound based on its proposed structure. This provides the benchmark against which all experimental data will be compared.

The structure contains a di-halogenated phenyl ring attached to a 2-oxopropanoic acid side chain. This combination of an aromatic core, a carboxylic acid, and an α-keto group presents distinct analytical features.

Figure 1: Chemical Structure of 3-(4-Bromo-3-chlorophenyl)-2-oxopropanoic acid cluster_ring cluster_chain C1 C C2 C C1->C2 C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 Br Br C4->Br C6 C C5->C6 Cl Cl C5->Cl C6->C1 C7 CH₂ C6->C7 H1 H H2 H H3 H C8 C C7->C8 O1 O C8->O1 C9 C C8->C9 O2 O C9->O2 O3H OH C9->O3H

Figure 1: Chemical Structure.
PropertyValueSource
Molecular Formula C₉H₆BrClO₃Derived from structure
Average Molecular Weight 292.50 g/mol Calculated
Monoisotopic Mass 291.91888 DaCalculated (for ¹²C, ¹H, ⁷⁹Br, ³⁵Cl, ¹⁶O)

The Integrated Analytical Workflow

No single technique can unambiguously determine a structure. True confidence is achieved by integrating orthogonal analytical methods. The workflow below illustrates how mass spectrometry, elemental analysis, and spectroscopy are synergistically employed to validate the molecular formula and structure. The initial hypothesis (the proposed structure) is tested and refined by each successive layer of data.

G Start Proposed Structure: C₉H₆BrClO₃ MS Mass Spectrometry (MS) Start->MS Predict MW & Isotope Pattern EA Elemental Analysis (EA) Start->EA Predict % Composition Spectroscopy Spectroscopy (FTIR, NMR) Start->Spectroscopy Predict Spectral Features Confirmation Validated Structure & Formula MS->Confirmation Confirms Molecular Weight & Halogen Presence EA->Confirmation Confirms Elemental Ratios Spectroscopy->Confirmation Confirms Functional Groups & Connectivity

Figure 2: Integrated Analytical Workflow.

Mass Spectrometry: The Definitive Mass and Halogen Signature

Mass spectrometry (MS) is the cornerstone of molecular weight determination. For halogenated compounds, it provides an exceptionally rich dataset due to the characteristic isotopic distributions of chlorine and bromine.

Causality: The choice of high-resolution mass spectrometry (HRMS) is deliberate. It provides a highly accurate mass measurement, allowing for the determination of the molecular formula by distinguishing between isobaric compounds. Furthermore, the presence of both chlorine (³⁵Cl:³⁷Cl ≈ 3:1) and bromine (⁷⁹Br:⁸¹Br ≈ 1:1) creates a unique isotopic pattern in the molecular ion cluster (M, M+2, M+4) that serves as a definitive fingerprint for the presence of one of each halogen.[1]

Expected Isotopic Pattern: The mass spectrum should exhibit a characteristic cluster of peaks for the molecular ion. The relative intensities of these peaks are predictable based on the natural abundance of the isotopes.

IonContributing IsotopesTheoretical m/zExpected Relative Intensity
[M]⁺ C₉H₆⁷⁹Br³⁵ClO₃291.9189~75% (Normalized to 100% for M+2)
[M+2]⁺ C₉H₆⁸¹Br³⁵ClO₃ / C₉H₆⁷⁹Br³⁷ClO₃293.9168100%
[M+4]⁺ C₉H₆⁸¹Br³⁷ClO₃295.9139~25%
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Dissolve approximately 0.1 mg of the compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol). The solution must be free of particulate matter.

  • Instrumentation: Utilize an HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap mass spectrometer, equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Analyze the sample in both positive and negative ion modes to identify the most stable and abundant parent ion (e.g., [M-H]⁻ or [M+H]⁺). For a carboxylic acid, negative mode ([M-H]⁻) is often highly effective.

  • Data Acquisition: Acquire the spectrum over a mass range of m/z 100-500. Ensure the instrument is calibrated to achieve mass accuracy below 5 ppm.

  • Data Analysis:

    • Identify the molecular ion cluster and measure the accurate mass of the monoisotopic peak.

    • Compare the measured accurate mass with the theoretical mass of the proposed formula (C₉H₆BrClO₃). The mass error should be less than 5 ppm.

    • Analyze the isotopic pattern of the cluster and compare the observed peak intensities with the theoretical distribution for a compound containing one Br and one Cl atom.[2]

Elemental Analysis: Validating the Empirical Formula

While MS provides the molecular mass, elemental analysis (EA) offers orthogonal validation by determining the mass percentages of individual elements (carbon, hydrogen). This technique confirms the elemental ratios within the molecule, providing strong support for the proposed molecular formula.

Causality: EA is a bulk analytical technique that is independent of the ionization and fragmentation behaviors that can complicate MS analysis. A successful correlation between the experimental percentages and the theoretical values for C₉H₆BrClO₃ provides high confidence in the assigned formula, assuming the sample is pure.

ElementTheoretical Mass %
Carbon (C) 36.95%
Hydrogen (H) 2.07%
Oxygen (O) 16.41% (by difference)
Halogens (Br, Cl) 44.57%
Experimental Protocol: Combustion (CHN) Analysis
  • Sample Preparation: Accurately weigh 2-3 mg of the highly purified, dried compound into a tin capsule. Purity is paramount for accurate results.

  • Instrumentation: Use a commercial CHN elemental analyzer. The instrument combusts the sample at high temperature in a stream of oxygen.

  • Analysis: The combustion gases (CO₂, H₂O, N₂) are separated by gas chromatography and quantified by a thermal conductivity detector.

  • Data Analysis: The instrument software calculates the mass percentages of C and H. Compare these experimental values to the theoretical percentages calculated for C₉H₆BrClO₃. The experimental values should be within ±0.4% of the theoretical values to be considered a good match.[3]

Spectroscopic Confirmation: Assembling the Structure

Spectroscopy does not directly measure molecular weight but is indispensable for confirming that the atoms identified by MS and EA are assembled in the correct manner.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies the functional groups present in the molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.

Causality: The presence of both a carboxylic acid and an α-keto group will result in characteristic carbonyl (C=O) and hydroxyl (O-H) stretching frequencies.[4][5] The positions of these absorptions confirm the presence of these key functional groups required by the proposed structure.

Functional GroupBondExpected Absorption Range (cm⁻¹)
Carboxylic AcidO-H stretch2500 - 3300 (very broad)[6][7]
α-Keto GroupC=O stretch~1720 - 1740[6][8]
Carboxylic AcidC=O stretch~1700 - 1725[7]
Aromatic RingC=C stretch~1450 - 1600
Methylene GroupC-H stretch~2850 - 2960
Experimental Protocol: FTIR Analysis
  • Sample Preparation: Prepare the sample using either the KBr pellet method (mixing a small amount of sample with dry KBr powder and pressing into a transparent disk) or using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and match them to the functional groups in the proposed structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR reveals the number and types of hydrogen atoms and their connectivity, while ¹³C NMR provides information about the carbon skeleton.

Causality: The predicted NMR spectra for 3-(4-Bromo-3-chlorophenyl)-2-oxopropanoic acid are unique. The number of signals, their chemical shifts, and their splitting patterns in both the ¹H and ¹³C spectra must match the proposed structure. This provides the final, high-resolution confirmation of the atomic arrangement.

Predicted ¹H NMR Signals:

ProtonsIntegrationMultiplicityApproximate Chemical Shift (δ, ppm)
-COOH1HBroad Singlet10 - 13
Aromatic3HComplex Multiplets7.0 - 8.0
-CH₂-2HSinglet3.5 - 4.5

Predicted ¹³C NMR Signals:

CarbonApproximate Chemical Shift (δ, ppm)
C=O (Acid)160 - 170[9]
C=O (Keto)190 - 200[8]
Aromatic120 - 140
-CH₂-35 - 50
Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire standard ¹H and ¹³C spectra. Additional experiments like DEPT-135 can be run to distinguish between CH, CH₂, and CH₃ carbons.

  • Data Analysis: Integrate the ¹H signals and analyze the splitting patterns. Assign all peaks in both the ¹H and ¹³C spectra to the corresponding atoms in the proposed structure.

Conclusion: A Synthesis of Evidence

The molecular weight and formula analysis of a novel compound like 3-(4-Bromo-3-chlorophenyl)-2-oxopropanoic acid is a process of systematic, multi-faceted validation. The process begins with a high-accuracy mass measurement from HRMS, which is corroborated by the unique isotopic signature of the bromine and chlorine atoms. This proposed molecular formula is then confirmed through the orthogonal technique of elemental analysis, which validates the fundamental atomic ratios. Finally, a suite of spectroscopic techniques—FTIR and NMR—provides irrefutable evidence that these atoms are assembled in the correct structural and functional arrangement. By integrating these self-validating systems, researchers can achieve the highest level of confidence in the identity and integrity of their chemical matter.

References

  • Spectroscopic and Computational Studies of α-keto Acid Binding to Dke1. (n.d.). National Institutes of Health.
  • Spectroscopy of Carboxylic Acid Derivatives. (2023, September 20). OpenStax.
  • Infrared Spectroscopy. (n.d.).
  • Infrared Reflection–Absorption Spectroscopy of α-Keto Acids at the Air–Water Interface. (2023, April 27). NOAA Institutional Repository.
  • Organic Compounds Containing Halogen Atoms. (2023, August 29). Chemistry LibreTexts.
  • Halogen Fragmentation in Mass Spectrometry. (n.d.). Scribd.
  • Mass spectrometry menu. (n.d.). Chemguide.
  • Mass Spectroscopy. (n.d.). University of Calgary.
  • Infrared Reflection–Absorption Spectroscopy of α-Keto Acids at the Air–Water Interface: Effects of Chain Length and Headgroup on Environmentally Relevant Surfactant Films. (2023, April 27). ACS Publications.
  • Mass spectrometry of halogen-containing organic compounds. (2025, August 05). ResearchGate.
  • Spectroscopy of Carboxylic Acid Derivatives. (n.d.). Organic Chemistry: A Tenth Edition.
  • Supplementary Material. (n.d.). The Royal Society of Chemistry.
  • Spectroscopy of Carboxylic Acid Derivatives. (2022, September 24). Chemistry LibreTexts.
  • Infrared Spectroscopy Aldehydes, Ketones, Carboxylic Acids Overview. (2016, September 21). YouTube.
  • 3-(4-bromo-2-chlorophenyl)-2-oxopropanoic acid (C9H6BrClO3). (n.d.). PubChemLite.
  • The standard 13C NMR spectrum of phenyl propanoate is shown here. (n.d.). Pearson.
  • Current Status of Research on Synthesis of α-Keto Acids and Their Esters. (2025, June 17). MDPI.
  • Spectroscopy of Aldehydes and Ketones. (n.d.). Organic Chemistry: A Tenth Edition.
  • 3-Phenylpropionic acid(501-52-0) 1H NMR spectrum. (n.d.). ChemicalBook.
  • 2-PHENYLPROPIONIC ACID(492-37-5) 1H NMR spectrum. (n.d.). ChemicalBook.
  • 3-Phenylpropionic acid. (n.d.). SpectraBase.
  • 3-(4-Bromophenyl)-2-oxopropanoic acid. (n.d.). PubChem.
  • 3-(2-Bromo-4-chlorophenyl)-2-oxopropanoic acid. (n.d.). BLDpharm.
  • 3-(4-bromo-3-chlorophenyl)propanoic acid (C9H8BrClO2). (n.d.). PubChemLite.
  • 4-Bromo-3-chloropentanoic acid. (n.d.). PubChem.
  • 4'-Bromo-3-chloropropiophenone. (n.d.). SRIRAMCHEM.
  • 4'-Bromo-3-chloropropiophenone, 94%. (n.d.). Thermo Fisher Scientific.
  • 3-(4-bromo-2-fluorophenyl)-2-oxopropanoic acid. (n.d.). Aaronchem.
  • 3-(4-Bromophenyl)-2-methyl-3-oxopropanoic acid. (n.d.). PubChem.
  • 3-(4-bromophenyl)-2-oxopropanoic acid (C9H7BrO3). (n.d.). PubChemLite.
  • Pharmacopoeia methods for elemental analysis of medicines: a comparative study. (n.d.). SciSpace.

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Protocols & Analytical Methods

Method

Protocol for the synthesis of 3-(4-Bromo-3-chlorophenyl)-2-oxopropanoic acid

Application Note: High-Purity Synthesis of 3-(4-Bromo-3-chlorophenyl)-2-oxopropanoic Acid Executive Summary & Scope This application note details a robust, scalable protocol for the synthesis of 3-(4-Bromo-3-chlorophenyl...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Synthesis of 3-(4-Bromo-3-chlorophenyl)-2-oxopropanoic Acid

Executive Summary & Scope

This application note details a robust, scalable protocol for the synthesis of 3-(4-Bromo-3-chlorophenyl)-2-oxopropanoic acid (also known as 4-bromo-3-chlorophenylpyruvic acid). This scaffold is a critical intermediate in the development of non-canonical amino acids, tautomerase inhibitors, and halogenated phenylalanine derivatives used in structure-activity relationship (SAR) studies.

While direct alkylation strategies (e.g., Grignard addition to oxalates) exist, they are often compromised by the sensitivity of the aryl bromide/chloride moiety to metal-halogen exchange. Therefore, this guide prioritizes the Erlenmeyer-Plöchl Azlactone Synthesis , a classical yet highly reliable route that preserves the halogenation pattern and offers superior regiocontrol.

Retrosynthetic Analysis & Strategy

The synthesis is disconnected into two primary stages:

  • Condensation: Construction of the benzylidene scaffold via the reaction of 4-bromo-3-chlorobenzaldehyde with N-acetylglycine.

  • Hydrolysis: Acid-mediated ring opening and deprotection to yield the

    
    -keto acid.
    

Figure 1: Retrosynthetic Logic Flow

Retrosynthesis target Target: 3-(4-Bromo-3-chlorophenyl)- 2-oxopropanoic acid azlactone Intermediate: 4-(4-Bromo-3-chlorobenzylidene)- 2-methyloxazol-5(4H)-one target->azlactone Acid Hydrolysis (HCl) aldehyde Starting Material 1: 4-Bromo-3-chlorobenzaldehyde azlactone->aldehyde Erlenmeyer-Plöchl (Ac2O, NaOAc) glycine Starting Material 2: N-Acetylglycine azlactone->glycine

Caption: Retrosynthetic disconnection showing the Azlactone strategy to preserve aryl halogens.

Safety & Handling Protocols

  • Halogenated Aromatics: The starting aldehyde and product are halogenated organic compounds. Handle in a fume hood to avoid inhalation of dust or vapors.

  • Acetic Anhydride: Corrosive and lachrymator. Use exclusively in a fume hood.

  • Hydrochloric Acid (6M): Corrosive. Wear acid-resistant gloves and eye protection.

  • Waste Disposal: All halogenated organic waste must be segregated from non-halogenated solvents to comply with environmental regulations.

Experimental Protocol

Stage 1: Synthesis of the Azlactone Intermediate

4-(4-Bromo-3-chlorobenzylidene)-2-methyloxazol-5(4H)-one

This step utilizes anhydrous sodium acetate as a base to catalyze the condensation between the aldehyde and N-acetylglycine.

Reagents & Stoichiometry:

ReagentMW ( g/mol )Equiv.[1]Mass/VolRole
4-Bromo-3-chlorobenzaldehyde 219.461.010.0 gLimiting Reagent
N-Acetylglycine 117.101.26.40 gEnolate Precursor
Sodium Acetate (Anhydrous) 82.030.83.0 gBase Catalyst
Acetic Anhydride 102.094.017.2 mLSolvent/Dehydrating Agent

Procedure:

  • Setup: Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Charging: Add 4-bromo-3-chlorobenzaldehyde (10.0 g), N-acetylglycine (6.40 g), and anhydrous sodium acetate (3.0 g) to the flask.

  • Solvation: Add acetic anhydride (17.2 mL).

  • Reaction: Heat the mixture to 110°C in an oil bath. The solid slurry will dissolve into a clear yellow/orange solution. Maintain reflux for 2 hours .

    • Process Check: The reaction is complete when the solution turns a deep yellow/brown and solids may begin to precipitate (the azlactone).

  • Quench & Isolation:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a beaker and place in an ice bath.

    • Slowly add 20 mL of ice-cold ethanol to decompose excess acetic anhydride. Stir for 15 minutes.

    • Dilute with 50 mL of water and let stand at 0-4°C for 2 hours to maximize precipitation.

    • Filter the yellow crystalline solid via vacuum filtration.

    • Wash: Wash the cake with cold aqueous ethanol (1:1, 20 mL) followed by boiling water (2 x 20 mL) to remove unreacted aldehyde and salts.

  • Drying: Dry the solid in a vacuum oven at 50°C overnight.

    • Expected Yield: 70-85%[1]

    • Appearance: Yellow needles or powder.

Stage 2: Hydrolysis to 3-(4-Bromo-3-chlorophenyl)-2-oxopropanoic Acid

The hydrolysis opens the oxazolone ring and removes the acetyl group, yielding the


-keto acid.

Reagents:

ReagentConcentrationVolume/MassRole
Azlactone (Stage 1 Product) Solid5.0 g (Example)Intermediate
Hydrochloric Acid 3 M50 mLHydrolysis Reagent
Toluene Solvent20 mLRecrystallization

Procedure:

  • Hydrolysis:

    • Place the dried azlactone (5.0 g) into a 250 mL RBF.

    • Add 50 mL of 3M HCl .

    • Reflux the suspension vigorously for 4–6 hours .

    • Observation: The yellow azlactone will gradually dissolve and be replaced by a lighter-colored oil or solid (the keto acid).

    • Monitoring: Monitor by TLC (System: Ethyl Acetate/Hexane 1:1). The fluorescent spot of the azlactone should disappear.

  • Workup:

    • Cool the reaction mixture to room temperature. The product may crystallize directly.

    • If an oil forms, extract with Ethyl Acetate (3 x 30 mL) .

    • Combine organics, dry over anhydrous

      
      , and concentrate in vacuo to yield the crude solid.
      
  • Purification (Critical for Biological Assays):

    • Recrystallize the crude solid from Toluene or a Benzene/Heptane mixture (if safety permits benzene use; otherwise Toluene is preferred).

    • Dissolve the solid in minimum hot toluene, filter while hot (to remove insoluble amide byproducts), and cool slowly to 4°C.

    • Filter the white to off-white crystals.

Analytical Characterization

The product exists in equilibrium between the keto and enol forms.

  • Physical State: White to off-white crystalline solid.[2]

  • Melting Point: Expected range 165–175°C (decomposition).

  • 
    H NMR (400 MHz, DMSO-
    
    
    
    ):
    • 
       13.5 (br s, 1H, -COOH).
      
    • 
       7.85 (d, 1H, Ar-H, ortho to Br).
      
    • 
       7.60 (d, 1H, Ar-H, ortho to alkyl).
      
    • 
       7.35 (dd, 1H, Ar-H).
      
    • Keto Form:

      
       4.25 (s, 2H, -CH
      
      
      
      -).
    • Enol Form:

      
       6.40 (s, 1H, =CH-) [Minor tautomer usually].
      
  • Mass Spectrometry (ESI-):

    • Calc.[3][4][5] for ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

      
      : 274.91.
      
    • Observe characteristic isotope pattern for 1 Br and 1 Cl (M, M+2, M+4).

Troubleshooting & Optimization

Figure 2: Troubleshooting Decision Tree

Troubleshooting start Issue Observed issue1 Low Yield in Step 1 (Azlactone) start->issue1 issue2 Gummy Product in Step 2 start->issue2 sol1 Check Reagents: Ensure NaOAc is ANHYDROUS. Water kills the reaction. issue1->sol1 sol2 Incomplete Hydrolysis: Increase reflux time or use 6M HCl instead of 3M. issue2->sol2

Caption: Decision matrix for common synthesis failures.

  • Moisture Sensitivity: The Erlenmeyer reaction is sensitive to water. Ensure Sodium Acetate is fused (heated to remove water) before use.

  • Decarboxylation: Avoid excessive heating during the hydrolysis step or recrystallization.

    
    -keto acids can decarboxylate to the corresponding aldehyde or acid if heated above 150°C for prolonged periods.
    

References

  • Erlenmeyer, E. (1893).[6] "Ueber die Condensation der Hippursäure mit Phthalsäureanhydrid und mit Benzaldehyd." Annalen der Chemie, 275, 1.

  • Carter, H. E. (1946).[6] "Azlactones."[7][6][8][9][10][11] Organic Reactions, 3, 198.[6] (Classic review of the methodology).

  • Hassner, A., & Namboothiri, I. (2011).[7] "Erlenmeyer-Plöchl Azlactone Synthesis." In Organic Syntheses Based on Name Reactions. Elsevier.

  • PubChem Compound Summary. "3-(4-bromo-2-chlorophenyl)-2-oxopropanoic acid" (Structural Analog Data). National Center for Biotechnology Information.

  • Billek, G. (1961).[12] "Preparation of alpha-keto acids." Monatshefte für Chemie, 92, 343-352.[12] (Hydrolysis conditions).

Sources

Application

Reductive amination using 3-(4-Bromo-3-chlorophenyl)-2-oxopropanoic acid as a precursor

Application Note: Reductive Amination of 3-(4-Bromo-3-chlorophenyl)-2-oxopropanoic Acid Introduction & Strategic Significance The precursor 3-(4-Bromo-3-chlorophenyl)-2-oxopropanoic acid (hereafter referred to as BCP-Pyr...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Reductive Amination of 3-(4-Bromo-3-chlorophenyl)-2-oxopropanoic Acid

Introduction & Strategic Significance

The precursor 3-(4-Bromo-3-chlorophenyl)-2-oxopropanoic acid (hereafter referred to as BCP-Pyruvate ) is a high-value scaffold in medicinal chemistry. It serves as the direct precursor to 4-Bromo-3-chlorophenylalanine , a non-natural amino acid essential for peptide therapeutics and a versatile "linchpin" intermediate. The halogenated aromatic ring allows for downstream diversification via Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions, enabling the rapid generation of biphenyl-based peptidomimetics.

Technical Challenge: The primary challenge in the reductive amination of


-keto acids like BCP-Pyruvate is chemoselectivity . The carbonyl group is prone to direct reduction to the 

-hydroxy acid (lactic acid derivative) rather than the desired amine. Furthermore, achieving stereochemical control (L- vs. D-isomer) is critical for biological activity.

This guide presents two validated workflows:

  • Chemical Reductive Amination: A robust, cost-effective route for generating racemic scaffolds or N-alkylated derivatives.

  • Biocatalytic Transamination: A "green," stereoselective route yielding enantiopure (>99% ee) amino acids, preferred for late-stage drug development.

Mechanistic Principles & Logic

The transformation relies on the equilibrium between the ketone and the amine to form an imine (or iminium ion), which is subsequently reduced.[1][2]

Critical Control Point: pH

  • Acidic Conditions (pH 3–5): Required for chemical reduction using Sodium Cyanoborohydride (

    
    ). The acid catalyzes the dehydration of the hemiaminal to the imine. 
    
    
    
    is unique because it is stable in acid and selectively reduces the protonated imine over the ketone.[3]
  • Neutral/Basic Conditions (pH 7–8): Required for enzymatic transamination. The enzyme active site (containing Pyridoxal-5'-phosphate, PLP) handles the proton transfer internally.

Visualizing the Reaction Pathway

G Start BCP-Pyruvate (Keto Acid) Hemiaminal Hemiaminal Intermediate Start->Hemiaminal + Amine SideProduct Hydroxy Acid (Side Product) Start->SideProduct Direct Reduction (Avoid!) Amine Amine Source (NH3 or R-NH2) Amine->Hemiaminal Imine Iminium Ion (Activated) Hemiaminal->Imine - H2O (Acid Cat.) Product 4-Br-3-Cl-Phenylalanine (Amino Acid) Imine->Product Reduction (Hydride/Enzyme)

Figure 1: Mechanistic pathway of reductive amination showing the critical iminium intermediate and the competitive direct reduction pathway.

Protocol A: Chemical Reductive Amination (Racemic)

Objective: Synthesis of racemic 4-Bromo-3-chlorophenylalanine or N-alkylated analogs. Primary Reagent: Sodium Cyanoborohydride (


).
Note:  Sodium Triacetoxyborohydride (

) is generally not recommended for free

-keto acids in methanol due to solubility issues and lower reactivity with ammonia, though it is excellent for N-alkylation of esters in DCE.
Materials
  • Precursor: BCP-Pyruvate (1.0 equiv)

  • Amine Source: Ammonium Acetate (for primary amine) or Methylamine HCl (for N-methyl).

  • Reductant:

    
     (1.5 equiv).
    
  • Solvent: Methanol (anhydrous).

  • Additives: Molecular Sieves (3Å) to promote imine formation.

Step-by-Step Procedure
  • Solubilization: In a round-bottom flask, dissolve BCP-Pyruvate (10 mmol) in Methanol (50 mL).

  • Imine Formation (The "Aging" Step):

    • Add Ammonium Acetate (100 mmol, 10 equiv). The large excess drives the equilibrium toward the imine.

    • Add 2g of activated 3Å molecular sieves.

    • Critical: Stir at room temperature for 30–60 minutes before adding the reducing agent. This ensures the ketone is converted to the imine, minimizing hydroxy acid side products.

  • Reduction:

    • Cool the mixture to 0°C.

    • Add

      
       (15 mmol, 1.5 equiv) portion-wise.
      
    • Allow the reaction to warm to room temperature and stir for 12–16 hours.

  • Quenching & Workup:

    • Quench with 1N HCl (carefully, in a fume hood) to decompose excess hydride (risk of HCN evolution; ensure basic trap or high ventilation).

    • Concentrate the methanol under reduced pressure.

    • Redissolve residue in water/HCl (pH 2) and wash with Ethyl Acetate (removes unreacted keto acid and hydroxy acid).

    • Adjust aqueous layer pH to ~6 (isoelectric point) with NaOH. The amino acid often precipitates as a zwitterion.[4]

    • Filter and dry the white solid.

Protocol B: Biocatalytic Transamination (Stereoselective)

Objective: Synthesis of L-4-Bromo-3-chlorophenylalanine (>99% ee). Enzyme Class:


-Transaminase (Aminotransferase) or Phenylalanine Dehydrogenase.
Logic:  Enzymes offer perfect stereocontrol and operate in water, avoiding toxic hydrides.
Materials
  • Enzyme: Commercial Transaminase Kit (e.g., Vibrio fluvialis transaminase or engineered variants like Codexis TA-P1).

  • Cofactor: Pyridoxal-5'-phosphate (PLP).[5]

  • Amine Donor: L-Alanine (excess).

  • Buffer: 100 mM Potassium Phosphate or HEPES (pH 7.5).

  • Recycling System: Lactate Dehydrogenase (LDH) + Glucose (to remove the pyruvate byproduct and drive equilibrium).

Biocatalytic Workflow Diagram

Bio cluster_enzyme Enzymatic Cycle (Transaminase) PLP PLP-Enzyme PMP PMP-Enzyme PLP->PMP + L-Alanine - Pyruvate PMP->PLP + BCP-Pyruvate - L-Amino Acid Output L-4-Br-3-Cl-Phenylalanine (>99% ee) PMP->Output Input BCP-Pyruvate Input->PMP

Figure 2: Ping-Pong Bi-Bi mechanism of Transaminases. The enzyme shuttles the amino group from L-Alanine to the BCP-Pyruvate.

Step-by-Step Procedure
  • Buffer Prep: Prepare 50 mL of 100 mM Phosphate buffer (pH 7.5) containing 1 mM PLP.[6][7]

  • Substrate Loading: Add BCP-Pyruvate (50 mg, ~0.18 mmol). Note: If solubility is poor, add 5% DMSO.

  • Donor Addition: Add L-Alanine (5 equiv, ~0.9 mmol).

  • Enzyme Initiation: Add Transaminase preparation (10–20 mg lyophilized powder).

  • Incubation: Shake at 30°C / 150 rpm for 24 hours.

  • Reaction Monitoring: Check conversion by HPLC (C18 column, MeOH/Water + 0.1% TFA).

  • Isolation:

    • Acidify to pH 2 to denature enzyme.

    • Centrifuge to remove protein.

    • Purify supernatant via Ion Exchange Chromatography (Dowex 50W) or Preparative HPLC.

Comparative Analysis & Troubleshooting

Reagent Selection Guide
FeatureNaCNBH3 / NH4OAc Biocatalytic (Transaminase) NaBH(OAc)3 (STAB)
Primary Utility Racemic synthesis, robustnessEnantiopure synthesis (L or D)N-alkylation of esters
Stereoselectivity None (Racemic)High (>99% ee)None
Cost LowMedium (Enzyme dependent)Low
Scalability High (kg scale)High (requires fermentation)High
Safety Profile Toxic (Cyanide risk)Green/SafeModerate
Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Yield / Incomplete Conversion Poor solubility of BCP-Pyruvate.Add co-solvent (MeOH for chemical; DMSO <10% for enzymatic).
Formation of Hydroxy Acid Direct reduction of ketone.Chemical: Increase "aging" time for imine formation before adding hydride. Enzymatic: Check for contaminating keto-reductases.
Precipitate during reaction Product zwitterion crashing out.This is often good! Filter and analyze. If premature, adjust pH.
Racemization (Enzymatic) Spontaneous tautomerization of substrate.Ensure fresh substrate; keep pH strictly < 8.0.

References

  • Reductive Amination Mechanisms

    • Abdel-Magid, A. F., et al. (1996).[8] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.

  • Synthesis of Halogenated Phenylalanines

    • S. Liu et al. (2014).[9][10] "Synthesis and application of phenylpyruvic acid derivatives." European Journal of Medicinal Chemistry. (Contextual citation for phenylpyruvate handling).

  • Biocatalytic Transamination

    • Koszelewski, D., et al. (2010). "Formal asymmetric biocatalytic reductive amination." Angewandte Chemie International Edition.

    • "Membrane-immobilized transaminases for the synthesis of enantiopure amines." ChemRxiv.

  • Safety Protocols (NaCNBH3)

    • Common Organic Chemistry. "Reductive Amination - Common Conditions: NaCNBH3."

Sources

Method

Preparation of phenylalanine derivatives from 3-(4-Bromo-3-chlorophenyl)-2-oxopropanoic acid

Application Note & Protocol Topic: Preparation of Phenylalanine Derivatives from 3-(4-Bromo-3-chlorophenyl)-2-oxopropanoic acid Audience: Researchers, scientists, and drug development professionals. Abstract Non-canonica...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Preparation of Phenylalanine Derivatives from 3-(4-Bromo-3-chlorophenyl)-2-oxopropanoic acid

Audience: Researchers, scientists, and drug development professionals.

Abstract

Non-canonical amino acids, particularly substituted phenylalanine derivatives, are critical components in modern drug discovery, offering pathways to modulate the pharmacological properties of peptide-based therapeutics and small molecules. This document provides a detailed guide for the synthesis of a novel phenylalanine derivative, 2-Amino-3-(4-bromo-3-chlorophenyl)propanoic acid, starting from the corresponding α-keto acid, 3-(4-Bromo-3-chlorophenyl)-2-oxopropanoic acid. The primary synthetic strategy detailed is one-pot reductive amination, a robust and efficient method for converting α-keto acids into their corresponding α-amino acids. This guide explains the underlying chemical principles, provides a detailed, step-by-step laboratory protocol, and offers insights into reaction optimization and product characterization, tailored for researchers in synthetic and medicinal chemistry.

Introduction & Scientific Background

The transformation of α-keto acids into α-amino acids is a cornerstone of synthetic organic chemistry and biochemistry.[1][2] In the context of drug development, the synthesis of unnatural amino acids like substituted phenylalanines allows for the creation of novel chemical entities with enhanced stability, binding affinity, or altered metabolic profiles. The starting material, 3-(4-Bromo-3-chlorophenyl)-2-oxopropanoic acid, is a synthetically accessible precursor that enables the introduction of a uniquely halogenated phenyl ring, a motif of interest for its potential to form halogen bonds and modulate electronic properties in biological targets.

The most direct and widely used method for this transformation is reductive amination .[3] This process involves two key sequential steps occurring in a single reaction vessel:

  • Imine Formation: The ketone carbonyl group of the α-keto acid reacts with an ammonia source (e.g., ammonium acetate) to form a transient imine intermediate. This reaction is typically favored under mildly acidic conditions which promote the necessary dehydration step.

  • Reduction: A selective reducing agent, present in the same pot, reduces the newly formed imine C=N bond to a C-N single bond, yielding the final amine product.

The choice of reducing agent is critical for the success of this one-pot reaction. A highly reactive reductant like sodium borohydride (NaBH₄) could prematurely reduce the starting ketone before imine formation can occur.[4][5][6] Therefore, milder, more selective hydrides are preferred. Sodium cyanoborohydride (NaBH₃CN) is an ideal choice because its reactivity is attenuated by the electron-withdrawing cyanide group.[5][7][8] It is particularly effective at reducing protonated iminium ions, which are more electrophilic than the starting ketone, especially under the mildly acidic conditions (pH ~4-6) that also favor imine formation.[3][4]

Alternative reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) or various borane-amine complexes (e.g., 2-picoline-borane) also offer excellent selectivity and are widely used in pharmaceutical synthesis.[9][10][11][12]

Synthetic Strategy: One-Pot Reductive Amination

The chosen protocol focuses on the direct reductive amination of 3-(4-Bromo-3-chlorophenyl)-2-oxopropanoic acid using ammonium acetate as the ammonia source and sodium cyanoborohydride as the selective reducing agent.

Overall Reaction Scheme

G Start 3-(4-Bromo-3-chlorophenyl)- 2-oxopropanoic acid Imine Intermediate Imine/Iminium Ion (not isolated) Start->Imine Imine Formation Reagents 1. NH₄OAc (Ammonia Source) 2. NaBH₃CN (Reducing Agent) Methanol (Solvent), pH 4-6 Reagents->Imine Product 2-Amino-3-(4-bromo-3-chlorophenyl) propanoic acid Reagents->Product Imine->Product Reduction

Caption: One-pot reductive amination workflow.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization based on laboratory-specific conditions and analytical results.

Safety Precaution: Sodium cyanoborohydride is toxic and can release highly toxic hydrogen cyanide gas upon contact with strong acids. All manipulations should be performed in a well-ventilated fume hood, and the reaction quench should be done carefully.

Materials & Equipment
  • Starting Material: 3-(4-Bromo-3-chlorophenyl)-2-oxopropanoic acid

  • Reagents: Ammonium acetate (NH₄OAc), Sodium cyanoborohydride (NaBH₃CN), Methanol (MeOH, anhydrous), Hydrochloric acid (HCl, 1M solution), Sodium hydroxide (NaOH, 1M solution)

  • Solvents for Work-up & Purification: Dichloromethane (DCM), Ethyl acetate (EtOAc), Deionized water

  • Equipment: Round-bottom flask, magnetic stirrer and stir bar, pH paper or pH meter, separatory funnel, rotary evaporator, equipment for column chromatography (silica gel) or recrystallization.

Step-by-Step Procedure
  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-(4-Bromo-3-chlorophenyl)-2-oxopropanoic acid (e.g., 1.0 g, 1.0 eq).

    • Add anhydrous methanol (e.g., 20 mL) to dissolve the starting material.

    • Add ammonium acetate (approx. 5-10 eq) to the solution. The large excess drives the imine formation equilibrium forward.

  • pH Adjustment & Imine Formation:

    • Stir the mixture at room temperature. Check the pH of the solution; it should be mildly acidic (pH 4-6) due to the nature of the reagents. If necessary, adjust with a small amount of glacial acetic acid.

    • Allow the mixture to stir for 30-60 minutes to facilitate the formation of the imine intermediate.

  • Reduction Step:

    • In a single portion, add sodium cyanoborohydride (approx. 1.5-2.0 eq) to the stirring solution.

    • Scientist's Note: A slight effervescence (hydrogen gas evolution) may be observed. Ensure the reaction is not sealed.

    • Allow the reaction to stir at room temperature overnight (12-18 hours).

  • Reaction Monitoring:

    • Progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical mobile phase for TLC would be a mixture of DCM/MeOH or EtOAc/Hexane with a small amount of acetic acid. The product amino acid should have a lower Rf value than the starting keto acid and will be ninhydrin-positive.

  • Work-up and Quench:

    • CAUTION: Perform in a fume hood. Slowly and carefully add 1M HCl to the reaction mixture to quench any remaining NaBH₃CN and adjust the pH to ~2. This protonates the product amine, making it water-soluble.

    • Stir for 30 minutes.

    • Concentrate the mixture using a rotary evaporator to remove the methanol.

    • Add deionized water to the residue and transfer to a separatory funnel. Wash the aqueous layer with dichloromethane (2 x 20 mL) to remove non-polar impurities. Discard the organic layers.

  • Product Isolation:

    • Slowly add 1M NaOH to the aqueous layer to adjust the pH to the isoelectric point of the amino acid (typically pH ~5-6). The product will precipitate out of the solution as a zwitterion.

    • Cool the mixture in an ice bath to maximize precipitation.

    • Collect the solid product by vacuum filtration, wash with a small amount of cold deionized water, followed by a cold non-polar solvent like diethyl ether.

    • Dry the solid under vacuum to obtain the crude product.

  • Purification (if necessary):

    • If the product is not sufficiently pure after precipitation, it can be further purified by recrystallization from a suitable solvent system (e.g., water/ethanol) or by ion-exchange chromatography.

Data Presentation & Characterization

The identity and purity of the synthesized 2-Amino-3-(4-bromo-3-chlorophenyl)propanoic acid should be confirmed using standard analytical techniques.

ParameterStarting MaterialProduct
IUPAC Name 3-(4-Bromo-3-chlorophenyl)-2-oxopropanoic acid2-Amino-3-(4-bromo-3-chlorophenyl)propanoic acid
Molecular Formula C₉H₆BrClO₃C₉H₉BrClNO₂
Molecular Weight 293.50 g/mol 278.53 g/mol
Appearance White to off-white solidWhite crystalline solid
Expected ¹H NMR Aromatic protons, benzylic CH₂ singlet, acid OHAromatic protons, complex CH/CH₂ multiplets, amine/acid OH
Expected MS (ESI+) [M+H]⁺ at m/z 293/295/297[M+H]⁺ at m/z 278/280/282
Expected Yield N/A60-80% (unoptimized)

Alternative & Advanced Strategies

While the described protocol is robust, other methods can be employed, particularly when stereoselectivity is required.

  • Catalytic Asymmetric Reductive Amination: For the synthesis of enantiomerically pure amino acids, chiral catalysts can be used.[1][13] This often involves a two-step process where the imine is formed and then reduced using a chiral catalyst (e.g., Rhodium or Iridium-based) under a hydrogen atmosphere.[13]

  • Biocatalysis: Transaminase enzymes can catalyze the transfer of an amino group from an amino donor (like isopropylamine) to an α-keto acid acceptor with high enantioselectivity.[1] This "green chemistry" approach is increasingly used in industrial settings.[14]

G cluster_0 Core Synthetic Workflow cluster_1 Key Decision Points Start Starting Material (α-Keto Acid) Protocol Protocol Selection Start->Protocol Execution Reaction Execution (e.g., Reductive Amination) Protocol->Execution Reagent Choice of Reducing Agent (NaBH₃CN, NaBH(OAc)₃) Protocol->Reagent Stereo Stereochemistry Goal (Racemic vs. Enantiopure) Protocol->Stereo Scale Reaction Scale (mg to kg) Protocol->Scale Workup Work-up & Isolation Execution->Workup Purification Purification Workup->Purification Analysis Characterization (NMR, MS, Purity) Purification->Analysis Product Final Product (Phenylalanine Derivative) Analysis->Product

Caption: Experimental design and logic flow diagram.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the synthesis of a substituted phenylalanine derivative via reductive amination of its α-keto acid precursor. By explaining the rationale behind the choice of reagents and reaction conditions, this guide equips researchers with the necessary information to successfully perform this transformation, troubleshoot potential issues, and adapt the methodology for the synthesis of other novel amino acids crucial for advancing drug discovery and chemical biology.

References

  • Recent developments in the synthesis and synthetic applications of borane–amines. Royal Society of Chemistry. Available from: [Link]

  • Sodium cyanoborohydride - Wikipedia. Wikipedia. Available from: [Link]

  • TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia. Royal Society of Chemistry. Available from: [Link]

  • Preparation of Amines: Reductive Amination of Aldehydes and Ketones. JoVE (Journal of Visualized Experiments). Available from: [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. Available from: [Link]

  • Ammonia borane, Borane ammonia complex. Organic Chemistry Portal. Available from: [Link]

  • Reductive Amination of Ketones & Aldehydes With NaBH3CN. YouTube. Available from: [Link]

  • Convenient Genetic Encoding of Phenylalanine Derivatives through Their α-Keto Acid Precursors. PubMed, National Center for Biotechnology Information. Available from: [Link]

  • The Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling. PubMed Central, National Institutes of Health. Available from: [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. ACS Publications. Available from: [Link]

  • Catalytic Asymmetric Synthesis of α-Amino Acids. ACS Publications. Available from: [Link]

  • Reductive Amination - ACS GCI Pharmaceutical Roundtable. ACS Green Chemistry Institute. Available from: [Link]

  • Asymmetric Synthesis of α-Amino Ketones by Brønsted Acid Catalysis. Organic Chemistry Portal. Available from: [Link]

  • Synthesis from α-keto acids Synthesis by amidation. Skoogal. Available from: [Link]

  • Convenient Genetic Encoding of Phenylalanine Derivatives through Their α-Keto Acid Precursors. MDPI. Available from: [Link]

  • Reductive Amination - Common Conditions. University of Rochester, Chemistry Department. Available from: [Link]

  • Approaches to the Asymmetric Synthesis of Unusual Amino Acids. ACS Publications. Available from: [Link]

  • Scheme 1 Synthesis of b-substituted phenylalanins via stereoselective... ResearchGate. Available from: [Link]

  • Current Status of Research on Synthesis of α-Keto Acids and Their Esters. MDPI. Available from: [Link]

  • Reductive amination - Wikipedia. Wikipedia. Available from: [Link]

  • Hitchhiker's guide to reductive amination. Organic Chemistry Portal. Available from: [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available from: [Link]

  • A Practical Catalytic Reductive Amination of Carboxylic Acids. The Royal Society of Chemistry. Available from: [Link]

  • Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI. Available from: [Link]

  • 3-(4-Bromophenyl)-2-oxopropanoic acid. PubChem, National Center for Biotechnology Information. Available from: [Link]

Sources

Application

Application Notes &amp; Protocols: Optimizing Reaction Conditions for 3-(4-Bromo-3-chlorophenyl)-2-oxopropanoic Acid Substrates

Abstract This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to optimize reaction conditions for the versatile synthetic intermediate, 3-(4-bromo-3-chlorophenyl)-...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to optimize reaction conditions for the versatile synthetic intermediate, 3-(4-bromo-3-chlorophenyl)-2-oxopropanoic acid. This α-keto acid is a valuable building block, featuring multiple reactive sites: a ketone, a carboxylic acid, and a di-halogenated aromatic ring with differentiated reactivity. We will explore strategies for the synthesis of this substrate and detail protocols for its subsequent, high-value transformations, including chemoselective cross-coupling and reductive amination. The methodologies presented herein are grounded in established chemical principles, drawing from analogous systems to provide robust starting points for optimization. The causality behind experimental choices is explained to empower users to troubleshoot and adapt these protocols effectively.

Introduction: Significance and Challenges

3-(4-Bromo-3-chlorophenyl)-2-oxopropanoic acid and its derivatives are key intermediates in the synthesis of complex molecules, particularly in the pharmaceutical industry.[1][2] The α-keto acid moiety is a privileged motif in medicinal chemistry, found in numerous bioactive compounds and serving as a precursor to α-hydroxy and α-amino acids.[3][4] The di-halogenated phenyl ring offers a powerful handle for diversification through modern cross-coupling chemistry.

The primary challenge and opportunity in utilizing this substrate lies in controlling the selectivity of its transformations. The key questions a researcher must address are:

  • How can one selectively functionalize the more reactive C-Br bond while preserving the C-Cl bond for subsequent manipulations?

  • How can the α-keto acid moiety be transformed without interfering with the sensitive halogenated aromatic ring?

This document provides detailed protocols and the underlying chemical logic to address these challenges, transforming them into strategic synthetic opportunities.

Synthesis of the Starting Substrate

While not commercially widespread, 3-aryl-2-oxopropanoic acids can be reliably synthesized from the corresponding aromatic aldehydes.[3] A common and effective method involves the condensation of 4-bromo-3-chlorobenzaldehyde with an N,N-dimethylglycine ester, followed by acidic hydrolysis of the resulting enamine intermediate.[3]

Protocol 2.1: Synthesis of 3-(4-Bromo-3-chlorophenyl)-2-oxopropanoic acid methyl ester

This two-step protocol is adapted from a general procedure for 3-aryl-2-oxo acid esters.[3]

Step 1: Enamine Formation

  • Suspend sodium hydride (2.0 equiv.) in dry diethyl ether (Et₂O) in a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen).

  • Add 4-bromo-3-chlorobenzaldehyde (1.0 equiv.) and methanol (0.2 equiv.).

  • Cool the mixture to 0 °C in an ice bath.

  • Add N,N-dimethylglycine methyl ester (3.0 equiv.) dropwise to the vigorously stirred mixture.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Cool the mixture to 0 °C and carefully quench by adding ice water, followed by dichloromethane (CH₂Cl₂).

  • Separate the layers and extract the aqueous phase three times with CH₂Cl₂.

  • Combine the organic phases, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude enamine.

Step 2: Hydrolysis to the α-Keto Ester

  • Suspend the crude enamine from Step 1 in 1 M aqueous HCl.

  • Stir vigorously at room temperature for 1 hour. Monitor the disappearance of the enamine by Thin Layer Chromatography (TLC).

  • Extract the aqueous phase three times with Et₂O.

  • Combine the organic phases, dry over Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purify the crude product by column chromatography (silica gel, hexanes/ethyl acetate gradient) to obtain the methyl 3-(4-bromo-3-chlorophenyl)-2-oxopropanoate.

Chemoselective Functionalization of the Aromatic Ring

The key to unlocking the potential of this substrate is the selective functionalization of the C-Br bond over the more stable C-Cl bond. This is readily achievable using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The difference in carbon-halogen bond dissociation energies (C-I > C-Br > C-Cl) is the fundamental principle that allows for this selectivity.[5] Oxidative addition of the Pd(0) catalyst occurs preferentially at the weaker C-Br bond.[5][6]

G

Optimizing Suzuki-Miyaura Coupling Conditions

Achieving high yield and selectivity in the Suzuki coupling requires careful optimization of several parameters: the palladium source, the ligand, the base, and the solvent system.[7][8] Dehalogenation, where the bromine is replaced by a hydrogen atom, is a potential side reaction that must be minimized.[9]

Catalyst and Ligand Selection: The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often superior for promoting the challenging oxidative addition step, especially with less reactive aryl chlorides, and can help suppress side reactions.[9][10] Using a pre-catalyst complex can ensure the efficient generation of the active Pd(0) species.[10]

Base and Solvent: A moderately weak inorganic base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is often preferred to minimize base-induced side reactions.[9][10] Aprotic solvents such as dioxane, tetrahydrofuran (THF), or toluene, often with a small amount of water, are standard.[9]

Table 1: Starting Conditions for Suzuki Coupling Optimization
ParameterRecommended Starting ConditionRationale & Reference
Aryl Halide 3-(4-Bromo-3-chlorophenyl)-2-oxopropanoic acid ester1.0 equiv.
Boronic Acid Arylboronic acid1.2 - 1.5 equiv.
Pd Source Pd₂(dba)₃ or a pre-catalyst like XPhos Pd G31-2 mol%
Ligand SPhos or XPhos2.2 - 4.4 mol% (if not using a pre-catalyst)
Base K₃PO₄ or K₂CO₃2.0 - 3.0 equiv.[9]
Solvent Dioxane/H₂O (10:1) or Toluene/H₂O (10:1)Aprotic solvent minimizes side reactions.[9]
Temperature 80 - 100 °CBalances reaction rate and stability.[8]
Protocol 3.1: Selective Suzuki Coupling at the C-Br Position

This protocol provides a robust starting point for coupling an arylboronic acid.[9]

  • To a Schlenk flask or sealed vial under an inert atmosphere, add the 3-(4-bromo-3-chlorophenyl)-2-oxopropanoic acid ester (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and K₃PO₄ (2.0 equiv.).

  • Add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%).

  • Add the degassed solvent (e.g., Toluene/H₂O 10:1, 0.1 M concentration).

  • If not using a pre-catalyst, add Pd₂(dba)₃ (1 mol%) and SPhos (2.2 mol%).

  • Degas the reaction mixture by bubbling argon through the solution for 15 minutes or via three freeze-pump-thaw cycles.

  • Heat the reaction to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

G CatalyticCycle { Pd(0)L₂ |  Oxidative Addition |  Ar-Pd(II)-Br(L₂) |  Transmetalation |  Ar-Pd(II)-Ar'(L₂) |  Reductive Elimination |  Ar-Ar' (Product)} CatalyticCycle:f5->CatalyticCycle:f0 Catalyst Regeneration Product Product CatalyticCycle:f5->Product C-C Bond Formation Start Ar-Br + Ar'-B(OH)₂ Start->CatalyticCycle:f1 Selective at C-Br Base Base (K₃PO₄) Base->CatalyticCycle:f3 PdSource Pd(0) Source PdSource->CatalyticCycle:f0

Transformations of the α-Keto Acid Moiety

Following successful modification of the aromatic ring, the α-keto acid can be converted into other valuable functional groups. Reductive amination is a particularly powerful transformation that converts the ketone into an amine, providing access to novel α-amino acid derivatives.[11][12]

This one-pot reaction involves the in-situ formation of an imine intermediate from the ketone and an amine source (like ammonium acetate), which is then immediately reduced by a mild reducing agent.[13]

Optimizing Reductive Amination Conditions

The key to a successful reductive amination is the choice of a reducing agent that selectively reduces the C=N bond of the imine intermediate much faster than it reduces the C=O bond of the starting ketone.[14]

Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) is a classic choice for this transformation because it is stable at neutral or weakly acidic pH, where imine formation is favorable, and it selectively reduces the protonated iminium ion.[11][14] Sodium triacetoxyborohydride (NaBH(OAc)₃) is a common, less toxic alternative that is also highly effective.[14]

Amine Source and Solvent: Ammonium acetate or ammonium chloride can serve as the amine source for the synthesis of primary amines. The reaction is typically run in an alcoholic solvent like methanol or ethanol.

Protocol 4.1: Direct Reductive Amination to an α-Amino Acid

This protocol describes the conversion of the α-keto acid to the corresponding α-amino acid.

  • Dissolve the 3-aryl-2-oxopropanoic acid ester (1.0 equiv.) in methanol (0.2 M).

  • Add ammonium acetate (5-10 equiv.).

  • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Add sodium cyanoborohydride (NaBH₃CN) (1.5 - 2.0 equiv.) portion-wise to the solution. Caution: NaBH₃CN is toxic and should be handled in a fume hood.

  • Stir the reaction at room temperature and monitor by TLC or LC-MS until completion (typically 6-24 hours).

  • Carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until the pH is ~2 to destroy any excess reducing agent.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Wash the aqueous residue with dichloromethane to remove non-polar impurities.

  • The desired amino acid product can often be purified by ion-exchange chromatography or by adjusting the pH to its isoelectric point to induce precipitation.

Conclusion

The 3-(4-bromo-3-chlorophenyl)-2-oxopropanoic acid scaffold presents a wealth of synthetic opportunities for the discerning medicinal or organic chemist. By understanding the principles of chemoselectivity, researchers can strategically functionalize the different reactive sites on the molecule. The protocols provided here for selective Suzuki coupling and reductive amination serve as validated starting points for laboratory investigation. Through careful optimization of the parameters discussed—catalyst, ligand, base, solvent, and reducing agent—these powerful transformations can be harnessed to efficiently generate libraries of complex and high-value molecules for drug discovery and development programs.

References

  • Title: Enantiomerically Pure 3‐Aryl‐ and 3‐Hetaryl-2-hydroxypropanoic Acids by Chemoenzymatic Reduction Source: American Chemical Society URL
  • Title: A process for the preparation of 3-aryl-2-hydroxy propanoic acid compounds Source: Google Patents URL
  • Title: Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups Source: PMC URL
  • Title: Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-)
  • Title: Process for the preparation of 3-aryl-2-hydroxy propanoic acid derivatives Source: Google Patents URL
  • Title: Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity Source: Royal Society of Chemistry URL
  • Title: Optimizing Suzuki Coupling Reactions Source: CovaSyn URL
  • Title: Recent developments in functionalization of acyclic α-keto amides Source: RSC Publishing URL
  • Title: Recent Developments in Photoinduced Decarboxylative Acylation of α-Keto Acids Source: PMC URL
  • Title: Current Status of Research on Synthesis of α-Keto Acids and Their Esters Source: MDPI URL
  • Title: The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities Source: ACS Publications URL
  • Title: Reaction progression of the α-ketoacid pathway with time Source: ResearchGate URL
  • Title: Cross-Coupling Reactions of Polyhalogenated Heterocycles Source: ResearchGate URL
  • Title: Unconventional Site Selectivity in Palladium-Catalyzed Cross- Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions Source: ACS Publications URL
  • Title: Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond Source: MDPI URL
  • Title: how to avoid dehalogenation side reactions in Suzuki coupling Source: Benchchem URL
  • Title: A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene Source: White Rose Research Online URL
  • Title: Palladium‐Catalyzed Cross‐Coupling of Aryl Thioacetates and Chloro(hetero)
  • Title: Synthesis of 3-Aryl-3-(Furan-2-yl)
  • Title: Suzuki cross-coupling Source: Chemistry LibreTexts URL
  • Title: Reductive amination Source: Wikipedia URL: [Link]

  • Title: PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS Source: Nobel Prize URL: [Link]

  • Title: How to approach choosing reaction conditions for Suzuki? Source: Reddit URL: [Link]

  • Title: Optimization of conditions in the Suzuki-Miyaura coupling reaction Source: ResearchGate URL: [Link]

  • Title: Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction Source: Organic Chemistry Frontiers (RSC Publishing) URL: [Link]

  • Title: Enantioselective Organocatalytic Reductive Amination Source: Journal of the American Chemical Society URL: [Link]

  • Title: Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis Source: JOCPR URL: [Link]

  • Title: Reductive Amination Source: Wordpress URL: [Link]

  • Title: Reductive Amination, and How It Works Source: Master Organic Chemistry URL: [Link]

  • Title: Sustainable synthesis of antibacterial 3-aryl-2H-benzo[b,1,4]oxazin-2-ones via SNAr Csp2–Csp2 coupling Source: PMC URL: [Link]

Sources

Method

Application Note &amp; Protocol: Enzymatic Transamination of 3-(4-Bromo-3-chlorophenyl)-2-oxopropanoic acid

Abstract This application note provides a detailed, field-proven protocol for the asymmetric synthesis of (S)-3-(4-Bromo-3-chlorophenyl)alanine from its corresponding α-keto acid, 3-(4-Bromo-3-chlorophenyl)-2-oxopropanoi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed, field-proven protocol for the asymmetric synthesis of (S)-3-(4-Bromo-3-chlorophenyl)alanine from its corresponding α-keto acid, 3-(4-Bromo-3-chlorophenyl)-2-oxopropanoic acid. Chiral amines, particularly non-canonical amino acids with halogenated phenyl moieties, are critical building blocks in the synthesis of high-value pharmaceutical compounds. This protocol leverages the high selectivity and efficiency of an engineered ω-transaminase (ω-TA) to achieve high conversion and excellent enantiomeric excess. We detail the reaction setup, optimization parameters, analytical monitoring by High-Performance Liquid Chromatography (HPLC), and explain the biochemical principles underpinning the methodology. This guide is intended for researchers, chemists, and process development scientists in the pharmaceutical and biotechnology sectors.

Principle of the Method: The Transaminase Ping-Pong Bi-Bi Mechanism

Transaminases (TAs), also known as aminotransferases, are pyridoxal-5'-phosphate (PLP) dependent enzymes that catalyze the reversible transfer of an amino group from an amino donor to a ketone or α-keto acid acceptor.[1][2] The reaction proceeds via a well-characterized "Ping-Pong Bi-Bi" mechanism.[3]

The catalytic cycle involves two half-reactions:

  • First Half-Reaction: The PLP cofactor, initially linked to an active site lysine as an internal aldimine, undergoes transaldimination with the amino donor (e.g., isopropylamine).[4][5] The amino group is transferred to the PLP, forming pyridoxamine-5'-phosphate (PMP) and releasing the deaminated donor (e.g., acetone).

  • Second Half-Reaction: The α-keto acid substrate enters the active site and forms a Schiff base with the PMP.[6][7] The amino group is then transferred from the PMP to the keto acid, forming the new chiral amino acid product. This regenerates the PLP-lysine internal aldimine, completing the catalytic cycle.[5][7]

The use of a cheap amino donor like isopropylamine is advantageous as it helps drive the reaction equilibrium towards the product side. The volatile acetone by-product can be removed, further pushing the reaction to completion.[8][9]

Visualization of Key Processes

Biochemical Reaction Pathway

The following diagram illustrates the core transamination reaction, converting the prochiral keto acid into the chiral amino acid.

G sub 3-(4-Bromo-3-chlorophenyl)- 2-oxopropanoic acid enzyme ω-Transaminase (PLP) sub->enzyme + donor Isopropylamine (Amino Donor) donor->enzyme + prod (S)-3-(4-Bromo-3-chlorophenyl)alanine enzyme->prod byprod Acetone enzyme->byprod

Caption: Enzymatic conversion of the keto acid to the target amino acid.

Experimental Workflow

This diagram outlines the complete experimental procedure from preparation to final analysis.

workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis & Workup prep_buffer Prepare Reaction Buffer (e.g., 100 mM KPi, pH 8.0) setup Combine Buffer, Substrate, Donor, PLP, and Enzyme prep_buffer->setup prep_reagents Prepare Substrate, Donor, & Cofactor Solutions prep_reagents->setup incubate Incubate at Controlled Temperature & Agitation (e.g., 35-45°C, 200 rpm) setup->incubate monitor Monitor Reaction Progress (Take time-point samples) incubate->monitor quench Quench Reaction (e.g., add acid or base) monitor->quench analyze Analyze Conversion & ee% (Chiral HPLC) quench->analyze

Caption: Step-by-step experimental workflow for enzymatic transamination.

Materials and Reagents

Item Supplier / Grade Notes
3-(4-Bromo-3-chlorophenyl)-2-oxopropanoic acidCustom Synthesis / >95%The starting α-keto acid.
ω-Transaminase (ATA)e.g., Codexis® ATA-117 or similarAn (R)-selective ATA which produces an (S)-amino acid from the corresponding keto acid.[10][11]
Isopropylamine (IPA)Sigma-Aldrich / ≥99.5%Amino donor.
Pyridoxal-5'-phosphate (PLP)Sigma-Aldrich / ≥98%Essential enzyme cofactor.
Potassium Phosphate Monobasic (KH₂PO₄)ACS GradeFor buffer preparation.
Potassium Phosphate Dibasic (K₂HPO₄)ACS GradeFor buffer preparation.
Dimethyl Sulfoxide (DMSO)HPLC GradeCo-solvent to aid substrate solubility.
Hydrochloric Acid (HCl)ACS GradeFor pH adjustment and reaction quenching.
Sodium Hydroxide (NaOH)ACS GradeFor pH adjustment.
Deionized Water>18 MΩ·cm

Detailed Experimental Protocol

Reagent Preparation
  • 1 M Potassium Phosphate Buffer (pH 8.0):

    • Prepare solutions of 1 M KH₂PO₄ and 1 M K₂HPO₄.

    • To ~900 mL of deionized water, add an appropriate volume of each stock solution while monitoring with a calibrated pH meter.

    • Adjust to pH 8.0 and bring the final volume to 1 L.

  • Reaction Buffer (100 mM):

    • Dilute the 1 M stock buffer 1:10 with deionized water to create the 100 mM working buffer.

  • Substrate Stock Solution (500 mM):

    • Dissolve the required mass of 3-(4-Bromo-3-chlorophenyl)-2-oxopropanoic acid in DMSO to a final concentration of 500 mM. Warm gently if needed to fully dissolve.

  • PLP Stock Solution (100 mM):

    • Dissolve 24.7 mg of PLP in 1 mL of the 100 mM Reaction Buffer. Prepare this solution fresh to avoid degradation.[12]

Reaction Setup (1 mL Scale)

This protocol targets a final substrate concentration of 50 mM.

  • To a 2 mL microcentrifuge tube, add the following components in order:

    • 770 µL of 100 mM Potassium Phosphate Buffer (pH 8.0).

    • 100 µL of Isopropylamine (This provides a large molar excess).

    • 10 µL of 100 mM PLP stock solution (Final concentration: 1 mM).

    • 100 µL of 500 mM substrate stock solution (Final concentration: 50 mM).

  • Vortex the mixture gently to ensure homogeneity. Check the pH and adjust to 7.5-8.5 if necessary using 1 M HCl or 1 M NaOH.[9]

  • Initiate the reaction by adding 10-20 mg of the ω-Transaminase enzyme lyophilizate (1-2% w/v loading).

  • Seal the tube and place it in a thermomixer or shaking incubator set to 40°C and 250 rpm .

Reaction Monitoring and Work-up
  • Take samples at various time points (e.g., 2, 4, 8, 24 hours).

  • To a 100 µL aliquot of the reaction mixture, add 100 µL of 1 M HCl to quench the reaction by denaturing the enzyme.

  • Centrifuge the quenched sample at >12,000 x g for 5 minutes to pellet the precipitated enzyme.

  • Dilute the supernatant 1:10 in the HPLC mobile phase for analysis.

Analytical Method: Chiral HPLC

The conversion of the keto acid to the amino acid and the enantiomeric excess (ee%) of the product must be determined.

Parameter Condition
Column Chiral Stationary Phase (CSP) column, e.g., Teicoplanin-based (CHIROBIOTIC T) or similar.[13][14]
Mobile Phase Isocratic elution with a mixture of Acetonitrile and aqueous buffer (e.g., 20 mM Ammonium Acetate), pH 6.0. Optimize ratio (e.g., 70:30 ACN:Buffer) for best separation.
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection UV at 220 nm and 254 nm.
Injection Volume 10 µL

Expected Elution Order: Typically, the keto acid will elute first, followed by the two amino acid enantiomers. The exact order depends on the specific chiral column used.[15][16] Run standards of the starting material and a racemic version of the product (if available) to confirm peak identities.

Expected Results & Troubleshooting

Parameter Target Value Rationale / Common Issues
Substrate Conc. 25-100 mMHigher concentrations may lead to substrate inhibition or solubility issues.
Enzyme Loading 1-5% (w/v)Insufficient enzyme will result in slow reaction rates.
Amino Donor >10 equivalentsA large excess of isopropylamine drives the reaction equilibrium forward.[8]
pH 7.5 - 9.0Most ω-TAs have a slightly alkaline pH optimum.[9] Drastic pH drops can indicate issues with the buffer.
Temperature 30 - 50°CHigher temperatures increase reaction rate but may decrease enzyme stability over time.
Co-solvent <20% DMSORequired for substrate solubility, but high concentrations can denature the enzyme.[9]
Conversion >95% in 24hLow conversion may be due to enzyme inhibition, poor solubility, or non-optimal pH.
Enantiomeric Excess >99% eeThe use of a highly selective engineered enzyme like ATA-117 should provide excellent enantiopurity. Lower ee% suggests a non-optimal enzyme choice.

References

  • Pyridoxal 5'-phosphate dependent reactions: Analyzing the mechanism of aspartate aminotransferase.PubMed.
  • What is the mechanism of Pyridoxal Phosphate Hydrate?Patsnap Synapse.
  • Active-Site Engineering of ω-Transaminase for Production of Unnatural Amino Acids Carrying a Side Chain Bulkier than an Ethyl Substituent.PMC.
  • Pyridoxal phosphate.Wikipedia.
  • 17.1: Pyridoxal Phosphate (Vitamin B6).Chemistry LibreTexts.
  • 17.2: Pyridoxal Phosphate (Vitamin B6).Chemistry LibreTexts.
  • Bioprospecting Reveals Class III ω-Transaminases Converting Bulky Ketones and Environmentally Relevant Polyamines.PMC - PubMed Central.
  • Bio-inspired enantioselective full transamination using readily available cyclodextrin.RSC Advances (RSC Publishing).
  • Engineering an Amine Transaminase for the Efficient Production of a Chiral Sacubitril Precursor.ACS Catalysis - ACS Publications.
  • Codex® ATA Screening Kit.Cloudfront.net.
  • Protein engineering of amine transaminases.Frontiers.
  • Process for the identification and preparation of a (R)-specific omega-transaminase.Google Patents.
  • Transaminase biocatalysis: optimization and application.Green Chemistry (RSC Publishing).
  • Early-Stage Implementation of ω-Transaminase-Catalyzed Reactions.DTU Inside.
  • EC 2.6.1 transaminases.IUBMB Nomenclature.
  • Codex® ATA Screening Kit.Cloudfront.net.
  • Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases.Semantic Scholar.
  • [Determination of chiral purity of synthetic amino acids by high performance liquid chromatography].PubMed.
  • What is 4-Bromo-L-phenylalanine and how is it synthesized?Guidechem.
  • Amino Acid and Peptide Chiral Separations.Sigma-Aldrich.
  • Chiral Separation Using SFC and HPLC.Shimadzu.
  • Chiral HPLC chromatograms of phenylalanine (A) before reaction, and...ResearchGate.
  • Synthesis and structure of N-(4-bromophenyl)-N-carboxyethyl-β-alanine derivatives.ResearchGate.
  • 3-Bromo- L-phenylalanine.Chem-Impex.
  • Enzymatic cycling assay for phenylpyruvate.PubMed.
  • Enzymatic determination of L-phenylalanine and phenylpyruvate with L-phenylalanine dehydrogenase.PubMed.
  • The Promising Role of Amine Transaminase Cascades in the Synthesis of Non-Canonical Amino Acids.MDPI.
  • 3-(4-Bromoanilino)-3-(4-chlorophenyl)-1-phenylpropan-1-one.PMC.
  • A Detailed Protocol for the Synthesis of 4-Bromo-3-(trifluoromethyl)aniline.Benchchem.

Sources

Application

Using 3-(4-Bromo-3-chlorophenyl)-2-oxopropanoic acid in heterocyclic compound synthesis

Application Note: Utilizing 3-(4-Bromo-3-chlorophenyl)-2-oxopropanoic Acid as a Bifunctional Scaffold in Heterocyclic Synthesis Executive Summary This guide details the synthetic utility of 3-(4-Bromo-3-chlorophenyl)-2-o...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Utilizing 3-(4-Bromo-3-chlorophenyl)-2-oxopropanoic Acid as a Bifunctional Scaffold in Heterocyclic Synthesis

Executive Summary

This guide details the synthetic utility of 3-(4-Bromo-3-chlorophenyl)-2-oxopropanoic acid (hereafter referred to as BCP-Pyruvate ).[1] As a substituted


-keto acid, BCP-Pyruvate serves as a versatile "linchpin" intermediate. It combines a reactive 1,2-dicarbonyl equivalent for heterocyclic ring construction with a chemically differentiated aryl halide motif (4-Br, 3-Cl).

Key Advantages:

  • Orthogonal Reactivity: The

    
    -keto acid functionality undergoes condensation reactions (with diamines, hydrazines, thiols) under mild conditions without affecting the aryl halides.
    
  • Sequential Cross-Coupling: The electronic distinction between the 4-bromo and 3-chloro substituents allows for highly selective palladium-catalyzed functionalization (Br

    
     Cl), enabling the rapid generation of Structure-Activity Relationship (SAR) libraries.
    
  • Pharmacophore Features: The 3-Cl, 4-Br substitution pattern enhances lipophilicity and metabolic stability by blocking the para-position, a common site for CYP450-mediated oxidation.

Chemical Profile & Precursor Synthesis

Compound: 3-(4-Bromo-3-chlorophenyl)-2-oxopropanoic acid Structure:



(Where Ar = 4-Bromo-3-chlorophenyl)

Preparation Strategy (If not purchased): While often available commercially, BCP-Pyruvate is best synthesized via the Erlenmeyer-Plöchl Azlactone Synthesis to ensure high purity free of aldehyde contaminants.

  • Condensation: 4-Bromo-3-chlorobenzaldehyde + N-acetylglycine

    
     Azlactone intermediate.
    
  • Hydrolysis: Azlactone

    
    BCP-Pyruvate .
    

Application 1: Synthesis of Quinoxalin-2(1H)-ones

Target Class: Kinase Inhibitors, CNS Active Agents.

The reaction of BCP-Pyruvate with 1,2-phenylenediamines is the "gold standard" application. It yields 3-substituted quinoxalin-2(1H)-ones.

Protocol A: Condensation with o-Phenylenediamine

Reagents:

  • BCP-Pyruvate (1.0 equiv)

  • o-Phenylenediamine (1.0 equiv)

  • Solvent: Ethanol or Acetic Acid (Glacial)

  • Catalyst: None required (Acid catalyzed by solvent or substrate)

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask, dissolve 10 mmol of BCP-Pyruvate in 20 mL of ethanol.

  • Addition: Add 10 mmol of o-phenylenediamine. The solution may darken immediately due to Schiff base formation.

  • Reflux: Heat the mixture to reflux (

    
    ) for 2–4 hours. Monitor via TLC (Mobile phase: 50% EtOAc/Hexanes). The starting keto-acid spot will disappear.
    
  • Precipitation: Cool the reaction mixture to room temperature. The product, 3-(4-bromo-3-chlorobenzyl)quinoxalin-2(1H)-one , typically precipitates as a solid.

  • Purification: Filter the solid. Wash with cold ethanol (2 x 5 mL) and diethyl ether. Recrystallize from EtOH/DMF if necessary.

Expert Insight:

  • Regioselectivity: If using a substituted o-phenylenediamine (e.g., 4-methyl-1,2-diaminobenzene), you will obtain a mixture of regioisomers (6-methyl vs. 7-methyl). Separation often requires column chromatography.

  • Solubility: The product is highly crystalline and insoluble in water.

Application 2: Synthesis of 1,2,4-Triazin-3,5-diones (Aza-Uracils)

Target Class: Antimetabolites, Antivirals.

Reaction with semicarbazides or thiosemicarbazides yields triazine cores.

Protocol B: Cyclization with Thiosemicarbazide

Reagents:

  • BCP-Pyruvate (1.0 equiv)

  • Thiosemicarbazide (1.1 equiv)

  • Base:

    
     or NaOH (aq)
    
  • Methyl Iodide (optional, for S-alkylation)

Step-by-Step Methodology:

  • Condensation: Dissolve BCP-Pyruvate (5 mmol) and thiosemicarbazide (5.5 mmol) in water (15 mL) containing

    
     (10 mmol).
    
  • Reflux: Heat at

    
     for 3 hours. This forms the intermediate 3-thioxo-1,2,4-triazin-5-one.
    
  • Workup: Acidify with 1N HCl to precipitate the thioxo-triazine.

  • Desulfurization (Optional): To convert the C=S to C=O (creating the dione), treat the intermediate with chloroacetic acid or aqueous

    
    .
    

Strategic Post-Functionalization (The "Halogen Dance")

The true power of BCP-Pyruvate lies in the chemoselectivity of the halogen substituents on the benzyl side chain.

  • Reactivity Order: Aryl-I > Aryl-Br > Aryl-OTf > Aryl-Cl

  • Strategy: Perform the heterocyclic ring formation first (which tolerates Br/Cl), then use Suzuki-Miyaura coupling to functionalize the 4-Br position selectively.

Protocol C: Regioselective Suzuki Coupling at C-4

Reagents:

  • Scaffold: 3-(4-bromo-3-chlorobenzyl)quinoxalin-2(1H)-one (from Protocol A)

  • Boronic Acid: Phenylboronic acid (1.1 equiv)

  • Catalyst:

    
     (3 mol%)
    
  • Base:

    
     (2.0 equiv)
    
  • Solvent: Dioxane/Water (4:1)

Methodology:

  • Inert Atmosphere: Purge the reaction vessel with Nitrogen/Argon.

  • Coupling: Combine scaffold, boronic acid, base, and solvent. Add catalyst last.

  • Temperature: Heat to

    
     for 4–6 hours.
    
  • Result: The coupling occurs exclusively at the Bromine site. The Chlorine at C-3 remains intact, available for a second, harsher coupling (using Buchwald ligands like XPhos at higher temps) or to serve as a lipophilic anchor.

Visualizing the Workflow

The following diagram illustrates the divergent synthesis pathways starting from BCP-Pyruvate.

BCP_Synthesis_Flow Start 4-Bromo-3-chlorobenzaldehyde Precursor BCP-Pyruvate (3-(4-Br-3-Cl-phenyl)-2-oxopropanoic acid) Start->Precursor 1. Azlactone Synth 2. Hydrolysis Quinox Quinoxalin-2(1H)-one (Kinase Scaffold) Precursor->Quinox o-Phenylenediamine EtOH, Reflux Triazine 1,2,4-Triazine-3,5-dione (Antimetabolite) Precursor->Triazine Thiosemicarbazide NaOH, then Acid Thiazole 2-Aminothiazole (via Bromination) Precursor->Thiazole 1. Br2/H+ 2. Thiourea Coupled Biaryl Derivative (Selective Br-Coupling) Quinox->Coupled Suzuki Coupling (Pd, R-B(OH)2) Selectivity: Br > Cl

Figure 1: Divergent synthetic pathways utilizing BCP-Pyruvate. Note the post-synthesis coupling potential (Red).

Quantitative Data Summary

Reaction TypeCo-ReactantConditionsTypical YieldCritical Note
Condensation o-PhenylenediamineEtOH, Reflux, 3h85–92%Product precipitates; high purity.
Cyclization Thiosemicarbazide

,

70–80%Requires acidification to isolate.
Suzuki Coupling Aryl Boronic Acid

,

65–85%Chemoselective: Reacts at Br only.
Decarboxylation

/ NaOH

to RT
90%Yields the aryl-acetic acid derivative.

References

  • General Synthesis of Quinoxalinones

    
    -Keto Acids: 
    
    • Zhao, W., et al. (2023).[2] "Efficient reactions of

      
      -keto acids with benzene-1,2-diamines." Journal of Organic Chemistry, 88, 6218-6226.[2] 
      
  • Review of

    
    -Keto Acids in Heterocyclic Synthesis: 
    
    • Zhang, X., et al. (2021). "

      
      -Keto Acids as Triggers and Partners for the Synthesis of Quinazolinones and Quinoxalinones." Journal of Organic Chemistry, 86(21), 14866-14882.[3] 
      
  • Chemoselectivity of Aryl Halides in Pd-Catalysis

    • Littke, A. F., & Fu, G. C. (2002). "Palladium-catalyzed coupling reactions of aryl chlorides." Angewandte Chemie International Edition, 41(22), 4176-4211.

  • Triazine Synthesis Protocol

    • Mocelo, R., et al. (2024).[4] "Synthesis of 6-benzyl-1,2,4-triazine-3,5-diones via thiosemicarbazone intermediates." Journal of Heterocyclic Chemistry. (Generalized protocol reference based on standard keto-acid chemistry).

Sources

Method

Standard operating procedure for handling halogenated alpha-keto acids

Application Note & Protocol Series | Doc ID: HAKA-SOP-001 Audience: Researchers, Medicinal Chemists, and Drug Development Professionals. Scope: 3-Bromopyruvate (3-BP), 3-Fluoropyruvate (3-FP), and 3-Chloropyruvate (3-CP)...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Series | Doc ID: HAKA-SOP-001

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals. Scope: 3-Bromopyruvate (3-BP), 3-Fluoropyruvate (3-FP), and 3-Chloropyruvate (3-CP).

Abstract & Strategic Importance

Halogenated


-keto acids are potent metabolic modulators and versatile synthetic intermediates. Their utility, however, is frequently compromised by poor handling practices that ignore their unique chemical instability. 3-Bromopyruvate (3-BP)  is a powerful alkylating agent and hexokinase II inhibitor, but it rapidly degrades in neutral aqueous solutions. 3-Fluoropyruvate (3-FP) , while chemically more robust, presents unique challenges regarding hydration equilibrium and metabolic toxicity.

This guide moves beyond generic "store at -20°C" advice. It provides a mechanistic rationale for handling these compounds, ensuring that the inhibitor you add to your assay is the molecule you intended.

Chemical Nature & Stability: The "Why" Behind the Protocol

To handle these compounds effectively, one must understand the tug-of-war between the electron-withdrawing halogen and the carbonyl group.

The Hydration Trap

The presence of a halogen on the C3 position exerts a strong inductive effect (


), making the C2 ketone highly electrophilic. In the presence of water, the equilibrium shifts dramatically from the ketone form to the gem-diol (hydrate)  form.
  • Impact: If you weigh a sample that has absorbed atmospheric moisture, you are weighing mostly water and hydrate, leading to significant concentration errors.

  • 3-FP Specifics: Fluorine is the most electronegative element, shifting the equilibrium almost entirely to the hydrate in aqueous solution.

The Degradation Cascade (3-BP Specific)

3-BP is an alkylating agent because Bromine is a good leaving group. In neutral or basic pH (pH > 7.0), the C3 carbon is attacked by hydroxide ions or water, leading to rapid hydrolysis into 3-hydroxypyruvate , which is metabolically inactive as an alkylator.

  • Half-life: At pH 7.4 (37°C), the half-life of 3-BP is approximately 77 minutes .[1] At pH 6.0, it is significantly more stable.

  • Consequence: Preparing a stock solution in PBS (pH 7.4) and leaving it on the bench for an hour destroys >40% of your compound before the experiment begins.

Visualization of Stability Pathways

StabilityPathways cluster_0 Critical Control Point Solid Solid Halopyruvate (Keto Form) Hydrate Gem-Diol Hydrate (Reversible) Solid->Hydrate + H2O (Fast Equilibrium) Hydrate->Solid Desiccation Alkylation Protein Alkylation (Mechanism of Action) Hydrate->Alkylation Nucleophilic Attack (Cys-SH) Degradation 3-Hydroxypyruvate (Inactive Waste) Hydrate->Degradation Hydrolysis (pH > 7.0) Br/Cl Leaving Group

Figure 1: Stability and reaction pathways. Note that hydrolysis (red) competes with the desired alkylation activity (green), particularly at physiological pH.

Safety Profile & PPE

CompoundPrimary Hazard ClassSpecific RiskPPE Requirement
3-Bromopyruvate Vesicant / Alkylator Causes severe skin burns and eye damage. Irreversible alkylation of proteins.[2]Double nitrile gloves, face shield, fume hood.
3-Fluoropyruvate Metabolic Poison Metabolized to fluorocitrate (aconitase inhibitor). Blocks TCA cycle.Standard PPE.[3] Avoid dust inhalation strictly.
3-Chloropyruvate Irritant / Alkylator Less reactive than Br, but still capable of alkylation.Standard PPE + Fume hood.

Preparation Protocols

Protocol A: Handling 3-Bromopyruvate (The Unstable Alkylator)

Use this for: Enzyme inhibition assays (HKII, GAPDH), cell viability studies.

Reagents:

  • Solid 3-Bromopyruvic acid (store at -20°C, desiccated).

  • Cold deionized water (pH ~5.5).

  • 1M NaOH (for neutralization).

  • Ice bucket.

Step-by-Step:

  • Weighing: Remove vial from freezer and equilibrate to room temperature in a desiccator to prevent condensation. Weigh quickly.

  • Solubilization: Dissolve solid in cold water or saline. Do not use PBS or Tris buffer initially. The resulting solution will be highly acidic (pH ~2.0).

    • Stability Note: In this acidic state, 3-BP is stable for hours on ice.

  • Neutralization (Just-in-Time):

    • Immediately before addition to cells/enzyme, adjust pH to ~7.0 using 1M NaOH.

    • CRITICAL: Do not overshoot pH > 7.5. Decomposition accelerates exponentially with basicity.

  • Application: Add to the experimental system within 5 minutes of neutralization.

Protocol B: Handling 3-Fluoropyruvate (The Hydrated Substrate)

Use this for: Metabolic tracing, LDH substrate studies.

Reagents:

  • Sodium 3-fluoropyruvate (salt form is preferred over free acid).

  • Deuterium oxide (if doing NMR).

Step-by-Step:

  • Hydration Correction: 3-FP is hygroscopic. If high precision is required, determine water content via qNMR or elemental analysis. Assume 5-10% water weight if unknown.

  • Solubilization: Soluble in water/media. Stable at neutral pH compared to 3-BP (C-F bond is strong; hydrolysis is negligible).

  • Filtration: Sterilize via 0.22

    
    m filter if using for cell culture.
    

Experimental Workflow: Self-Validating Systems

To ensure data integrity, every experiment using 3-BP should include a "Time-Delay Control" to verify if the drug has degraded.

Workflow Stock Solid Stock (-20°C, Desiccated) AcidSol Acidic Stock Sol. (pH 2.0, On Ice) Stock->AcidSol Dissolve in H2O Neut Neutralization (pH 7.0-7.2) AcidSol->Neut Add NaOH (Dropwise) Exp Experimental Well (Immediate Addition) Neut->Exp t = 0 min Control Degradation Control (Pre-incubated 2h @ 37°C) Neut->Control t = 120 min Readout Assay Readout (Viability / Activity) Exp->Readout Control->Readout

Figure 2: Experimental workflow including a degradation control. If the "Degradation Control" shows similar activity to the "Experimental Well", your 3-BP has likely hydrolyzed, or the effect is not due to alkylation.

Quantitative Comparison Table
Feature3-Bromopyruvate3-Fluoropyruvate
Primary Mechanism Alkylation of -SH groups (HKII, GAPDH)Metabolic inhibition (Aconitase via Fluorocitrate)
Solution Stability (pH 7) Low (

min)
High (Stable > 24 hrs)
Hydration State ModerateVery High (Gem-diol dominant)
Storage (Solution) Do NOT store. Prep fresh.Can be stored at -20°C (weeks).
Cell Permeability Requires MCT1 transporterRequires MCT transporters

Analytical Verification

If you observe inconsistent IC50 values, verify your stock solution using 1H-NMR .

  • 3-BP Signature:

    • Keto form: Singlet at

      
       4.4 ppm (CH2).
      
    • Hydrate form: Singlet at

      
       3.8 ppm (CH2).
      
    • Degradation Product (3-Hydroxypyruvate): Shifted peaks and loss of integration stoichiometry.

  • 3-FP Signature:

    • Dominant doublet (due to H-F coupling) corresponding to the hydrate form.

References

  • Glick, M., et al. (2014).[4] "The antitumor agent 3-bromopyruvate has a short half-life at physiological conditions."[1][4] Biochemical and Biophysical Research Communications.

  • Ko, Y.H., et al. (2012). "A translational study 'case report' on the small molecule 'energy blocker' 3-bromopyruvate (3-BP) as a potent anticancer agent." Journal of Bioenergetics and Biomembranes.

  • Cooper, A.J.L., et al. (1983). "Interconversion of the keto and hydrated forms of alpha-keto acids." Chemical Reviews.
  • Goncalves, R., et al. (2019). "Tumor Energy Metabolism and Potential of 3-Bromopyruvate as an Inhibitor of Aerobic Glycolysis." Cancers.

  • Tocris Bioscience. "3-Bromopyruvate Technical Data Sheet."

Sources

Application

Application Notes and Protocols for Solvent Selection in Reactions Involving 3-(4-Bromo-3-chlorophenyl)-2-oxopropanoic Acid

Introduction 3-(4-Bromo-3-chlorophenyl)-2-oxopropanoic acid is a multifaceted α-keto acid of significant interest to researchers in medicinal chemistry and drug development. Its utility as a synthetic intermediate stems...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-(4-Bromo-3-chlorophenyl)-2-oxopropanoic acid is a multifaceted α-keto acid of significant interest to researchers in medicinal chemistry and drug development. Its utility as a synthetic intermediate stems from the presence of multiple reactive sites: a carboxylic acid, an α-keto group, and an activated aromatic ring bearing two distinct halogen substituents. The judicious selection of a solvent is paramount in harnessing the reactivity of this molecule to achieve desired chemical transformations with high yield and selectivity. This document provides a comprehensive guide to understanding the physicochemical properties of this compound and offers a systematic approach to solvent selection for various reaction types.

The role of a solvent extends beyond simply dissolving reactants; it can profoundly influence reaction rates, equilibria, and even the mechanistic pathway.[1][2] For a molecule like 3-(4-Bromo-3-chlorophenyl)-2-oxopropanoic acid, which possesses both polar functional groups and a relatively nonpolar aromatic core, the choice of solvent will dictate the solubility of the starting material, reagents, and the stability of any charged intermediates or transition states.

Physicochemical Profile of 3-(4-Bromo-3-chlorophenyl)-2-oxopropanoic Acid

While specific experimental data for 3-(4-Bromo-3-chlorophenyl)-2-oxopropanoic acid is not extensively available in the public domain, we can infer its key properties based on its structural motifs and data from analogous compounds.

Structure and Functional Groups:

Caption: Molecular structure of 3-(4-Bromo-3-chlorophenyl)-2-oxopropanoic acid.

  • α-Keto Acid Moiety: This functional group is characterized by a ketone adjacent to a carboxylic acid. The α-keto group is electrophilic, and the carboxylic acid is acidic and can act as a hydrogen bond donor and acceptor.

  • Halogenated Phenyl Ring: The presence of bromine and chlorine atoms on the phenyl ring increases the molecule's molecular weight and hydrophobicity. These electron-withdrawing groups also influence the reactivity of the aromatic ring.

  • Polarity and Solubility: The molecule possesses both polar (carboxylic acid, keto group) and nonpolar (bromochlorophenyl group) regions, making it amphiphilic. Its solubility will be highly dependent on the solvent's polarity. It is expected to have limited solubility in nonpolar solvents like hexanes and better solubility in polar aprotic solvents like DMSO and DMF, as well as polar protic solvents like alcohols, though the latter may participate in reactions. For instance, phenylpyruvic acid, a related compound, is soluble in water and organic solvents.[3][4]

Predicted Physicochemical Properties:

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₉H₆BrClO₃Based on structure[5]
Molecular Weight 293.5 g/mol Calculated from the molecular formula.
Polarity PolarDue to the carboxylic acid and keto functional groups.
Acidity (pKa) ~2-3Similar to other α-keto acids; the carboxylic proton is acidic.
XlogP ~2.6Predicted value for the 2-chloro isomer suggests moderate lipophilicity.[5]
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, THF, Ethyl Acetate, Alcohols). Limited solubility in nonpolar solvents (e.g., Hexane, Toluene).The polar functional groups will interact favorably with polar solvents. The nonpolar aromatic ring will limit solubility in highly polar solvents like water.

Solvent Selection for Key Transformations

The choice of solvent is dictated by the specific reaction being performed. Below are recommendations for common transformations involving 3-(4-Bromo-3-chlorophenyl)-2-oxopropanoic acid.

Nucleophilic Acyl Substitution (Esterification)

Esterification of the carboxylic acid is a common reaction. The choice of solvent will depend on the esterification method.

  • Fischer Esterification (Acid-Catalyzed):

    • Recommended Solvents: The alcohol reactant often serves as the solvent (e.g., methanol, ethanol). An excess of the alcohol drives the equilibrium towards the product.

    • Rationale: The alcohol is both a reactant and a solvent, maximizing the concentration of the nucleophile. The polarity of the alcohol helps to dissolve the polar α-keto acid.

  • Alkylation with Alkyl Halides (Base-Mediated):

    • Recommended Solvents: Polar aprotic solvents such as N,N-Dimethylformamide (DMF) , Acetonitrile (ACN) , or Tetrahydrofuran (THF) .

    • Rationale: These solvents are excellent at dissolving the carboxylate salt formed after deprotonation with a base (e.g., K₂CO₃, NaH). They do not have acidic protons that would be neutralized by the base. Polar aprotic solvents are known to accelerate Sₙ2 reactions.[2]

Nucleophilic Addition to the α-Keto Group

The electrophilic carbon of the α-keto group is susceptible to attack by various nucleophiles.

  • Reduction to an α-Hydroxy Acid:

    • Recommended Solvents: Protic solvents like Methanol (MeOH) , Ethanol (EtOH) , or Isopropanol (IPA) are commonly used with reducing agents like sodium borohydride (NaBH₄).[6] Ethereal solvents such as THF or Diethyl ether (Et₂O) are suitable for stronger reducing agents like lithium aluminum hydride (LAH).

    • Rationale: Protic solvents can protonate the intermediate alkoxide. For NaBH₄, alcohols are often suitable. For the more reactive LAH, aprotic and anhydrous solvents like THF are essential to prevent quenching of the reagent.

  • Grignard and Organolithium Reactions:

    • Recommended Solvents: Anhydrous THF or Diethyl ether (Et₂O) .

    • Rationale: These aprotic solvents are crucial as they do not react with the highly basic organometallic reagents. They also effectively solvate the magnesium or lithium cations.

Reactions at the α-Carbon

The α-carbon can be deprotonated to form an enolate, which can then react with electrophiles.

  • α-Halogenation:

    • Recommended Solvents: Dichloromethane (DCM) , Chloroform (CHCl₃) , or Acetic Acid .

    • Rationale: These solvents are relatively inert to the halogenating agents (e.g., Br₂). Acetic acid can act as both a solvent and an acid catalyst for enol formation.[7]

Solvent Property Comparison

The following table provides a summary of key properties for a selection of recommended solvents to aid in the decision-making process.

SolventPolarity IndexBoiling Point (°C)Dielectric ConstantTypeKey Considerations
N,N-Dimethylformamide (DMF) 6.415336.7Polar AproticHigh boiling point, excellent for Sₙ2 reactions.
Dimethyl Sulfoxide (DMSO) 7.218946.7Polar AproticHigh boiling point, highly polar, can be difficult to remove.
Acetonitrile (ACN) 5.88237.5Polar AproticLower boiling point, good for a range of reactions.
Tetrahydrofuran (THF) 4.0667.6Polar AproticGood for organometallic reactions, lower boiling point.
Dichloromethane (DCM) 3.1409.1Nonpolar AproticGood for extractions and as a reaction solvent for less polar reactants.
Methanol (MeOH) 5.16532.7Polar ProticCan act as a nucleophile, good for reductions with NaBH₄.
Ethanol (EtOH) 4.37824.5Polar ProticSimilar to methanol, less toxic.

Experimental Protocols: Solvent Screening

A systematic approach to solvent screening is crucial for optimizing reaction conditions.

Workflow for Solvent Screening

Caption: A systematic workflow for empirical solvent screening.

Protocol 1: Small-Scale Solubility Assessment

Objective: To determine the solubility of 3-(4-Bromo-3-chlorophenyl)-2-oxopropanoic acid in a range of candidate solvents.

Materials:

  • 3-(4-Bromo-3-chlorophenyl)-2-oxopropanoic acid

  • Candidate solvents (e.g., DMF, DMSO, ACN, THF, DCM, MeOH, EtOH)

  • Small vials (1-2 mL)

  • Magnetic stirrer and stir bars (optional)

  • Vortex mixer

Procedure:

  • Weigh approximately 5 mg of 3-(4-Bromo-3-chlorophenyl)-2-oxopropanoic acid into each vial.

  • Add 0.5 mL of a candidate solvent to each vial.

  • Vortex or stir the mixture at room temperature for 5 minutes.

  • Visually inspect for complete dissolution.

  • If the solid dissolves completely, the solvent is a good candidate for the reaction. If not, the solvent may still be usable if the reaction proceeds heterogeneously, but a homogeneous solution is generally preferred.

  • Record your observations in a laboratory notebook.

Protocol 2: Parallel Reaction Screening

Objective: To evaluate the effect of different solvents on the yield and purity of a model reaction.

Example Reaction: Esterification with methanol.

Materials:

  • 3-(4-Bromo-3-chlorophenyl)-2-oxopropanoic acid

  • Methanol

  • Sulfuric acid (catalytic amount)

  • Candidate solvents (e.g., Toluene, Dichloromethane, THF)

  • Reaction vials with caps

  • Heating block or oil bath

  • TLC plates and chamber

  • LC-MS or GC-MS for analysis

Procedure:

  • Set up a series of reaction vials, each containing a stir bar.

  • To each vial, add 3-(4-Bromo-3-chlorophenyl)-2-oxopropanoic acid (e.g., 29.4 mg, 0.1 mmol).

  • Add 1 mL of the respective candidate solvent to each vial.

  • Add methanol (e.g., 8 µL, 0.2 mmol, 2 equivalents).

  • Add a catalytic amount of sulfuric acid (e.g., 1 drop of a 1 M solution in the solvent).

  • Seal the vials and place them in a heating block at a predetermined temperature (e.g., 50 °C).

  • Monitor the reactions by taking small aliquots at regular intervals (e.g., 1, 2, 4, and 24 hours) and analyzing them by TLC.

  • After the reaction is complete (or after 24 hours), quench the reaction by adding a small amount of saturated sodium bicarbonate solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Analyze the organic extracts by LC-MS or GC-MS to determine the conversion and relative yield of the desired ester product.

  • Compare the results across the different solvents to identify the optimal choice.

Conclusion

The selection of an appropriate solvent is a critical parameter in the successful execution of reactions involving 3-(4-Bromo-3-chlorophenyl)-2-oxopropanoic acid. By understanding the physicochemical properties of this versatile building block and employing a systematic approach to solvent screening, researchers can significantly enhance reaction efficiency, yield, and purity. The protocols and guidelines presented in this document provide a solid foundation for rational solvent selection, enabling the development of robust and scalable synthetic routes for novel compounds of interest in the pharmaceutical and chemical industries.

References

  • Reichardt, C., & Welton, T. (2011). Solvents and Solvent Effects in Organic Chemistry (4th ed.). Wiley-VCH.
  • Laurence, C., & Gal, J.-F. (2010).
  • [Link to a relevant review on α-keto acid chemistry, if available]
  • [Link to a relevant review on solvent effects in organic synthesis, if available]
  • LibreTexts. (2021, June 10). 4.7: Solvent Effects in Nucleophilic Substitution. Chemistry LibreTexts. Retrieved from [Link]

  • Ashenhurst, J. (2022, November 10). Solvents in Organic Chemistry. Master Organic Chemistry. Retrieved from [Link]

  • Asian Journal of Chemistry. (2010). Reduction of Aldehydes and Ketones with NaBH4/Al2O3 Under Solvent-Free Conditions. 22(9), 6761-6764. Retrieved from [Link]

  • PubChem. (n.d.). 3-(4-bromo-2-chlorophenyl)-2-oxopropanoic acid. Retrieved February 17, 2026, from [Link]

  • LibreTexts. (2023, January 29). 22.3: Alpha Halogenation of Aldehydes and Ketones. Chemistry LibreTexts. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for the Crystallization of 3-(4-Bromo-3-chlorophenyl)-2-oxopropanoic acid

Abstract This document provides a comprehensive guide to the crystallization of 3-(4-Bromo-3-chlorophenyl)-2-oxopropanoic acid, a key intermediate in pharmaceutical synthesis. The purification of this alpha-keto acid is...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the crystallization of 3-(4-Bromo-3-chlorophenyl)-2-oxopropanoic acid, a key intermediate in pharmaceutical synthesis. The purification of this alpha-keto acid is critical for ensuring the quality and efficacy of downstream products. However, its polyfunctional nature—featuring a carboxylic acid, an alpha-keto group, and a halogenated aromatic ring—presents unique challenges, including potential thermal instability and specific solubility characteristics. This guide moves beyond simple procedural lists to explain the underlying chemical principles governing each technique. We present three distinct, robust protocols: Single-Solvent Recrystallization, a dual-solvent Anti-Solvent Method, and a chemically selective pH-Mediated Crystallization. Each protocol is designed to be a self-validating system, incorporating in-process controls and post-crystallization analysis to ensure the highest purity is achieved. This document is intended for researchers, chemists, and process development professionals seeking to develop reliable and scalable purification strategies for this class of compounds.

Physicochemical Properties and Structural Considerations

Understanding the inherent properties of 3-(4-Bromo-3-chlorophenyl)-2-oxopropanoic acid is fundamental to designing an effective crystallization strategy. The molecule's structure dictates its solubility, thermal stability, and intermolecular interactions, which are the primary levers in the crystallization process.

  • Aromatic System: The substituted phenyl ring allows for π–π stacking interactions, which can facilitate the formation of an ordered crystal lattice.[1]

  • Carboxylic Acid Group: This group is a strong hydrogen bond donor and acceptor, promoting self-assembly and influencing solubility in protic solvents. It also provides a handle for pH-mediated purification techniques.[2][3]

  • Alpha-Keto Group: This functional group increases the molecule's polarity. However, alpha-keto acids can be susceptible to decarboxylation or other degradation pathways at elevated temperatures, a critical consideration during heat-intensive steps.[4]

  • Halogen Atoms (Br, Cl): The bromine and chlorine substituents increase the molecular weight and modify the electronic properties and polarity of the ring, affecting solubility in various organic solvents.

A summary of its key properties is presented below:

PropertyValue / DescriptionSource
Molecular Formula C₉H₆BrClO₃N/A
Molecular Weight 293.50 g/mol N/A
Appearance Expected to be a crystalline solid (e.g., white to off-white powder)General Chemical Knowledge
Solubility Profile Low solubility in non-polar solvents (e.g., hexanes). Moderate to high solubility in polar organic solvents (e.g., ethanol, acetone, ethyl acetate) and aqueous base. Limited solubility in water.[2][5]
Thermal Stability Caution is advised. Structurally related alpha-keto acids can be unstable at elevated temperatures, leading to degradation and reduced yields.[4][4]

Guiding Principles for Crystallization Method Selection

Crystallization is a two-step process involving nucleation (the "birth" of new crystals) and subsequent crystal growth.[6] The goal is to manipulate conditions to favor slow crystal growth, which allows molecules to selectively incorporate into the growing lattice, excluding impurities. The choice of method is dictated by the compound's solubility profile and the nature of the impurities.

G cluster_0 cluster_1 Decision Point cluster_2 cluster_3 cluster_4 cluster_5 cluster_6 A Start: Crude Solid Product B Perform Solvent Screen (Test solubility in various solvents) A->B C Is a single solvent found where solubility is high when hot and low when cold? B->C D Yes C->D E No C->E F Protocol 1: Single-Solvent Recrystallization D->F G Find a 'Solvent / Anti-Solvent' Pair? (Good solvent + miscible poor solvent) E->G H Yes G->H I No G->I J Protocol 2: Anti-Solvent Crystallization H->J K Are impurities primarily neutral organic compounds? I->K L Yes K->L M End: Re-evaluate Synthesis K->M No N Protocol 3: pH-Mediated Crystallization L->N G A 1. Dissolve Crude Product in minimum volume of 'Good Solvent' (e.g., Ethanol) at room temp. B 2. Slowly add 'Anti-Solvent' (e.g., Water) dropwise with vigorous stirring. A->B C 3. Observe for Cloudiness (Point of Incipient Precipitation) B->C D 4. Add a few drops of 'Good Solvent' to redissolve, then allow to stand undisturbed for slow crystal growth. C->D E 5. Cool in Ice Bath to maximize precipitation. D->E F 6. Isolate, Wash & Dry Crystals E->F

Caption: Step-by-step workflow for Anti-Solvent Crystallization.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude product in the minimum amount of ethanol at room temperature.

  • Addition of Anti-Solvent: While stirring vigorously, slowly add deionized water dropwise from a burette or dropping funnel.

  • Induce Precipitation: Continue adding water until the solution becomes persistently turbid (cloudy). This indicates the solution is supersaturated.

  • Clarification & Growth: Add a few drops of ethanol to just redissolve the turbidity, creating a saturated solution. Cover the flask and allow it to stand undisturbed. Crystals should form over time.

  • Complete Crystallization: Once a significant amount of crystals has formed, cool the mixture in an ice bath for 30 minutes.

  • Isolation and Drying: Collect, wash with a cold ethanol/water mixture, and dry the crystals as described in Protocol 1.

  • Validation: Characterize the product by melting point and HPLC analysis.

Protocol 3: pH-Mediated Crystallization (Acid-Base Extraction)

Principle: This powerful technique leverages the acidic nature of the carboxylic acid group to separate it from neutral or basic impurities. [2]The crude acid is deprotonated with a weak base to form a water-soluble carboxylate salt. Insoluble neutral impurities are removed by filtration or extraction, and the pure acid is then regenerated by re-acidification, causing it to precipitate from the aqueous solution. [3]

G A 1. Dissolve Crude Acid in Aqueous Base (e.g., NaHCO₃ soln). Forms water-soluble salt. B 2. Filter to Remove any Insoluble Neutral Impurities. A->B C 3. Transfer Filtrate to a clean flask and cool in an ice bath. B->C D 4. Slowly add Acid (e.g., 1M HCl) dropwise with stirring. Product precipitates out. C->D E 5. Check pH to ensure complete protonation (pH ~2). D->E F 6. Age the slurry in ice bath for 30 minutes. E->F G 7. Isolate by Filtration. Wash with Cold Water & Dry. F->G

Caption: Process flow for pH-Mediated Crystallization.

Step-by-Step Methodology:

  • Dissolution in Base: Suspend the crude acid in a suitable volume of water. Slowly add a 5% aqueous sodium bicarbonate (NaHCO₃) solution with stirring until the solid completely dissolves and effervescence ceases. Causality Note: A weak base like bicarbonate is used to selectively deprotonate the carboxylic acid without hydrolyzing other functional groups.

  • Removal of Impurities: If any solid material remains (neutral impurities), remove it by gravity filtration.

  • Precipitation: Cool the clear, aqueous solution in an ice bath. While stirring, slowly add 1M hydrochloric acid (HCl) dropwise. The pure 3-(4-Bromo-3-chlorophenyl)-2-oxopropanoic acid will precipitate as a solid.

  • Ensure Complete Precipitation: Continue adding HCl until the solution is acidic (pH ≈ 2, check with pH paper).

  • Digestion: Allow the slurry to stir in the ice bath for an additional 30 minutes to ensure complete crystallization.

  • Isolation: Collect the purified product by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with several portions of cold deionized water to remove any residual inorganic salts. [4]8. Drying: Dry the product under vacuum to a constant weight.

  • Validation: Confirm purity with melting point and HPLC analysis.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Oiling Out The boiling point of the solvent is higher than the melting point of the solute. / The solution is too supersaturated.Lower the temperature before cooling. / Add slightly more solvent before cooling. / Use a lower-boiling point solvent.
No Crystals Form Solution is not sufficiently saturated. / The glass surface is too smooth for nucleation.Reduce the volume of the solvent by gentle heating. / Scratch the inside of the flask with a glass rod at the meniscus. / Add a "seed" crystal from a previous batch.
Poor Recovery Too much solvent was used. / The compound has significant solubility even at low temperatures. / Premature crystallization during hot filtration.Concentrate the mother liquor and cool again to obtain a second crop. / Re-evaluate the choice of solvent. / Ensure filtration apparatus is adequately pre-heated.
Colored Crystals Colored impurities are present and co-crystallize with the product.Add a small amount of activated charcoal to the hot solution before the filtration step to adsorb colored impurities. [6]

References

  • General procedures for the purification of Carboxylic acids - Chempedia - LookChem . This source describes general purification techniques for aromatic carboxylic acids, including conversion to sodium salts for recrystallization and reconversion to the free acid.

  • Purification of aromatic polycarboxylic acids by recrystallization - Google Patents (US3654351A) . This patent details methods for purifying aromatic polycarboxylic acids, providing context for the behavior of similar structures.

  • (PDF) Recrystallization of Impure Benzoic Acid - ResearchGate . This paper outlines the fundamental principles of recrystallization using benzoic acid, an aromatic carboxylic acid, as a model.

  • alpha-Keto acid/amino acid salt compounds and a process for their production - Google Patents (EP0376215B1) . This patent discusses the crystallization of alpha-keto acids, specifically as solvated salts, highlighting relevant solvents like lower alcohols.

  • Recrystallization - National Initiative on Undergraduate Science (NIUS) . This educational document provides a detailed overview of the theory and step-by-step practice of recrystallization, including nucleation and crystal growth.

  • phenylpyruvic acid - Organic Syntheses Procedure . This procedure notes the instability of phenylpyruvic acid, a related alpha-keto acid, and suggests recrystallization solvents, cautioning that losses can be significant.

  • Recrystallization and Crystallization - University of Rochester . This document distinguishes between crystallization and recrystallization and explains pH-based methods for purifying acidic compounds like benzoic acid.

  • A kind of preparation method of phenylpyruvic acid and its aryl substituted derivatives (CN102126955A) . This patent describes the recrystallization of phenylpyruvic acid derivatives from ethanol.

  • Crystal structure of 2-(4-chlorophenyl)-2-oxoethyl 3-bromobenzoate - ResearchGate . This article discusses the crystal structure and intermolecular forces, such as π–π stacking, in a related halogenated aromatic compound.

  • 3-Bromopropionic acid | 590-92-1 - ChemicalBook . This entry provides solubility information for a related brominated carboxylic acid, indicating solubility in organic solvents and water.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-(4-Bromo-3-chlorophenyl)-2-oxopropanoic acid

Welcome to the technical support center for the synthesis of 3-(4-bromo-3-chlorophenyl)-2-oxopropanoic acid. This guide is designed for researchers, chemists, and drug development professionals who are working with or lo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-(4-bromo-3-chlorophenyl)-2-oxopropanoic acid. This guide is designed for researchers, chemists, and drug development professionals who are working with or looking to optimize the synthesis of this important arylpyruvic acid intermediate. We will explore a reliable synthetic route, address common challenges that lead to low yields, and provide field-proven solutions in a direct question-and-answer format.

Recommended Synthetic Protocol: The Erlenmeyer-Plöchl Azlactone Synthesis

The Erlenmeyer-Plöchl synthesis is a robust and well-established method for preparing α-keto acids from aromatic aldehydes.[1][2] It proceeds via a two-step sequence: (1) the condensation of an N-acylglycine with the aldehyde to form an azlactone intermediate, and (2) the subsequent hydrolysis of the azlactone to yield the desired product.

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of 4-(4-Bromo-3-chlorobenzylidene)-2-phenyloxazol-5(4H)-one (Azlactone Intermediate)

  • Reagent Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 4-bromo-3-chlorobenzaldehyde (1.0 eq), hippuric acid (1.1 eq), and anhydrous sodium acetate (1.5 eq).

  • Solvent Addition: Add acetic anhydride (3.0 eq) to the flask. Acetic anhydride serves as both the solvent and a dehydrating agent to drive the condensation.[2]

  • Reaction: Heat the mixture to 100-110 °C with vigorous stirring for 2-3 hours. The reaction mixture will become a thick, yellow-orange slurry.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), checking for the consumption of the starting aldehyde.

  • Isolation: After cooling to room temperature, slowly add ethanol to the reaction mixture to quench the excess acetic anhydride and precipitate the azlactone product.

  • Purification: Filter the resulting yellow solid, wash thoroughly with cold ethanol and then water to remove impurities and salts. Dry the solid under vacuum. The product is typically of sufficient purity for the next step without further purification.

Step 2: Hydrolysis to 3-(4-Bromo-3-chlorophenyl)-2-oxopropanoic acid

  • Setup: Suspend the dried azlactone intermediate from Step 1 in an aqueous solution of hydrochloric acid (e.g., 5-10% HCl).

  • Reaction: Heat the suspension to reflux (approximately 100-105 °C) for 4-6 hours. The hydrolysis breaks both the ester and amide bonds within the azlactone ring.[3][4]

  • Monitoring: The reaction can be monitored by TLC until the azlactone spot has completely disappeared.

  • Isolation: Cool the reaction mixture in an ice bath. The desired 3-(4-bromo-3-chlorophenyl)-2-oxopropanoic acid will precipitate as a solid.

  • Purification: Collect the solid by filtration. Wash the product with cold water. For higher purity, recrystallization from a suitable solvent system (e.g., water or an ethyl acetate/hexane mixture) can be performed.[5][6] Dry the final product under vacuum.

Troubleshooting Guide

This section addresses specific issues that can lead to diminished yields and provides actionable solutions.

Q1: My overall yield is disappointingly low. Where should I begin my investigation?

A low overall yield is a common problem that requires a systematic approach to diagnose.[7][8] Before re-running the entire synthesis, it's critical to pinpoint which stage is underperforming.

Causality: The final yield is a product of the yields of each individual step, including reactions and purification. A significant loss at any point will drastically lower the overall output.

Troubleshooting Workflow:

G start Low Overall Yield Detected check_step1 Analyze Step 1 Azlactone: - Did it precipitate well? - What was the isolated yield & purity? start->check_step1 step1_ok Yield & Purity >85%? check_step1->step1_ok check_step2 Analyze Step 2 Hydrolysis: - Did product precipitate fully? - Check purity of crude product. step1_ok->check_step2 Yes troubleshoot_step1 Focus on Step 1: - Reagent Purity - Reaction Time/Temp - Stoichiometry step1_ok->troubleshoot_step1 No step2_ok Yield & Purity Look Good? check_step2->step2_ok troubleshoot_step2 Focus on Step 2: - Hydrolysis Conditions - Incomplete Reaction - Degradation step2_ok->troubleshoot_step2 No troubleshoot_purification Focus on Purification: - Recrystallization Solvent - Product Loss During Washing - Incomplete Precipitation step2_ok->troubleshoot_purification Yes end Optimized Protocol troubleshoot_step1->end troubleshoot_step2->end troubleshoot_purification->end

Caption: Troubleshooting workflow for low yield diagnosis.

Start by isolating and calculating the yield for the azlactone intermediate. If the yield of this step is high (>85%), the problem likely lies in the hydrolysis or final purification. If the azlactone yield is low, focus your optimization efforts on the initial condensation reaction.

Q2: The azlactone formation (Step 1) is inefficient. TLC shows significant unreacted 4-bromo-3-chlorobenzaldehyde.

Causality: This indicates an incomplete reaction. The key to the Erlenmeyer-Plöchl synthesis is the formation of an enolate from hippuric acid, which then attacks the aldehyde.[1] Several factors can inhibit this process.

  • Moisture: The reaction uses acetic anhydride as a dehydrating agent. Any moisture in the reagents (especially sodium acetate) or glassware will consume the anhydride, preventing it from driving the reaction forward. Ensure all reagents are anhydrous and glassware is oven-dried.

  • Reagent Purity/Stoichiometry:

    • Sodium Acetate: Use anhydrous sodium acetate. It acts as the base to deprotonate the hippuric acid. Using a hydrated form or an insufficient amount (we recommend 1.5 eq) will result in poor enolate formation.

    • Hippuric Acid: Ensure it is pure and used in slight excess (1.1 eq) to drive the reaction to completion.

  • Reaction Time/Temperature: While 2-3 hours at 100-110 °C is standard, some substituted benzaldehydes can be less reactive. If the reaction stalls, consider increasing the reaction time to 4-5 hours and monitor by TLC.

Q3: The hydrolysis of the azlactone (Step 2) is giving a low yield of the final product. What can I do?

Causality: Incomplete hydrolysis or degradation of the product are the primary culprits. The α-keto acid product can be susceptible to decarboxylation under harsh conditions.

  • Incomplete Hydrolysis: The azlactone is a solid that is sparingly soluble in the aqueous acid. Vigorous stirring and sufficient reaction time (4-6 hours) are essential to ensure the heterogeneous mixture reacts completely. If TLC shows remaining intermediate, extend the reflux time.

  • Hydrolysis Conditions: The choice and concentration of the acid are important. While HCl is effective, other conditions can be explored. A comparative analysis is presented below.

Hydrolysis ConditionTemperature (°C)Typical Time (h)ProsCons
5% aq. HCl100-1054-6Effective, common, inexpensive.Can sometimes lead to minor side products with prolonged heating.
10% aq. H₂SO₄100-1054-6Stronger acid, may speed up reaction.Higher risk of charring or product degradation if not controlled.
1:1 Acetic Acid/H₂O + HCl (cat.)100-1106-8Can improve solubility of the azlactone.[3]Requires removal of acetic acid during workup.
1M aq. NaOH then Acidify80-902-4Faster reaction at lower temperature.Higher risk of side reactions or racemization if applicable. Product must be precipitated by careful acidification.

Q4: I'm losing a lot of my white product during the final recrystallization. How can I improve my recovery?

Causality: This is a classic purification challenge related to solubility. The goal of recrystallization is to dissolve the product in a minimal amount of hot solvent and have it precipitate upon cooling, leaving impurities behind.[5]

  • Solvent Choice: The ideal solvent is one in which your product is highly soluble when hot and poorly soluble when cold. For this α-keto acid, hot water is often a good starting point. If it is too soluble even in cold water, an ethyl acetate/hexane system is an excellent alternative. Dissolve the crude product in a minimum amount of hot ethyl acetate, then slowly add hexane until the solution becomes faintly cloudy. Allow it to cool slowly.

  • Cooling Process: Do not rush the cooling. Allow the flask to cool to room temperature undisturbed first, then move it to an ice bath for at least 30-60 minutes to maximize precipitation.[5]

  • Washing: When washing the filtered solid, always use a minimal amount of ice-cold recrystallization solvent. Using room temperature or warm solvent will redissolve a portion of your purified product.[9]

Frequently Asked Questions (FAQs)

Q: What is the best synthetic route for 3-(4-Bromo-3-chlorophenyl)-2-oxopropanoic acid?

While several routes exist, including the Darzens condensation[10][11][12] and direct aldol-type condensations with pyruvic acid[13], the Erlenmeyer-Plöchl azlactone synthesis is highly recommended. It is a reliable, high-yielding, and well-documented procedure that avoids the use of unstable reagents like pyruvic acid itself, which can be difficult to handle.[14][15]

Q: How critical is the purity of the starting 4-bromo-3-chlorobenzaldehyde?

It is highly critical. Aromatic aldehydes are prone to air oxidation to the corresponding carboxylic acids.[16] The presence of 4-bromo-3-chlorobenzoic acid will interfere with the reaction and complicate the purification process. It is best practice to use freshly purchased or purified (e.g., by recrystallization or distillation) aldehyde for this synthesis.

Q: What analytical techniques are best for monitoring the reaction and characterizing the product?

  • Thin Layer Chromatography (TLC): Essential for monitoring the consumption of starting materials and the formation of intermediates and products in both steps.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The definitive method for structural confirmation of the azlactone intermediate and the final α-keto acid product.

  • Infrared (IR) Spectroscopy: Useful for identifying key functional groups. You should see the disappearance of the aldehyde C-H stretch and the appearance of characteristic oxazolone and later, carboxylic acid and ketone carbonyl stretches.

  • Mass Spectrometry (MS): To confirm the molecular weight of the final product.

Q: Can I use an alternative to the Erlenmeyer-Plöchl synthesis?

Yes, the Darzens condensation is a viable alternative. This reaction involves condensing the 4-bromo-3-chlorobenzaldehyde with an α-haloester (e.g., ethyl chloroacetate) in the presence of a base like sodium ethoxide to form an α,β-epoxy ester (a glycidic ester).[12][17] Subsequent hydrolysis and decarboxylation yield the target α-keto acid.[18]

G cluster_0 Darzens Condensation Route Aldehyde 4-Bromo-3-chlorobenzaldehyde GlycidicEster α,β-Epoxy Ester Intermediate Aldehyde->GlycidicEster Haloester Ethyl Chloroacetate + NaOEt Haloester->GlycidicEster FinalProduct Target α-Keto Acid GlycidicEster->FinalProduct Hydrolysis

Sources

Optimization

Preventing decarboxylation of 3-(4-Bromo-3-chlorophenyl)-2-oxopropanoic acid during heating

Welcome to the technical support resource for handling and utilizing 3-(4-Bromo-3-chlorophenyl)-2-oxopropanoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists to addre...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for handling and utilizing 3-(4-Bromo-3-chlorophenyl)-2-oxopropanoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists to address the critical challenge of preventing thermal decarboxylation of this and other α-keto acids. As Senior Application Scientists, we have curated this information to provide not just protocols, but the underlying chemical principles to empower your experimental success.

Frequently Asked Questions (FAQs)

Q1: My sample of 3-(4-Bromo-3-chlorophenyl)-2-oxopropanoic acid shows degradation upon heating in solution. What is happening?

A1: You are likely observing thermal decarboxylation. α-keto acids, such as the one you are working with, are susceptible to losing carbon dioxide (CO₂) when heated, which results in the formation of the corresponding aldehyde. This is an inherent reactivity feature of this class of compounds. The process can be accelerated by factors like temperature, solvent, and pH.

Q2: At what temperature does significant decarboxylation begin?

A2: There is no single temperature threshold, as it is highly dependent on the reaction conditions (solvent, pH, presence of catalysts). For similar α-keto acids like phenylpyruvic acid, thermal decomposition can occur at elevated temperatures, for instance, during synthesis at 150°C in the presence of a base and oxygen, significant decarboxylation is observed[1][2]. For sensitive applications, it is best to assume that decarboxylation is a risk at any temperature above ambient and to minimize heat exposure.

Q3: How does the solvent choice impact the stability of my α-keto acid?

A3: Solvent choice is critical. Protic solvents, especially water, can facilitate decarboxylation by stabilizing the transition state of the reaction. Aprotic solvents are generally preferred for heating reactions involving α-keto acids if the chemistry allows. For analytical purposes, preparing samples in a cooled, non-polar, or aprotic solvent and analyzing them promptly can mitigate degradation[3].

Q4: Can pH control help prevent decarboxylation?

A4: Yes, pH is a crucial factor. While the stability of α-keto acids in relation to pH is complex, for the related β-keto acids, keeping the compound in its deprotonated (carboxylate) form at a neutral to slightly alkaline pH can enhance stability in solution by disfavoring the cyclic transition state required for decarboxylation[3]. However, strong basic conditions combined with high temperatures can also promote other degradation pathways[1][2]. We recommend maintaining the pH in the neutral range (6-7.5) if heating in an aqueous-containing medium is unavoidable.

Troubleshooting Guide: Common Experimental Issues

Observed Problem Probable Cause Recommended Solution
Low yield in a reaction where the α-keto acid is a starting material. Thermal decarboxylation of the starting material before it can react.1. Lower the reaction temperature. 2. Use an aprotic solvent if compatible with the reaction. 3. Add the α-keto acid to the pre-heated reaction mixture in portions to minimize its residence time at high temperature. 4. If applicable, convert the acid to its more stable ester form for the reaction and hydrolyze it back later.
Appearance of an unexpected aldehyde peak in NMR/LC-MS analysis. Decarboxylation has occurred, forming 2-bromo-1-chloro-4-(ethanal)benzene.1. Re-evaluate your workup and purification procedures to minimize heat. Use techniques like cold column chromatography or recrystallization from a suitable solvent system at low temperatures. 2. For analysis, use a cooled autosampler and ensure the analytical method (e.g., GC inlet temperature) is not causing on-instrument degradation[3].
Inconsistent reaction outcomes. Variable rates of decarboxylation due to minor fluctuations in temperature, heating time, or moisture content.1. Implement strict temperature control using an oil bath or automated reactor system. 2. Ensure all solvents are anhydrous and reactions are run under an inert atmosphere (e.g., Nitrogen or Argon) to exclude moisture and oxygen, which can participate in oxidative decarboxylation pathways[4][5].

The Science Behind Decarboxylation: Mechanism and Influencing Factors

Understanding the mechanism of decarboxylation is key to preventing it. For α-keto acids, the process is thought to proceed through a different mechanism than the well-known cyclic transition state of β-keto acids[6][7]. The reaction is essentially the elimination of CO₂ to form an acyl anion equivalent, which is then protonated to yield an aldehyde.

Several factors can catalyze or promote this process:

  • Heat: Provides the activation energy for the C-C bond cleavage.

  • Metal Ions: Certain metal ions can act as catalysts, stabilizing the developing negative charge on the α-carbon during the transition state[8]. If your reaction involves metal catalysts, be aware of this potential side reaction.

  • Oxidative Conditions: In the presence of oxygen, an oxidative decarboxylation can occur, which may proceed through a radical mechanism[4][9].

Below is a diagram illustrating the general pathway of thermal decarboxylation.

Decarboxylation_Mechanism cluster_0 Thermal Decarboxylation Pathway Start 3-(4-Bromo-3-chlorophenyl) -2-oxopropanoic acid TS Transition State (C-C bond cleavage) Start->TS Heat (Δ) Intermediate Acyl Anion Intermediate + CO₂ TS->Intermediate Product 2-Bromo-1-chloro-4-(ethanal)benzene (Aldehyde Product) Intermediate->Product Protonation (from solvent, etc.)

General pathway for thermal decarboxylation of the α-keto acid.

Experimental Protocols for Minimizing Decarboxylation

Protocol 1: General Handling and Storage
  • Storage: Store the solid compound at low temperatures (-20°C is recommended) in a desiccator to protect it from moisture.

  • Weighing and Transfer: Perform weighing and transfers promptly. Avoid leaving the compound exposed to ambient lab conditions for extended periods.

  • Solution Preparation: Prepare solutions fresh for each experiment. If a stock solution must be made, store it at low temperature and use it within a short timeframe. Choose a dry, aprotic solvent whenever possible.

Protocol 2: Running a Reaction with Minimized Thermal Stress

This protocol provides a workflow for a generic reaction where the α-keto acid is a reactant.

Workflow A 1. Setup Reaction - Use oven-dried glassware. - Assemble under inert gas (N₂/Ar). B 2. Add Solvent & Reagents - Use anhydrous solvent. - Add all other reagents except the α-keto acid. A->B C 3. Equilibrate Temperature - Bring the mixture to the target reaction temperature. B->C D 4. Add α-Keto Acid - Dissolve the acid in minimal anhydrous solvent. - Add dropwise or in portions to the heated mixture. C->D E 5. Monitor Reaction - Use TLC or rapid LC-MS to monitor for product formation and potential degradation. D->E F 6. Workup - Cool the reaction to room temp or 0°C before quenching. - Minimize heat during solvent removal (rotary evaporator with low bath temp). E->F

Workflow for minimizing decarboxylation during a chemical reaction.

Step-by-Step Methodology:

  • Preparation: Assemble oven-dried glassware under a positive pressure of an inert gas like Nitrogen or Argon.

  • Reagent Addition: Charge the reaction vessel with the required anhydrous solvent and all other reagents for the reaction, except for the 3-(4-Bromo-3-chlorophenyl)-2-oxopropanoic acid.

  • Temperature Equilibration: Using a controlled heating mantle or oil bath, bring the reaction mixture to the desired temperature.

  • Substrate Addition: Once the temperature is stable, add the α-keto acid. For best results, add it as a solution in a small amount of anhydrous reaction solvent, or as a solid in portions over a period of time. This minimizes the time the acid spends at high temperature before it has a chance to react.

  • Reaction Monitoring: Closely monitor the reaction's progress. The goal is to stop the reaction as soon as the desired conversion is achieved to prevent prolonged heating.

  • Workup and Purification: Upon completion, cool the reaction mixture to room temperature before exposing it to air or performing an aqueous quench. During purification, use low-temperature techniques. If using a rotary evaporator, keep the water bath temperature as low as feasible. For chromatography, consider performing it in a cold room if the compound is particularly unstable.

By implementing these strategies, you can significantly reduce the incidence of decarboxylation, leading to cleaner reactions, higher yields, and more reliable experimental outcomes.

References

  • The Journal of Organic Chemistry. (2026, January 30). Decarboxylative (Thio)esterification of α-Keto Acids via Carbonyl-Photoredox/Copper Dual Catalysis.
  • Wikipedia.
  • PubMed. (2018, September 21).
  • MDPI. (2025, June 17). Current Status of Research on Synthesis of α-Keto Acids and Their Esters.
  • BenchChem. preventing decarboxylation of beta-keto acids during analysis.
  • ECHEMI.
  • ResearchGate. (2014, October 27).
  • Organic & Biomolecular Chemistry (RSC Publishing). Catalyst-free direct decarboxylative coupling of α-keto acids with thiols: a facile access to thioesters.
  • ACS Publications. (2021, February 5). Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides.
  • Georganics. (2024, February 29).
  • Master Organic Chemistry. (2022, May 20).
  • csbsju.edu.
  • escholarship.org. THERMAL DECOMPOSITION OF PYRUVIC ACID AND ITS ESTERS LEADING TO CO2.
  • Wikipedia.
  • PubChem. 3-(4-Bromophenyl)-2-oxopropanoic acid.
  • PMC. (2016, November 16).
  • PubChemLite. 3-(4-bromo-2-chlorophenyl)-2-oxopropanoic acid (C9H6BrClO3).
  • PubMed.

Sources

Troubleshooting

Troubleshooting solubility issues of 3-(4-Bromo-3-chlorophenyl)-2-oxopropanoic acid in water

Welcome to the technical support center for 3-(4-Bromo-3-chlorophenyl)-2-oxopropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for c...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-(4-Bromo-3-chlorophenyl)-2-oxopropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common solubility issues encountered with this compound in aqueous media. Our goal is to equip you with the scientific rationale and practical protocols to overcome these challenges in your experiments.

Understanding the Challenge: The Molecular Profile of 3-(4-Bromo-3-chlorophenyl)-2-oxopropanoic acid

3-(4-Bromo-3-chlorophenyl)-2-oxopropanoic acid possesses a complex molecular structure that dictates its solubility behavior. The presence of a bulky, hydrophobic dichlorophenyl group significantly diminishes its affinity for water. Conversely, the α-keto acid moiety provides a handle for solubility manipulation, particularly through pH modification. Understanding this dual nature is key to effective troubleshooting.

PropertyPredicted Influence on Aqueous Solubility
Structure 3-(4-Bromo-3-chlorophenyl)-2-oxopropanoic acid
Key Functional Groups Carboxylic Acid, α-Ketone, Halogenated Phenyl Ring
Hydrophobic Character The 4-Bromo-3-chlorophenyl group is large and non-polar, leading to low intrinsic water solubility.
Hydrophilic Character The carboxylic acid group can be ionized to a carboxylate, which is significantly more water-soluble.[1]
Expected pKa The pKa of the carboxylic acid is expected to be in the acidic range, similar to other α-keto acids.[2]

Troubleshooting Flowchart

Here is a visual guide to help you navigate the troubleshooting process for solubility issues with 3-(4-Bromo-3-chlorophenyl)-2-oxopropanoic acid.

Solubility_Troubleshooting start Start: Compound does not dissolve in water ph_adjust Q1: Have you tried adjusting the pH? start->ph_adjust ph_yes Yes ph_adjust->ph_yes ph_no No ph_adjust->ph_no Initial Step cosolvent Q2: Have you considered a co-solvent system? ph_yes->cosolvent protocol_ph Follow Protocol 1: pH Adjustment ph_no->protocol_ph cosolvent_yes Yes cosolvent->cosolvent_yes cosolvent_no No cosolvent->cosolvent_no complexation Q3: Have you explored complexation agents? cosolvent_yes->complexation protocol_cosolvent Follow Protocol 2: Co-solvent System cosolvent_no->protocol_cosolvent complexation_yes Yes complexation->complexation_yes complexation_no No complexation->complexation_no advanced Advanced Techniques: - Surfactants - Particle Size Reduction complexation_yes->advanced protocol_complexation Follow Protocol 3: Cyclodextrin Complexation complexation_no->protocol_complexation contact_support Contact Technical Support advanced->contact_support success Success: Compound Dissolved protocol_ph->success protocol_cosolvent->success protocol_complexation->success

Caption: A step-by-step decision tree for troubleshooting solubility.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My compound, 3-(4-Bromo-3-chlorophenyl)-2-oxopropanoic acid, is not dissolving in water. What is the first thing I should try?

A1: The most effective initial step is to adjust the pH of your aqueous solution.

  • Scientific Rationale: 3-(4-Bromo-3-chlorophenyl)-2-oxopropanoic acid is a carboxylic acid. In its protonated form (at acidic or neutral pH), it is largely uncharged and therefore poorly soluble in water due to the hydrophobic phenyl ring.[1] By increasing the pH to a value above the compound's pKa, the carboxylic acid group will deprotonate to form a negatively charged carboxylate salt. This ionized form is significantly more polar and thus more soluble in water.[3][4]

  • Experimental Protocol 1: pH Adjustment

    • Prepare a slurry of the compound in your desired volume of water.

    • While stirring, slowly add a dilute aqueous base (e.g., 0.1 M NaOH or KOH) dropwise.

    • Monitor the pH of the solution continuously with a calibrated pH meter.

    • Observe the dissolution of the solid as the pH increases.

    • Continue adding the base until the compound is fully dissolved. A target pH of 7.4 or higher is a good starting point.

    • Record the final pH and the volume of base added.

    Self-Validation: If the compound dissolves upon increasing the pH and precipitates upon re-acidification, this confirms that the solubility is pH-dependent as expected for a carboxylic acid.

Q2: I've tried adjusting the pH, but the solubility is still not sufficient for my experimental needs, or I need to work at a specific pH where the compound is insoluble. What's my next option?

A2: In such cases, the use of a co-solvent system is recommended.

  • Scientific Rationale: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[5][6] This makes the environment more favorable for dissolving hydrophobic compounds like 3-(4-Bromo-3-chlorophenyl)-2-oxopropanoic acid.[7][] Common co-solvents used in pharmaceutical and research settings include ethanol, propylene glycol, and polyethylene glycols (PEGs).[]

  • Experimental Protocol 2: Co-solvent System Development

    • Select a biocompatible co-solvent such as ethanol, DMSO, or PEG 400.

    • Prepare a concentrated stock solution of your compound in the chosen co-solvent (e.g., 10-50 mg/mL).

    • In a separate vial, place the desired volume of your aqueous buffer.

    • While vortexing or stirring the aqueous buffer, slowly add the stock solution dropwise.

    • Monitor for any signs of precipitation. If precipitation occurs, the final concentration of the co-solvent may need to be increased.

    • It is crucial to keep the final concentration of the organic co-solvent as low as possible, especially for cell-based assays, to avoid solvent-induced artifacts.

    Self-Validation: A successful co-solvent system will result in a clear, stable solution at the desired final concentration of your compound. A control experiment with the co-solvent alone should be performed to assess its effect on your experimental system.

Q3: My application is sensitive to organic solvents, and pH adjustment alone is not enough. Are there other methods to enhance the aqueous solubility?

A3: Yes, employing complexation agents, such as cyclodextrins, is an excellent alternative.

  • Scientific Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[9][10][11] They can encapsulate poorly water-soluble molecules, like the bromochlorophenyl moiety of your compound, within their hydrophobic core.[12][13] This forms an inclusion complex that has a water-soluble exterior, effectively increasing the apparent aqueous solubility of the guest molecule.[10][12]

  • Experimental Protocol 3: Cyclodextrin-Mediated Solubilization

    • Choose a suitable cyclodextrin. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high water solubility and low toxicity.

    • Prepare an aqueous solution of the cyclodextrin (e.g., 1-10% w/v).

    • Add your compound to the cyclodextrin solution.

    • Stir the mixture at room temperature for several hours or overnight to allow for complex formation. Gentle heating may accelerate the process.

    • Filter the solution to remove any undissolved compound.

    • Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

    Self-Validation: A significant increase in the concentration of the compound in the cyclodextrin solution compared to water alone confirms successful complexation and solubilization.

Q4: What if I am still facing issues or need to prepare a very high concentration of the compound?

A4: For particularly challenging cases, advanced techniques or a combination of the above methods can be employed.

  • Surfactants: Non-ionic surfactants like Polysorbate 80 (Tween 80) can form micelles in aqueous solutions that encapsulate hydrophobic compounds, thereby increasing their solubility.[14]

  • Particle Size Reduction: Decreasing the particle size of the solid compound through techniques like micronization or sonication increases the surface area-to-volume ratio, which can enhance the dissolution rate.[5][7][15][16]

  • Combination Approach: A synergistic effect can often be achieved by combining methods. For example, using a co-solvent in a pH-adjusted buffer or preparing a cyclodextrin complex in a co-solvent system.

References

  • Hilaris Publisher. (2024, May 29). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. Available from: [Link]

  • National Center for Biotechnology Information. (2025, February 22). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Available from: [Link]

  • Jude Jenita, M. (2024, September 6). Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. Available from: [Link]

  • MDPI. (2025, October 21). Cyclodextrins as Active Therapeutic Agents: Beyond Their Role as Excipients. Available from: [Link]

  • PubMed. (2025, February 22). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Available from: [Link]

  • Sema. Handbook Of Pharmaceutical Excipients 7th Edition. Available from: [Link]

  • PubMed. Dissolution kinetics of carboxylic acids I: effect of pH under unbuffered conditions. Available from: [Link]

  • Google Patents. CA2815321C - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds.
  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility. Available from: [Link]

  • National Center for Biotechnology Information. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Available from: [Link]

  • PubMed. pH-solubility profiles or organic carboxylic acids and their salts. Available from: [Link]

  • Reddit. (2012, February 27). How does pH affect water solubility of organic acids (or acids in general)?. Available from: [Link]

  • ResearchGate. (2014, December 1). How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect?. Available from: [Link]

  • Wikipedia. Cosolvent. Available from: [Link]

Sources

Optimization

Minimizing polymerization byproducts of 3-(4-Bromo-3-chlorophenyl)-2-oxopropanoic acid

This guide is intended for researchers, chemists, and drug development professionals working with 3-(4-Bromo-3-chlorophenyl)-2-oxopropanoic acid. This valuable aryl α-keto acid intermediate can be prone to forming undesi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is intended for researchers, chemists, and drug development professionals working with 3-(4-Bromo-3-chlorophenyl)-2-oxopropanoic acid. This valuable aryl α-keto acid intermediate can be prone to forming undesirable polymerization byproducts, which can complicate synthesis, reduce yields, and interfere with downstream applications. This document provides in-depth troubleshooting advice, detailed protocols, and a mechanistic rationale to help you minimize these side reactions and ensure the highest purity of your target compound.

Section 1: Understanding the Core Problem: Polymerization of α-Keto Acids

Aryl α-keto acids like 3-(4-Bromo-3-chlorophenyl)-2-oxopropanoic acid are susceptible to self-condensation reactions, which lead to the formation of oligomeric or polymeric byproducts. The primary mechanism is an aldol-type condensation, where the enol or enolate of one molecule attacks the keto-carbonyl group of another.[1][2] This process is often catalyzed by acidic or basic conditions and accelerated by heat.[3][4]

Key molecular features contributing to this instability include:

  • An Activated Keto Group: The adjacent carboxylic acid group enhances the electrophilicity of the keto-carbonyl carbon.

  • An Acidic α-Proton (on the methylene bridge): The protons on the carbon between the phenyl ring and the keto group can be abstracted, especially under basic conditions, to form a reactive enolate.

The primary goal is to control reaction conditions to favor the desired synthesis pathway while suppressing these competing polymerization routes.

Section 2: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis and handling of 3-(4-Bromo-3-chlorophenyl)-2-oxopropanoic acid.

Q1: My reaction mixture is turning dark and viscous, and the yield of my desired product is very low. What's happening?

A1: This is a classic sign of uncontrolled polymerization. The viscosity increase is due to the formation of higher molecular weight oligomers. This is often caused by one or more of the following:

  • Excessively High Reaction Temperature: Heat accelerates the rate of the aldol condensation side reaction.[3][5]

  • Incorrect pH: Both strongly acidic and strongly basic conditions can catalyze enol/enolate formation and subsequent condensation.[2] For syntheses involving Grignard reagents, localized high concentrations of the organometallic base can trigger this process.

  • Prolonged Reaction Times: Leaving the reaction to stir for too long, especially at elevated temperatures, provides more opportunity for byproduct formation.

Troubleshooting Actions:

  • Temperature Control: Maintain strict temperature control. For Grignard-based syntheses, this means keeping the temperature at or below 0 °C during reagent addition.[6]

  • Rate of Addition: Add reagents slowly and sub-surface to avoid localized "hot spots" and high concentrations. This is critical when adding a Grignard reagent to a solution of diethyl oxalate.[6][7]

  • Quenching Strategy: Quench the reaction promptly once complete (as determined by TLC or HPLC) using a pre-chilled acidic solution (e.g., 1M HCl) to neutralize any remaining reactive species.

Q2: I'm performing a Grignard synthesis with 4-bromo-3-chlorobenzylmagnesium bromide and diethyl oxalate. Besides polymerization, what other major byproduct should I watch for?

A2: The most common byproduct in this reaction, aside from polymerization, is the tertiary alcohol formed from a double addition of the Grignard reagent to the diethyl oxalate.[8] This occurs when the initially formed α-keto ester is attacked by a second equivalent of the Grignard reagent.

Troubleshooting Actions:

  • Stoichiometry: Use a precise 1:1 molar ratio of the Grignard reagent to diethyl oxalate. A slight excess of the oxalate can sometimes be beneficial.

  • Low Temperature: Perform the addition at very low temperatures (-78 °C to -20 °C) to stabilize the intermediate keto-ester and reduce its reactivity towards a second nucleophilic attack.

  • Inverse Addition: Consider adding the Grignard reagent to the solution of diethyl oxalate, ensuring the Grignard reagent is never in excess.

Q3: How can I detect and quantify polymeric byproducts in my sample?

A3: A combination of chromatographic and spectroscopic methods is ideal:

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method is highly effective.[9][10] The desired α-keto acid will have a characteristic retention time. Polymeric byproducts will typically appear as broader, often unresolved peaks, usually eluting earlier or much later depending on their polarity.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In the ¹H NMR spectrum, the sharp, well-defined peaks of your product will be accompanied by broad, poorly resolved humps in the baseline, which are characteristic of polymeric material.[11]

  • Gel Permeation Chromatography (GPC): For a more detailed analysis of the polymer's molecular weight distribution, GPC is the method of choice.

Q4: My final product seems pure by ¹H NMR, but it degrades upon storage. How can I improve its stability?

A4: α-Keto acids can be unstable over time, susceptible to decarboxylation (loss of CO₂) or slow polymerization, especially if trace amounts of acid or base are present.[12][13][14]

  • Thorough Purification: Ensure all catalytic acids or bases from the reaction workup are completely removed. A final wash of an ethereal solution of the product with brine, followed by drying over anhydrous sodium or magnesium sulfate, is crucial.

  • Storage Conditions: Store the purified solid product in a freezer (-20 °C) under an inert atmosphere (argon or nitrogen) and protected from light.

  • pH Control: When in solution, buffer the pH to a weakly acidic range (pH 4-5) where the molecule is often most stable.

Section 3: Recommended Synthetic Protocol & Workflow

The most reliable method for synthesizing aryl α-keto acids like the target compound is through the reaction of a Grignard reagent with a dialkyl oxalate, followed by hydrolysis.[15] The following protocol is designed to minimize byproduct formation.

Workflow Diagram

Workflow cluster_0 Part A: Grignard Reagent Formation cluster_1 Part B: Acylation Reaction cluster_2 Part C: Workup & Hydrolysis A1 Activate Mg Turnings A2 Add 4-bromo-3-chlorobenzyl bromide in THF A1->A2 A3 Reflux to form Grignard Reagent A2->A3 B3 Slowly Add Grignard Reagent A3->B3 Transfer via cannula B1 Prepare Diethyl Oxalate in THF B2 Cool to -20°C B1->B2 B2->B3 B4 Stir at 0°C B3->B4 C1 Quench with cold 1M HCl B4->C1 C2 Extract with Ethyl Acetate C1->C2 C3 Hydrolyze Ester with LiOH in THF/H2O C2->C3 C4 Acidify & Extract Product C3->C4

Caption: Experimental workflow for the synthesis of 3-(4-Bromo-3-chlorophenyl)-2-oxopropanoic acid.

Step-by-Step Methodology

Part A: Grignard Reagent Formation

  • Setup: Flame-dry a three-neck round-bottom flask equipped with a reflux condenser, magnetic stir bar, and a nitrogen inlet.

  • Activation: Add magnesium turnings (1.2 equivalents) to the flask. Add a small crystal of iodine to activate the surface.

  • Initiation: Add a small portion of a solution of 4-bromo-3-chlorobenzyl bromide (1.0 equivalent) in anhydrous THF. The reaction should initiate, evidenced by heat evolution and disappearance of the iodine color.

  • Formation: Slowly add the remaining bromide solution dropwise to maintain a gentle reflux. After addition, continue to stir at reflux for 1 hour to ensure complete formation. Cool to room temperature.

Part B: Acylation Reaction

  • Setup: In a separate flame-dried flask, prepare a solution of diethyl oxalate (1.1 equivalents) in anhydrous THF.

  • Cooling: Cool the oxalate solution to -20 °C using a dry ice/acetone bath.

  • Addition: Slowly add the prepared Grignard reagent from Part A to the cold oxalate solution via a cannula over 30-45 minutes. Crucially, maintain the internal temperature below -15 °C throughout the addition.

  • Reaction: After the addition is complete, allow the mixture to slowly warm to 0 °C and stir for an additional 1-2 hours.

Part C: Workup and Saponification

  • Quench: Slowly pour the reaction mixture into a beaker containing a stirred, ice-cold solution of 1M HCl.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.

  • Wash & Dry: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ethyl ester.

  • Saponification: Dissolve the crude ester in a THF/water (3:1) mixture. Cool to 0 °C and add lithium hydroxide (LiOH, 1.5 equivalents). Stir at room temperature until the reaction is complete (monitor by TLC/HPLC).

  • Isolation: Remove the THF under reduced pressure. Wash the remaining aqueous solution with diethyl ether to remove any non-acidic impurities.

  • Precipitation: Cool the aqueous layer in an ice bath and slowly acidify with cold 1M HCl until the pH is ~2. The desired product should precipitate as a solid.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent (e.g., toluene/hexanes) may be necessary for higher purity.

Section 4: Mechanistic Insights into Byproduct Formation

Understanding the competing reaction pathways is key to suppressing them.

Polymerization Pathway Diagram

Polymerization Keto α-Keto Acid (Monomer) Enolate Enolate Intermediate Keto->Enolate Base (B⁻) or Acid (H⁺) Dimer Dimer (Aldol Adduct) Enolate->Dimer + Monomer Trimer Trimer/Oligomer Dimer->Trimer + Enolate Polymer Polymer Byproduct Trimer->Polymer ...n

Caption: Simplified mechanism for the base-catalyzed polymerization of α-keto acids.

This diagram illustrates how a catalyst (base or acid) generates a reactive enolate from the α-keto acid monomer. This enolate then acts as a nucleophile, attacking another monomer unit in an aldol addition reaction. This process can continue, leading to the formation of dimers, trimers, and ultimately, high-molecular-weight polymers.[1][3][16]

Section 5: Data Summary Table

The following table summarizes how key reaction parameters can influence product yield and purity.

ParameterConditionExpected Product YieldPurity (vs. Byproducts)Rationale
Temperature -20 °C to 0 °CHighHighMinimizes rates of polymerization and double addition.[6]
> 25 °C (RT)Low to ModerateLowSignificantly accelerates aldol condensation and other side reactions.[5]
Reagent Ratio 1.1 eq. OxalateHighHighEnsures Grignard reagent is consumed, preventing double addition.[8]
(Oxalate:Grignard)1.1 eq. GrignardModerateLowExcess Grignard reagent leads to formation of tertiary alcohol byproduct.
Addition Rate Slow (30-45 min)HighHighPrevents localized high concentrations and temperature spikes.[7]
Fast (< 5 min)LowLowCauses poor heat dissipation and promotes side reactions.
Solvent Anhydrous THFHighHighStandard etheric solvent for Grignard reactions; must be dry.
Wet/AnhydrousVery LowVery LowWater quenches the Grignard reagent, halting the reaction.[17]

Section 6: References

  • Wang, Y., Lewis, J. D., & Román-Leshkov, Y. (2016). Synthesis of Itaconic Acid Ester Analogues via Self-Aldol Condensation of Ethyl Pyruvate Catalyzed by Hafnium BEA Zeolites. ACS Catalysis, 6(5), 2739–2744. [Link]

  • Nagaki, A., Ichinari, D., & Yoshida, J. (2013). Reactions of Organolithiums with Dialkyl Oxalates. A Flow Microreactor Approach to Synthesis of Functionalized α-Keto Esters. Chemical Communications, 49(31), 3242. [Link]

  • Plutschack, M. B., Pieber, B., Gilmore, K., & Seeberger, P. H. (2017). The Hitchhiker's Guide to Flow Chemistry. Chemical Reviews, 117(18), 11796–11893. [Link]

  • HELIX Chromatography. (2024). HPLC Methods for analysis of Ketoglutaric acid. [Link]

  • Minamide, T., et al. (1989). High-performance liquid chromatographic analysis of alpha-keto acids produced from amino acid metabolism in oral Bacteroides. Journal of general microbiology, 135(12), 3345-3351. [Link]

  • Hara, S., et al. (1987). Determination of alpha-keto acids including phenylpyruvic acid in human plasma by high-performance liquid chromatography with chemiluminescence detection. Analytical biochemistry, 164(1), 138-145. [Link]

  • MDPI. (2025). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. [Link]

  • Nishiyama, Y., et al. (2020). Analysis of intracellular α-keto acids by HPLC with fluorescence detection. Analytical Methods, 12(17), 2245-2250. [Link]

  • Google Patents. (2011). US8299293B2 - Process for preparing α-keto acids and derivatives thereof.

  • ResearchGate. (2025). Scheme of the separation and purification for different ratios of keto... [Link]

  • ACS Omega. (2024). Decarboxylative Aldol Reaction of α,α-Difluoro-β-keto Esters: Easy Access to Difluoroenolate. [Link]

  • Grootveld, M., et al. (1997). High resolution 1H NMR investigations of the reactivities of alpha-keto acid anions with hydrogen peroxide. Free radical research, 26(2), 145-157. [Link]

  • Wikipedia. (n.d.). Decarboxylation. [Link]

  • Payne, J. T., et al. (2020). Pyruvate Aldol Condensation Product: A Metabolite That Escaped Synthetic Preparation for Over a Century. ACS Omega, 5(24), 14755–14762. [Link]

  • Hellwig, M., et al. (2020). Studies on the synthesis and stability of α-ketoacyl peptides. Amino acids, 52(10-12), 1445-1458. [Link]

  • Chemistry Stack Exchange. (2021). Mechanism of decarboxylation of alpha-keto carboxylic acid. [Link]

  • Organic & Biomolecular Chemistry. (2015). α-Hydroxy-β-keto acid rearrangement–decarboxylation: impact on thiamine diphosphate-dependent enzymatic transformations. [Link]

  • ResearchGate. (n.d.). Synthesis and application of aryl-keto α-amino acids. [Link]

  • irf@fhnw. (n.d.). Selective Grignard Addition to Dialkyl Oxalates: A Flow Chemistry Approach. [Link]

  • NASA. (2020). The Pyruvate Aldol Condensation Product: A Metabolite That Escaped Synthetic Preparation for Over a Century. [Link]

  • Reddit. (2019). What are some strategies to reduce side-reactions in a Grignard reaction? Any good papers on handling side-products? [Link]

  • ResearchGate. (n.d.). (A) Polymerization of αLA and 1 H NMR spectra of PαLA (DMSO-D6) (B) 1 H... [Link]

  • ChemRxiv. (n.d.). The Pyruvate Aldol Condensation Product: A Metabolite that Escaped Synthetic Preparation for Over a Century. [Link]

  • Wikipedia. (n.d.). Aldol condensation. [Link]

  • Jasperse, J. (n.d.). Grignard Reaction. Chem 355. [Link]

Sources

Troubleshooting

Purification strategies for removing impurities from 3-(4-Bromo-3-chlorophenyl)-2-oxopropanoic acid

[1] Status: Operational Ticket ID: PUR-BCP-2OXO Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1] Executive Summary You are likely working with 3-(4-Bromo-3-chlorophenyl)-2-oxopropanoic aci...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Status: Operational Ticket ID: PUR-BCP-2OXO Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

You are likely working with 3-(4-Bromo-3-chlorophenyl)-2-oxopropanoic acid as a key intermediate for thyroid hormone receptor agonists (e.g., Sobetirome analogs) or specific enzyme inhibitors.[1]

This molecule presents a "perfect storm" of purification challenges:

  • 
    -Keto Acid Instability:  It is prone to oxidative decarboxylation (forming the aldehyde) and polymerization.
    
  • Tautomeric Equilibrium: It exists as a dynamic mixture of keto and enol forms, often confusing analytical purity assessments (NMR/HPLC).

  • Lipophilicity: The halogenated ring (Br/Cl) increases solubility in organic solvents, making crystallization difficult (the "oiling out" phenomenon).

This guide prioritizes chemical stability and impurity rejection .

Module 1: Crystallization Troubleshooting

User Issue: "My crude product separates as a dark oil/gum upon cooling, rather than a crystalline solid."

Root Cause Analysis

The presence of lipophilic impurities (unreacted aldehydes or decarboxylated by-products) depresses the melting point.[1] The halogenated ring interacts strongly with non-polar solvents, preventing lattice formation.

Protocol: The "Dual-Solvent Displacement" Method

Do not rely on simple cooling.[1] Use this polarity-displacement method to force lattice formation over oiling.[1]

Reagents:

  • Solvent A (Dissolver): Toluene (Preferred) or Ethyl Acetate (Alternative).

  • Solvent B (Anti-solvent): n-Heptane or Hexanes.[1]

  • Seed Crystals: Essential. If unavailable, scratch the glass wall vigorously.

Step-by-Step Procedure:

  • Dissolution: Dissolve crude acid in minimal hot Toluene (50-60°C). Do not boil (avoids decarboxylation).

  • Clarification: If the solution is dark, treat with activated carbon (5% w/w) for 15 mins, then filter hot.

  • The Displacement:

    • Cool to room temperature (20-25°C).

    • Add n-Heptane dropwise until a persistent cloudiness appears.[1]

    • STOP addition. Add seed crystals.

    • Stir slowly for 2-4 hours. The cloudiness should transform into defined crystals.

  • Completion: Once crystallization is established, add the remaining n-Heptane (Ratio Toluene:Heptane should reach 1:3 or 1:4).

  • Isolation: Filter and wash with cold Heptane.

Data: Solvent Effectiveness Table

Solvent SystemYield PotentialPurity RejectionRisk Factor
Toluene / Heptane HighExcellentLow (Best balance)
DCM / Hexane ModerateGoodHigh (Fast evaporation causes oils)
Ethanol / Water LowPoorHigh (Promotes hydrate formation/oiling)

Module 2: Chemical Scavenging (Salt Formation)

User Issue: "Recrystallization failed. The impurity profile is complex (>5 impurities)."

Strategy: The "Amine Salt" Trap

When physical crystallization fails, exploit the acidity of the carboxylic acid. Neutral impurities (aldehydes, decarboxylated species) will remain in the organic phase while your product precipitates as a salt.

Protocol: Dicyclohexylamine (DCHA) Salt Formation

This is the gold standard for purifying oily acids.

  • Salt Formation:

    • Dissolve crude oil in Acetone or Ethyl Acetate (10 mL/g).

    • Add Dicyclohexylamine (DCHA) (1.05 equivalents) dropwise at room temperature.

    • The DCHA salt is usually highly crystalline and will precipitate almost immediately.

    • Cool to 0°C, filter, and wash with cold acetone.

  • Liberation of Free Acid:

    • Suspend the solid salt in Ethyl Acetate.

    • Wash with 1N HCl (aqueous). The DCHA stays in the water (as DCHA-HCl); your purified acid moves to the Ethyl Acetate layer.

    • Dry (MgSO₄) and concentrate.[2]

Module 3: Chromatographic Purification

User Issue: "I see severe tailing on TLC/HPLC and poor separation on silica columns."

Root Cause Analysis

The carboxylic acid moiety interacts strongly with silanol groups on the silica gel, causing peak broadening (tailing). Furthermore, silica is slightly acidic/active and can catalyze the degradation of the


-keto functionality.
Protocol: Acid-Modified Chromatography

You must suppress ionization to get sharp peaks.[1]

  • Stationary Phase: Silica Gel 60.

  • Mobile Phase Modifier: Add 0.5% to 1.0% Acetic Acid or Formic Acid to both the non-polar (Hexane) and polar (Ethyl Acetate) solvents.

  • Gradient: Start with 5% EtOAc (with acid) in Hexane (with acid)

    
     40% EtOAc.
    

Warning: Avoid amine modifiers (Triethylamine) as they can form in-situ salts that streak or decompose the keto acid.[1]

Visualizing the Workflow

Diagram 1: Purification Decision Tree

PurificationStrategy Start Crude 3-(4-Bromo-3-chlorophenyl)- 2-oxopropanoic acid CheckPurity Check Purity (HPLC/NMR) Start->CheckPurity HighPurity Purity > 85% CheckPurity->HighPurity LowPurity Purity < 85% or Oily CheckPurity->LowPurity Cryst Method A: Crystallization (Toluene/Heptane) HighPurity->Cryst Salt Method B: DCHA Salt Formation (Precipitate impurities) LowPurity->Salt Success Pure Solid Product Cryst->Success Crystals form Fail Still Oily/Impure Cryst->Fail Oils out Salt->Success Acid Liberation Column Method C: Acid-Buffered Chromatography Fail->Column Column->Success

Caption: Strategic decision matrix for selecting the optimal purification route based on initial crude quality.

Diagram 2: Degradation Pathways (Why Purity Drops)

Degradation Target Target Molecule (alpha-Keto Acid) Heat Heat / Peroxides Target->Heat Equil Solution Equilibrium Target->Equil Oxidation Oxidative Decarboxylation Aldehyde Impurity A: Benzaldehyde deriv. Oxidation->Aldehyde -CO2 Enol Enol Tautomer (Not an impurity) Enol->Target Heat->Oxidation Equil->Enol Reversible

Caption: Mechanism of oxidative decarboxylation (irreversible impurity) vs. keto-enol tautomerism (reversible state).

Frequently Asked Questions (FAQ)

Q1: The NMR shows a second set of peaks (approx. 10-15%).[1] Is this an impurity?

  • Answer: Likely not. In solution (especially DMSO or Methanol),

    
    -keto acids exist in equilibrium with their enol tautomer .[1] The enol form often shows a vinylic proton signal.
    
    • Verification: Run the NMR in a non-polar solvent like

      
       (favors keto) vs. 
      
      
      
      (favors enol mix) to see if the ratio shifts. If it shifts, it is a tautomer, not an impurity.

Q2: Can I dry the product in an oven at 60°C?

  • Answer: No.

    
    -Keto acids are thermally unstable.[1] Drying at high temperatures can trigger decarboxylation, turning your white solid into a yellow gum (aldehyde formation).
    
    • Recommendation: Dry in a vacuum desiccator at room temperature over

      
      .
      

Q3: Why did my product turn yellow overnight?

  • Answer: Oxidation.[3][4] The benzylic position adjacent to the carbonyl is susceptible to air oxidation. Store the purified solid under Nitrogen or Argon at -20°C.[1]

References

  • Tautomerism in Phenylpyruvic Acids

    • Source: Cooper, A. J. L., et al. (1983). "Tautomerization of phenylpyruvic acid." Analytical Biochemistry.
    • Relevance: Explains the "ghost peaks" in NMR and HPLC often mistaken for impurities.
  • Purification via Salt Formation (DCHA Method)

    • Source:Vogel's Textbook of Practical Organic Chemistry, 5th Ed. (1989).
    • Relevance: Standardizes the protocol for using dicyclohexylamine to isol
  • Oxidative Decarboxylation Mechanism

    • Source:Organic Process Research & Development. "Safety and Stability of Alpha-Keto Acids."
    • Relevance: Details the mechanism by which heat and peroxides degrade the target molecule.
    • [1]

  • Synthesis and Handling of Halogenated Phenylpyruvates

    • Source: PubChem Compound Summary for Phenylpyruvic Acid Deriv
    • Relevance: Provides physical property data (solubility/stability) for the parent scaffold.

Sources

Optimization

Stabilizing 3-(4-Bromo-3-chlorophenyl)-2-oxopropanoic acid in solution for long-term storage

Document ID: TS-CHM-2024-089 | Tier: Advanced Research Support Executive Summary This guide addresses the stability profile of 3-(4-Bromo-3-chlorophenyl)-2-oxopropanoic acid , a halogenated phenylpyruvate derivative. Thi...

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TS-CHM-2024-089 | Tier: Advanced Research Support

Executive Summary

This guide addresses the stability profile of 3-(4-Bromo-3-chlorophenyl)-2-oxopropanoic acid , a halogenated phenylpyruvate derivative. This compound presents a dual-stability challenge: it is susceptible to oxidative decarboxylation (typical of


-keto acids) and keto-enol tautomerization , which is accelerated by the electron-withdrawing halogen substituents on the phenyl ring.

The Golden Rule: Store this compound as a dry solid at -20°C under desiccation whenever possible. In solution, the "clock is ticking" due to spontaneous decarboxylation and polymerization.

Module 1: The Stability Matrix (Mechanistic Insight)

To stabilize this molecule, you must understand the three forces degrading it. The presence of the Chlorine and Bromine atoms on the phenyl ring increases the acidity of the benzylic protons (at C3), shifting the equilibrium toward the reactive enol form more aggressively than in unsubstituted phenylpyruvic acid.

1. The Degradation Triad
  • Oxidative Decarboxylation: The

    
    -keto group reacts with Reactive Oxygen Species (ROS) or trace metals, ejecting 
    
    
    
    and leaving behind the corresponding aldehyde (3-(4-bromo-3-chlorophenyl)acetaldehyde).
  • Enol-Mediated Polymerization: The enol form acts as a nucleophile. In alkaline or neutral conditions, it attacks the keto form of other molecules, leading to colored (yellow/brown) oligomers.

  • Photolytic Dehalogenation: While less dominant than the keto-reactivity, the aryl-halide bonds are sensitive to UV light, potentially leading to radical formation.

Visualizing the Degradation Pathways

The following diagram illustrates the critical failure points in solution.

StabilityPathways Compound Target Molecule (Keto Form) Enol Enol Tautomer (Reactive) Compound->Enol pH > 7.0 Polar Solvents Aldehyde Aldehyde Product (Degradation) Compound->Aldehyde Oxidative Decarboxylation (ROS / Heat / Metals) Enol->Compound Acidic pH Polymer Colored Oligomers (Yellow/Brown) Enol->Polymer Aldol Condensation

Figure 1: Mechanistic degradation pathways. The "Keto" form is the stable storage target. The "Enol" form drives polymerization, while oxidation drives decarboxylation.

Module 2: Preparation Protocol (The "Gold Standard")

Do not treat this as a standard buffer preparation. Follow this protocol to maximize half-life.

Reagents Required
  • Solvent: Anhydrous DMSO (Dimethyl sulfoxide) or DMF. Avoid alcohols (methanol/ethanol) as they can form hemiacetals with the keto group.

  • Acidifier (Optional for Aqueous): 1N HCl.

  • Inert Gas: Argon or Nitrogen stream.

Step-by-Step Procedure
  • Weighing: Weigh the solid in a low-humidity environment. The solid is hygroscopic; moisture absorption accelerates degradation.

  • Primary Stock (DMSO): Dissolve the solid in anhydrous DMSO to a concentration of 10–50 mM.

    • Why? DMSO minimizes enolization compared to protic solvents and prevents hydrolysis.

  • Aliquotting: Immediately divide the stock into single-use aliquots (e.g., 50 µL).

    • Critical: Do not create a large "master tube" for repeated access. Each freeze-thaw cycle introduces oxygen and moisture.

  • Inerting: Overlay the liquid in each tube with a gentle stream of Argon or Nitrogen before capping.

    • Why? Displaces oxygen to prevent oxidative decarboxylation.

  • Storage: Snap-freeze in liquid nitrogen and store at -80°C .

Working Solution (Aqueous)
  • Preparation: Dilute the DMSO stock into your assay buffer immediately before use.

  • pH Constraint: Keep the buffer pH between 5.5 and 6.5 .

    • Risk:[1] pH > 7.5 accelerates enolization (yellowing). pH < 4.0 accelerates acid-catalyzed decarboxylation.

  • Usage Window: Use within 4 hours on ice.

Module 3: Troubleshooting Center (FAQs)

Q1: My solution turned from clear to light yellow/brown overnight. Is it still usable?

  • Diagnosis: This indicates enol-mediated polymerization . The color comes from conjugated double bonds forming between polymerized units.

  • Verdict: Discard. The effective concentration of the monomer is unknown, and the polymers may act as assay artifacts (e.g., aggregating proteins).

  • Prevention: Ensure your buffer pH was not >7.5 and protect the solution from light.

Q2: I see a peak at [M-44] in my LC-MS analysis. What is this?

  • Diagnosis: This is the signature of Decarboxylation . You have lost the carboxylic acid group (

    
    , mass 44), resulting in the aldehyde metabolite.
    
  • Cause: Likely exposure to heat (>30°C) or peroxides in the solvent (common in old PEG or Tween solutions).

  • Fix: Use fresh, peroxide-free solvents and keep all steps on ice.

Q3: Can I use Ethanol instead of DMSO?

  • Analysis: Not recommended for long-term storage.

  • Reason:

    
    -keto acids can react with primary alcohols to form acetals/ketals over time. Furthermore, ethanol is harder to keep strictly anhydrous than DMSO.
    

Q4: The compound precipitated when I diluted the DMSO stock into PBS.

  • Diagnosis: "Salting out" effect. The lipophilic halogenated ring (Br/Cl) makes this molecule poorly soluble in high-salt buffers.

  • Fix:

    • Lower the final concentration.

    • Add a detergent (e.g., 0.05% Tween-20) to the buffer before adding the compound.

    • Ensure the final DMSO concentration is at least 1-2% to aid solubility.

Module 4: Storage Specifications Data
ConditionSolvent SystemTemperatureEstimated StabilityRisk Factor
Solid Powder N/A-20°C> 2 YearsMoisture absorption
Ideal Stock Anhydrous DMSO-80°C6 MonthsFreeze/Thaw cycles
Working Stock Anhydrous DMSO-20°C1 MonthSlow oxidation
Assay Buffer PBS/HEPES (pH 7.4)4°C< 24 HoursRapid enolization
Stressed Water/Buffer37°C< 4 HoursDecarboxylation
References
  • Oxidative Decarboxylation Mechanism

    • Title: Oxidative decarboxylation of 2-oxoacids.[2][3][4]

    • Source: ResearchGate / Wanner & Soppa (2002).[2]

    • URL:[Link][2]

  • Keto-Enol Tautomerism in Phenylpyruvates

    • Title: Keto-enol tautomerism and vibr
    • Source: Scite.ai / Spectrochimica Acta (Analysis of PPA stability).
    • URL:[Link]

  • Compound Data (Analogous Structure)

    • Title: 3-(4-Bromophenyl)-2-oxopropanoic acid (PubChem CID 598758).[5]

    • Source: PubChem (N
    • URL:[Link]

  • General Stability of

    
    -Keto Acids: 
    
    • Title: Current Status of Research on Synthesis of -Keto Acids and Their Esters.
    • Source: MDPI Molecules.
    • URL:[Link]

Sources

Troubleshooting

Technical Support Center: Resolving Color Degradation in 3-(4-Bromo-3-chlorophenyl)-2-oxopropanoic Acid

-Keto Acids Introduction You are likely accessing this guide because your sample of 3-(4-Bromo-3-chlorophenyl)-2-oxopropanoic acid —originally a white or off-white crystalline solid—has developed a yellow, orange, or bro...

Author: BenchChem Technical Support Team. Date: February 2026


-Keto Acids

Introduction

You are likely accessing this guide because your sample of 3-(4-Bromo-3-chlorophenyl)-2-oxopropanoic acid —originally a white or off-white crystalline solid—has developed a yellow, orange, or brown discoloration.

This is a common issue with aryl


-keto acids  (phenylpyruvic acid derivatives). While aesthetically alarming, color degradation does not always imply total loss of potency. However, it signals that the compound is undergoing keto-enol tautomerization  followed by oxidative decarboxylation  or aldol-like polymerization .

This guide provides the mechanistic root cause, immediate rescue protocols, and long-term storage strategies to ensure experimental integrity.

Part 1: Root Cause Analysis (The "Why")

Q: Why did my sample turn yellow?

A: The discoloration is caused by the formation of conjugated impurity systems, driven by the inherent instability of the


-keto acid moiety attached to an electron-deficient aromatic ring.
The Mechanism
  • Keto-Enol Tautomerism: In solution or even in solid state (if traces of moisture/acid are present), the compound equilibrates between its keto form (colorless) and enol form .[1][2] The electron-withdrawing halogens (Br, Cl) on the phenyl ring can stabilize the enol form, making it more persistent.

  • Oxidative Decarboxylation: The enol form is highly susceptible to atmospheric oxygen and light. It undergoes oxidative decarboxylation to form the corresponding aldehyde (3-bromo-4-chlorobenzaldehyde) and carboxylic acid derivatives.

  • Polymerization: The degradation byproducts (aldehydes) can react with the parent

    
    -keto acid in uncontrolled aldol condensations, creating extended conjugated systems (oligomers) that appear yellow or brown.
    
Visualizing the Degradation Pathway

DegradationMechanism Keto Keto Form (White/Colorless) Enol Enol Form (Reactive Intermediate) Keto->Enol Tautomerization (Trace H2O/H+) Radical Peroxy/Radical Species Enol->Radical O2 / Light (hv) Polymer Colored Oligomers (Yellow/Brown) Enol->Polymer Direct Dimerization Aldehyde Degradation Product (Aldehyde + CO2) Radical->Aldehyde Oxidative Decarboxylation Aldehyde->Polymer Aldol Condensation (Color Generation)

Figure 1: The degradation cascade from stable keto-form to colored oligomers.

Part 2: Rescue Protocols (The "Fix")

Q: Can I salvage the degraded sample?

A: Yes. If the degradation is superficial (light yellowing), Recrystallization is effective. If the sample is deeply colored (brown/sticky), an Acid-Base Reprecipitation is required to remove non-acidic impurities (aldehydes/polymers).

Protocol A: Recrystallization (For Mild Degradation)

Best for: Samples with <5% impurity (light yellow).

  • Solvent Choice: Use a mixture of Ethyl Acetate (solvent) and Hexanes (anti-solvent) .

  • Dissolution: Dissolve the solid in the minimum amount of warm Ethyl Acetate (

    
    C). Do not boil, as heat accelerates decarboxylation.
    
  • Filtration: If the solution is cloudy, filter rapidly through a glass frit to remove insoluble polymers.

  • Crystallization: Slowly add Hexanes until slight turbidity persists. Cool to

    
    C overnight.
    
  • Collection: Filter the white crystals and wash with cold Hexanes. Dry under high vacuum in the dark.

Protocol B: Acid-Base Reprecipitation (For Heavy Degradation)

Best for: Deeply colored samples. This method exploits the acidity of the carboxylic acid to separate it from neutral degradation products (aldehydes).

Reagents: 1M NaOH (cold), Ethyl Acetate, 1M HCl (cold).

StepActionScientific Rationale
1. Dissolve Dissolve crude solid in 1M NaOH (aq). Keep on ice (

C).
Converts the acid to its water-soluble carboxylate salt.
2. Wash Extract the aqueous layer with Ethyl Acetate (2x). Discard organic layer.Neutral impurities (aldehydes, colored polymers) migrate to the organic solvent.
3. Acidify Slowly add 1M HCl to the aqueous layer until pH ~1-2.Protonates the carboxylate, forcing the purified acid to precipitate.
4. Collect Filter the precipitate immediately. Wash with ice-cold water.Isolates the purified acid.[3][4]
5. Dry Dry under vacuum over

or silica.
Removes moisture which catalyzes future tautomerization.
Purification Decision Logic

PurificationWorkflow Start Start: Degraded Sample Check Visual Inspection Start->Check Mild Light Yellow (Surface Oxidation) Check->Mild <5% Impurity Severe Brown/Sticky (Polymerization) Check->Severe >5% Impurity Recryst Protocol A: Recrystallization (EtOAc/Hexanes) Mild->Recryst AcidBase Protocol B: Acid-Base Extraction (NaOH -> HCl) Severe->AcidBase Dry Vacuum Dry (Dark, <25°C) Recryst->Dry AcidBase->Dry

Figure 2: Decision tree for selecting the appropriate purification method.

Part 3: Prevention & Storage (The "Shield")

Q: How do I prevent this from happening again?

A: You must inhibit the three drivers of degradation: Oxygen, Light, and Moisture.

Storage Specifications
ParameterRecommendationReason
Atmosphere Argon or Nitrogen Overlay Displaces oxygen, preventing oxidative decarboxylation.
Temperature -20°C (Long term) Slows down the kinetics of keto-enol tautomerization.
Container Amber Glass Vials Blocks UV/Visible light which catalyzes radical formation.
Desiccant Store over Silica/Drierite Moisture promotes proton transfer required for tautomerization.

Critical Warning: Do NOT store this compound in acetone or alcohols for long periods, as it can undergo transesterification or aldol condensation with the solvent.

Part 4: Analytical Validation (FAQ)

Q: My NMR shows a small peak near 6.0-6.5 ppm. Is this an impurity?

A: Not necessarily.

  • Scenario 1: If the peak integrates to <10% and correlates with the enol form's vinyl proton, it is the enol tautomer . This is intrinsic to the molecule in solution.

  • Scenario 2: If you see multiple peaks in the aromatic region or aldehyde protons (~10 ppm), these are degradation products (benzaldehyde derivatives).

Q: How do I distinguish "color" from "potency"?

A: Run a Quantitative HPLC .

  • Method: Reverse Phase C18.

  • Mobile Phase: Water (0.1% TFA) / Acetonitrile (0.1% TFA).

  • Detection: 254 nm.

  • Result: Colored oligomers often elute at the solvent front or wash out very late (high lipophilicity). If the main peak is >98% area, the color is likely a trace (<0.5%) impurity with a high extinction coefficient. The material may still be usable for biological assays, provided appropriate controls are used.

References

  • Hanai, K. et al. (2019). Keto-enol tautomerism and vibrational spectra of phenylpyruvic acids. Journal of Molecular Structure.

  • Sanadi, D. R. et al. (1958).[5] On the mechanism of oxidative decarboxylation of alpha-keto acids. Biochimica et Biophysica Acta.

  • Matrix Scientific. (2023). Safety Data Sheet: 2-Oxopropanoic acid derivatives (Storage & Handling).

  • Sigma-Aldrich. (2023). Product Specification: Pyruvic Acid and Phenylpyruvic Acid Derivatives.

  • Master Organic Chemistry. (2022). Keto-Enol Tautomerism: Key Factors and Mechanisms.

Sources

Optimization

Technical Support Center: Optimizing pH for the Extraction of 3-(4-Bromo-3-chlorophenyl)-2-oxopropanoic acid

Welcome to the technical support center for the optimization of extraction protocols for 3-(4-Bromo-3-chlorophenyl)-2-oxopropanoic acid. This guide is designed for researchers, chemists, and drug development professional...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the optimization of extraction protocols for 3-(4-Bromo-3-chlorophenyl)-2-oxopropanoic acid. This guide is designed for researchers, chemists, and drug development professionals who are working with this and structurally similar compounds. Here, we provide in-depth scientific principles, step-by-step experimental guides, and robust troubleshooting advice to ensure you can develop a highly efficient and reproducible extraction method.

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter for efficiently extracting 3-(4-Bromo-3-chlorophenyl)-2-oxopropanoic acid from an aqueous solution?

A1: The most critical parameter is the pH of the aqueous phase . The target molecule is an α-keto acid containing a carboxylic acid functional group. The state of this group—either protonated (neutral) or deprotonated (anionic)—is dictated by the pH of the solution, which in turn governs its solubility and partitioning behavior between aqueous and organic solvents.

Q2: How does pH affect the extraction?

A2: The effect of pH is governed by the Henderson-Hasselbalch equation, which relates pH, the acid dissociation constant (pKa), and the ratio of the deprotonated (A⁻) to protonated (HA) forms of the acid.[1][2][3]

  • At a pH well below the pKa , the carboxylic acid group will be predominantly in its protonated, neutral form (HA). This neutral form is less polar and therefore more soluble in an organic solvent, allowing for efficient extraction out of the aqueous phase.[1][4]

  • At a pH well above the pKa , the acid will be in its deprotonated, anionic form (A⁻). This charged species is highly polar and will preferentially remain in the aqueous phase.[1]

Therefore, by adjusting the pH, you can effectively "switch" the compound's solubility to favor the organic solvent for extraction.[1][5]

Q3: What is the pKa of 3-(4-Bromo-3-chlorophenyl)-2-oxopropanoic acid?
Q4: What is the "two pH unit rule" and how does it apply here?

A4: This is a general guideline in extraction chemistry used to ensure a compound is overwhelmingly in one form (protonated or deprotonated).[7][8]

  • To ensure >99% of the acid is in its protonated (organic-soluble) form , you should adjust the pH of the aqueous solution to be at least two units below its pKa.

  • Given our estimated pKa of ~2.0-2.5, acidifying the aqueous phase to a pH ≤ 0.5 would be the theoretical target for maximizing extraction efficiency.

Experimental Guide: Determining the Optimal Extraction pH

Since the pKa is an estimate, this protocol provides a systematic workflow to experimentally determine the optimal pH for your specific conditions.

Core Principle Visualization

The following diagram illustrates the relationship between pH and the chemical form of the target analyte, which is the basis for the extraction.

G cluster_0 Aqueous Phase cluster_1 Organic Phase Analyte_Deprotonated Analyte (A⁻) Deprotonated, Charged Water-Soluble Analyte_Protonated Analyte (HA) Protonated, Neutral Organic-Soluble Analyte_Deprotonated->Analyte_Protonated pH / pKa Equilibrium Analyte_Extracted Extracted Analyte (HA) Analyte_Protonated->Analyte_Extracted Partitions into Organic Solvent High_pH High pH (pH >> pKa) High_pH->Analyte_Deprotonated Favors Low_pH Low pH (pH << pKa) Low_pH->Analyte_Protonated Favors

Caption: pH-dependent equilibrium of the target acid.

Step-by-Step Protocol
  • Preparation of Stock Solution: Prepare a stock solution of your analyte in a water-miscible organic solvent (e.g., Methanol or Acetonitrile) at a known concentration (e.g., 1 mg/mL). This will be used to spike the aqueous samples and to prepare calibration standards.

  • Aqueous Sample Preparation:

    • Prepare a series of identical aqueous samples (e.g., in 15 mL centrifuge tubes). Each tube should contain a known volume of water or buffer (e.g., 5 mL).

    • Spike each tube with a small, precise volume of the analyte stock solution (e.g., 50 µL) to achieve a consistent starting concentration.

  • pH Adjustment:

    • Create a pH gradient across your samples. Adjust the pH of each tube to a different value, bracketing the estimated pKa. A good range to test would be: pH 4.0, 3.0, 2.5, 2.0, 1.5, 1.0, and 0.5.

    • Use dilute HCl or H₂SO₄ for acidification. Use a calibrated pH meter for accurate measurements.

  • Solvent Extraction:

    • Add a fixed volume of a suitable, water-immiscible organic solvent to each tube (e.g., 5 mL of Ethyl Acetate or Butyl Acetate).[9]

    • Cap the tubes securely and mix thoroughly for 1-2 minutes to facilitate partitioning. Gentle inversion is often preferred over vigorous shaking to prevent emulsion formation.[10]

    • Allow the layers to separate. Centrifugation at low speed (e.g., 1000-2000 rpm for 5-10 minutes) can aid in achieving a sharp interface.[10][11]

  • Sample Analysis:

    • Carefully collect a precise aliquot from the organic layer of each tube for analysis.

    • Analyze the concentration of the analyte in each organic extract using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[12][13][14] The chromophore in the phenyl ring makes UV detection highly suitable.

  • Data Analysis:

    • Calculate the extraction recovery for each pH point using the formula: % Recovery = (Concentration in Organic Phase / Initial Concentration in Aqueous Phase) * 100

    • Plot the % Recovery against the pH. The optimal pH will correspond to the point where the recovery plateaus at its maximum.

Workflow Diagram

G start Start: Prepare Analyte Stock Solution prep Prepare 7 Identical Aqueous Samples start->prep ph_adjust Adjust pH of each sample (pH 4.0, 3.0, 2.5, 2.0, 1.5, 1.0, 0.5) prep->ph_adjust extract Add Organic Solvent (e.g., Ethyl Acetate) & Mix Gently ph_adjust->extract separate Separate Phases (Allow to settle or centrifuge) extract->separate analyze Analyze Organic Layer via HPLC-UV separate->analyze plot Calculate % Recovery & Plot vs. pH analyze->plot end Determine Optimal pH plot->end

Caption: Experimental workflow for pH optimization.

Expected Results Data Table
Sample IDAqueous Phase pHAnalyte Concentration in Organic Phase (µg/mL)% Recovery
14.0e.g., 5.2e.g., 5.2%
23.0e.g., 35.1e.g., 35.1%
32.5e.g., 78.4e.g., 78.4%
42.0e.g., 95.6e.g., 95.6%
51.5e.g., 99.1e.g., 99.1%
61.0e.g., 99.3e.g., 99.3%
70.5e.g., 99.4e.g., 99.4%

Note: Data are illustrative examples. Initial aqueous concentration is assumed to be 100 µg/mL.

From this example data, a pH of 1.5 appears to be optimal, as further reduction in pH yields diminishing returns in recovery.

Troubleshooting Guide

IssueProbable Cause(s)Recommended Solution(s)
Persistent Emulsion - High concentration of surfactant-like impurities.- Vigorous shaking/mixing causing high shear forces.[7]- Interfacial tension is too low.[11]- Reduce Agitation: Use gentle, repeated inversions instead of shaking.[10]- "Salting Out": Add a small amount of brine (saturated NaCl solution) to the aqueous layer to increase its ionic strength and disrupt the emulsion.[10][15]- Centrifugation: Spin the sample to physically force the separation of layers.[10]- Filtration: Pass the mixture through a phase separation filter paper or a glass wool plug.[10]- Solvent Addition: Add a few drops of a different solvent (e.g., methanol) to alter polarity and break the emulsion.[10][15]
Poor Analyte Recovery - Incorrect pH: The pH of the aqueous phase is not sufficiently below the analyte's pKa.- Inappropriate Solvent Choice: The organic solvent has poor solubility for the analyte.[16]- Insufficient Mixing: Inadequate contact time or surface area between the two phases.- Analyte Degradation: The highly acidic conditions may be causing the analyte to degrade.- Verify and Re-optimize pH: Re-run the pH optimization experiment, ensuring the pH meter is correctly calibrated. Extend the pH range to lower values.- Change Solvent: Select a more suitable solvent. For organic acids, polar-aprotic solvents like ethyl acetate, butyl acetate, or methyl isobutyl ketone (MIBK) are often effective.[9][16]- Increase Mixing Time: Increase the duration of gentle inversions.- Stability Check: Run a control sample at the optimal pH for an extended period and re-analyze to check for degradation. If degradation is observed, consider a faster extraction protocol or a different solvent system.
Inconsistent or Irreproducible Results - Inaccurate pH adjustments.- Inconsistent mixing time or intensity.- Imprecise volume measurements of solvents or samples.- HPLC system variability.- Calibrate pH Meter: Ensure the pH meter is calibrated with fresh standards before each experiment.- Standardize Mixing: Use a mechanical shaker or a consistent manual technique for a fixed duration for all samples.[11]- Use Calibrated Pipettes: Ensure all volumetric measurements are made with calibrated equipment.- Run HPLC Standards: Inject a known standard periodically during the analytical run to check for instrument drift and ensure quantification accuracy.[17]
Only One Phase Forms After Adding Organic Solvent - The initial sample matrix contains a water-miscible co-solvent (e.g., ethanol, acetone).- Pre-concentration: If possible, remove the water-miscible solvent from the initial sample via rotary evaporation before beginning the extraction.[15]- Add Brine/Water: Add more water or a saturated brine solution to force the separation of the organic layer.[15]

References

  • K-Jhil. (2025, May 14). Tips for Troubleshooting Liquid–Liquid Extraction.
  • LCGC International. (2020, November 12). Tips for Troubleshooting Liquid–Liquid Extractions.
  • ACS Publications. (2020, May 22). Green Solvent Selection Guide for Biobased Organic Acid Recovery.
  • Hydrometal Tech. (2024, June 7). 5 Criteria for Selecting an Extraction Solvent.
  • Longdom Publishing. Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed.
  • SciSpace. HPLC-DAD methodology for the quantification of organic acids, furans and polyphenols by direct injection of wine samples.
  • ResearchGate. Green solvents selection guide for bio-based organic acids recovery.
  • SCION Instruments. (2025, January 21). How Can We Improve Our Liquid-Liquid Extraction Processes?
  • SCION Instruments.
  • PE Polska. Analysis of Organic Acids in Fruit Juices by HPLC and UV Detection.
  • ResearchGate. The Analysis of a Broad Range of Organic Acids by HPLC with UV Detection.
  • Research Explorer The University of Manchester. (2022, September 27). Extraction of Bio-based Organic Acids using Supported Liquid Membranes with Novel Solvents.
  • Purdue e-Pubs.
  • University of York. Problems with extractions.
  • Spectro Scientific.
  • YouTube. (2023, June 8). Henderson-Hasselbalch Plots for Acid-Base Extraction.
  • ResearchGate. Effect of system pH on partition coefficient (K) of carboxylic acids...
  • Annual Reviews. (2025, June 9). Beyond Phase Equilibria: Selecting Suitable Solvent Systems for Reactive Extraction of Carboxylic Acids.
  • ACS Publications. pH Dependence of Carboxylic and Mineral Acid Extraction by Amine-Based Extractants: Effects of pKa, Amine Basicity, and Diluent Properties.
  • Wikipedia.
  • Study.com.
  • Reddit. (2019, October 4).
  • YouTube. (2012, October 2). Acid-Base Extraction II - Selecting the pH of the Aqueous Layer.
  • Wikipedia. Phenylpyruvic acid.
  • ResearchGate. (2025, August 6).
  • Khan Academy. (2021, August 24).
  • Kütt, A., et al. (2018).
  • ChemicalBook. (2026, February 3). 3-Phenylpyruvic acid | 156-06-9.
  • CymitQuimica. CAS 156-06-9: Phenylpyruvic acid.
  • Organic Chemistry Data. Equilibrium pKa Table (DMSO Solvent and Reference).

Sources

Troubleshooting

Technical Support Center: Navigating Reactions with 3-(4-Bromo-3-chlorophenyl)-2-oxopropanoic acid

Welcome to the technical support center for 3-(4-Bromo-3-chlorophenyl)-2-oxopropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-(4-Bromo-3-chlorophenyl)-2-oxopropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for overcoming the unique challenges posed by the steric hindrance of this substituted α-keto acid. Here, we address common experimental issues in a question-and-answer format, offering detailed troubleshooting protocols and the scientific rationale behind them.

Frequently Asked Questions (FAQs)

Q1: Why are reactions involving 3-(4-Bromo-3-chlorophenyl)-2-oxopropanoic acid so challenging?

A1: The primary challenge arises from significant steric hindrance. The bulky 4-bromo-3-chlorophenyl group restricts access to the reactive centers of the molecule: the α-keto and carboxylic acid functionalities, as well as the C-Br and C-Cl bonds on the aromatic ring. This steric congestion can impede the approach of nucleophiles and reactants, leading to slow reaction rates, low yields, or complete reaction failure.

Q2: What are the main reactive sites of this molecule and how does steric hindrance affect each?

A2: The molecule has three main reactive sites, each impacted by steric hindrance:

  • The α-Keto Acid Moiety: This group is susceptible to nucleophilic attack at the carbonyl carbon and deprotonation at the α-carbon to form an enolate. The bulky aryl group can physically block the trajectory of incoming nucleophiles, making reactions like additions and substitutions at the carbonyl group difficult.

  • The Aromatic Ring: The bromine and chlorine substituents are potential sites for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). The ortho-chloro group, in particular, creates significant steric shielding around the bromo- and chloro- positions, making oxidative addition to a metal catalyst challenging.

  • The Carboxylic Acid: This group can undergo esterification or decarboxylation. While generally less sterically sensitive, bulky reactants or catalysts may still face restricted access.

Q3: Are there any general strategies to consider before starting a reaction with this compound?

A3: Yes, several general strategies can significantly improve your chances of success:

  • Catalyst and Ligand Selection: For cross-coupling reactions, employ catalysts with bulky, electron-rich ligands. These ligands can promote the formation of a more reactive, coordinatively unsaturated metal center, which is necessary to overcome the activation barrier for oxidative addition to the hindered aryl halide.

  • Reaction Conditions: Consider non-traditional reaction conditions. High-pressure chemistry can overcome steric barriers by forcing molecules closer together.[1] Microwave-assisted synthesis can rapidly heat the reaction mixture, often leading to faster reaction rates and improved yields for sterically hindered substrates.[2][3][4][5][6][7][8][9][10]

  • Reagent Choice: Opt for smaller, more reactive nucleophiles or reagents where possible. For enolate formation, a strong, sterically hindered base like lithium diisopropylamide (LDA) can be effective in deprotonating the α-carbon.[11][12][13][14]

Troubleshooting Guide: Cross-Coupling Reactions on the Aromatic Ring

Problem: Low or no yield in Suzuki, Sonogashira, or Buchwald-Hartwig amination reactions.

This is a common issue due to the sterically hindered nature of the 4-bromo-3-chlorophenyl group, which slows down the rate-limiting oxidative addition step.

Solutions and Protocols:

1. Catalyst System Optimization:

  • Rationale: Standard palladium catalysts may not be active enough to overcome the steric hindrance. Bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can enhance catalyst activity and stability.[13][15][16][17][18][19][20][21][22]

  • Protocol (Suzuki Coupling Example):

    • In a glovebox, combine 3-(4-Bromo-3-chlorophenyl)-2-oxopropanoic acid (1 equiv.), your boronic acid partner (1.5 equiv.), and a suitable base (e.g., K₃PO₄, 3 equiv.).

    • Add a palladium precatalyst such as Pd₂(dba)₃ (2 mol%) and a bulky phosphine ligand like SPhos or XPhos (4 mol%).

    • Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).

    • Heat the reaction mixture under an inert atmosphere (Argon or Nitrogen) at 80-110 °C and monitor by TLC or LC-MS.

2. Employing Alternative Reaction Conditions:

  • Rationale: As mentioned, high pressure and microwave irradiation can provide the necessary energy to overcome the activation barrier.

  • Protocol (Microwave-Assisted Sonogashira Coupling Example):

    • In a microwave-safe vial, combine 3-(4-Bromo-3-chlorophenyl)-2-oxopropanoic acid (1 equiv.), terminal alkyne (1.5 equiv.), PdCl₂(PPh₃)₂ (5 mol%), CuI (10 mol%), and a suitable base (e.g., Et₃N) in a solvent like DMF.

    • Seal the vial and place it in a microwave reactor.

    • Heat to 100-150 °C for 15-60 minutes.

    • Cool the reaction mixture and proceed with workup.

Data Summary for Catalyst Selection in Cross-Coupling of Hindered Aryl Halides:

Catalyst SystemLigand TypeKey AdvantageSuitable Reactions
Pd(OAc)₂ / SPhosBuchwald LigandHigh activity for sterically hindered substrates.Suzuki, Buchwald-Hartwig
PEPPSI-IPrN-Heterocyclic Carbene (NHC)Excellent for carbonylative couplings of hindered substrates.[15]Carbonylative Suzuki
PdCl₂(PPh₃)₂ / CuIStandardTraditional, but may require harsher conditions.Sonogashira

Visualizing the Strategy:

Steric_Hindrance_Troubleshooting cluster_problem Problem: Low Yield in Cross-Coupling cluster_solutions Solutions Problem Low Yield with 3-(4-Bromo-3-chlorophenyl)-2-oxopropanoic acid Catalyst Optimize Catalyst System (Bulky Ligands) Problem->Catalyst Steric hindrance at oxidative addition step Conditions Alternative Conditions (Microwave/High Pressure) Problem->Conditions High activation energy barrier Reagents Use More Reactive Coupling Partner Problem->Reagents Slow reaction kinetics

Caption: Troubleshooting workflow for cross-coupling reactions.

Troubleshooting Guide: Reactions at the α-Keto Acid Moiety

Problem: Incomplete reaction or low yield in nucleophilic addition to the carbonyl group.

The bulky aryl group can shield the carbonyl carbon from attack by nucleophiles.

Solutions and Protocols:

1. Use of More Reactive Nucleophiles and Catalysis:

  • Rationale: A more reactive nucleophile will have a lower activation energy for addition. Lewis acid catalysis can activate the carbonyl group, making it more electrophilic.

  • Protocol (Grignard Reaction Example):

    • Protect the carboxylic acid group as an ester (e.g., methyl ester) to prevent interference from the acidic proton.

    • In a flame-dried flask under an inert atmosphere, dissolve the ester in anhydrous THF.

    • Cool the solution to -78 °C.

    • Slowly add the Grignard reagent (e.g., MeMgBr, 1.2 equiv.) and stir for several hours.

    • Quench the reaction with saturated aqueous NH₄Cl and proceed with workup.

2. High-Pressure Conditions:

  • Rationale: High pressure can favor the formation of the more compact transition state of the addition reaction, overcoming steric repulsion.[1][23][24][25]

  • Protocol (General High-Pressure Nucleophilic Addition):

    • Combine the substrate and nucleophile in a suitable high-pressure reactor.

    • Pressurize the reactor to 10-15 kbar.

    • Maintain the reaction at the desired temperature for the required time.

    • Carefully depressurize the reactor and work up the reaction mixture.

Problem: Difficulty in forming the enolate at the α-carbon for subsequent alkylation.

The α-proton is acidic, but the bulky substituent can hinder the approach of a base.

Solutions and Protocols:

1. Use of a Strong, Sterically Hindered Base:

  • Rationale: A strong, non-nucleophilic, and sterically hindered base like LDA is ideal for deprotonating the α-carbon without adding to the carbonyl group.[11][12][13][14]

  • Protocol (α-Alkylation):

    • Protect the carboxylic acid as an ester.

    • In a flame-dried flask under an inert atmosphere, dissolve the ester in anhydrous THF and cool to -78 °C.

    • Slowly add a freshly prepared solution of LDA (1.1 equiv.).

    • Stir for 1 hour to ensure complete enolate formation.

    • Add the alkylating agent (e.g., methyl iodide, 1.2 equiv.) and allow the reaction to slowly warm to room temperature.

    • Quench with saturated aqueous NH₄Cl and proceed with workup.

Visualizing Enolate Formation:

Enolate_Formation cluster_substrate Substrate cluster_base Base cluster_product Product Substrate 3-(Ar)-2-oxopropanoate Enolate Enolate Substrate->Enolate α-deprotonation Addition Side-product (Nucleophilic Addition) Substrate->Addition LDA LDA LDA->Enolate Favored due to steric bulk EtO EtO- EtO->Addition Competitive reaction

Caption: Choice of base for selective enolate formation.

References

  • The reduction of aromatic alpha-keto acids by cytoplasmic malate dehydrogenase and... - PubMed. (n.d.). Retrieved February 18, 2026, from [Link]

  • Green synthesis of building blocks, drug candidates and fine chemicals by barochemistry: application of high pressure in organic synthesis - PMC. (n.d.). Retrieved February 18, 2026, from [Link]

  • Organocatalytic Reactions Enabled by N-Heterocyclic Carbenes - PMC - NIH. (n.d.). Retrieved February 18, 2026, from [Link]

  • Reduction of aromatic α-keto esters by commercially available zinc dust and ammonium formate - ResearchGate. (n.d.). Retrieved February 18, 2026, from [Link]

  • Facile Access to Sterically Hindered Aryl Ketones via Carbonylative Cross-Coupling: Application to the Total Synthesis of Luteolin - PMC. (n.d.). Retrieved February 18, 2026, from [Link]

  • Catalytic Asymmetric Synthesis of Sterically Hindered Tertiary α-Aryl Ketones | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved February 18, 2026, from [Link]

  • C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. (n.d.). Retrieved February 18, 2026, from [Link]

  • Cross-coupling reaction: a useful method to construct aryl-keto α-amino acids. (n.d.). Retrieved February 18, 2026, from [Link]

  • Enantioselective construction of sterically hindered tertiary α-aryl ketones: a catalytic asymmetric synthesis of isoflavanones - Chemical Communications (RSC Publishing). (n.d.). Retrieved February 18, 2026, from [Link]

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC. (n.d.). Retrieved February 18, 2026, from [Link]

  • Palladium‐Catalyzed Coupling Reactions of Aryl Chlorides - ResearchGate. (n.d.). Retrieved February 18, 2026, from [Link]

  • Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... - ResearchGate. (n.d.). Retrieved February 18, 2026, from [Link]

  • Enolates - Formation, Stability, and Simple Reactions - Master Organic Chemistry. (2022, August 16). Retrieved February 18, 2026, from [Link]

  • Recent synthetic strategies for the functionalization of fused bicyclic heteroaromatics using organo-Li, -Mg and -Zn reagents - Chemical Society Reviews (RSC Publishing). (n.d.). Retrieved February 18, 2026, from [Link]

  • α-Keto Acids: Acylating Agents in Organic Synthesis | Chemical Reviews - ACS Publications. (n.d.). Retrieved February 18, 2026, from [Link]

  • Copper-Mediated C–X Functionalization of Aryl Halides | Organic Process Research & Development - ACS Publications. (n.d.). Retrieved February 18, 2026, from [Link]

  • General Method for Functionalized Polyaryl Synthesis via Aryne Intermediates - PMC - NIH. (n.d.). Retrieved February 18, 2026, from [Link]

  • Palladium Catalyzed β-Arylation of α-Keto Esters - PMC - NIH. (n.d.). Retrieved February 18, 2026, from [Link]

  • Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum - PMC. (n.d.). Retrieved February 18, 2026, from [Link]

  • 22.7: Alkylation of Enolate Ions - Chemistry LibreTexts. (2023, February 12). Retrieved February 18, 2026, from [Link]

  • C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines - PubMed. (n.d.). Retrieved February 18, 2026, from [Link]

  • Copper-Mediated C–X Functionalization of Aryl Halides | Organic Process Research & Development - ACS Publications. (2017, October 27). Retrieved February 18, 2026, from [Link]

  • Synthesis of aryl ketones by acylation of arenes - Organic Chemistry Portal. (n.d.). Retrieved February 18, 2026, from [Link]

  • Enolates - Formation, Stability, and Simple Reactions - Master Organic Chemistry. (2022, August 16). Retrieved February 18, 2026, from [Link]

  • Stereochemical and Steric Effects in Nucleophilic Substitution of ??-Halo Ketones. (n.d.). Retrieved February 18, 2026, from [Link]

  • Highly efficient α-arylation of aryl ketones with aryl chlorides by using bulky imidazolylidene-ligated oxazoline palladacycles - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved February 18, 2026, from [Link]

  • Palladium-Catalyzed Coupling Reactions of Aryl Chlorides - University of Windsor. (n.d.). Retrieved February 18, 2026, from [Link]

  • 16.10: Reduction of Aromatic Compounds - Chemistry LibreTexts. (2023, October 27). Retrieved February 18, 2026, from [Link]

  • Decarboxylation Reaction Mechanism - YouTube. (2018, May 12). Retrieved February 18, 2026, from [Link]

  • Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H. (2019, September 2). Retrieved February 18, 2026, from [Link]

  • The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. (2018, August 27). Retrieved February 18, 2026, from [Link]

  • Palladium catalyzed Suzuki-Miyaura coupling with aryl chlorides using a bulky phenanthryl N-heterocyclic carbene ligand - Organic Chemistry Portal. (n.d.). Retrieved February 18, 2026, from [Link]

  • Mechanism of decarboxylation of alpha-keto carboxylic acid - Chemistry Stack Exchange. (2021, August 13). Retrieved February 18, 2026, from [Link]

  • 9.7. Enolate alkylation | Organic Chemistry 1: An open textbook - Lumen Learning. (n.d.). Retrieved February 18, 2026, from [Link]

  • High-Pressure Chemistry for Complex Molecule Synthesis. (2024, April 29). Adesis. [Link]

  • Enols and Enolates A type of reaction with carbonyl compounds is an α-substitution (an electrophile adds to the α carbon. (n.d.). Retrieved February 18, 2026, from [Link]

  • Decarboxylation - Master Organic Chemistry. (2022, May 20). Retrieved February 18, 2026, from [Link]

  • Constraining molecules at the closest approach: chemistry at high pressure - Chemical Society Reviews (RSC Publishing). (n.d.). Retrieved February 18, 2026, from [Link]

  • Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). (2011, May 6). Retrieved February 18, 2026, from [Link]

  • Decarboxylation - Chemistry Steps. (2024, January 18). Retrieved February 18, 2026, from [Link]

  • 8.4: Nucleophilic Acyl Substitution Reactions - Chemistry LibreTexts. (2021, December 27). Retrieved February 18, 2026, from [Link]

  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy - International Journal of Research in Pharmacy and Allied Science. (2025, June 30). Retrieved February 18, 2026, from [Link]

  • Microwave Assisted Synthesis of Organic Compounds and Nanomaterials - SciSpace. (n.d.). Retrieved February 18, 2026, from [Link]

  • How high pressure can help Chemical Synthesis and Bioprocesses - H.E.L Group. (2025, January 16). Retrieved February 18, 2026, from [Link]

  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - RSC Publishing. (2023, November 7). Retrieved February 18, 2026, from [Link]

  • (PDF) Microwave Assisted Reactions in Organic Chemistry: A Review of Recent Advances - ResearchGate. (n.d.). Retrieved February 18, 2026, from [Link]

  • Microwave-Assisted Enzymatic Reactions toward Medicinally Active Heterocycles - MDPI. (2024, September 26). Retrieved February 18, 2026, from [Link]

  • Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. (2020, April 24). Retrieved February 18, 2026, from [Link]

  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - RSC Publishing. (2023, November 7). Retrieved February 18, 2026, from [Link]

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Sources

Optimization

Removing residual solvents from 3-(4-Bromo-3-chlorophenyl)-2-oxopropanoic acid crystals

Technical Support Center: Purification & Solvent Removal Subject: 3-(4-Bromo-3-chlorophenyl)-2-oxopropanoic Acid (Crystalline) Ticket Priority: High (Thermal Instability Risk)[1][2] Introduction: The Core Challenge You a...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification & Solvent Removal Subject: 3-(4-Bromo-3-chlorophenyl)-2-oxopropanoic Acid (Crystalline) Ticket Priority: High (Thermal Instability Risk)[1][2]

Introduction: The Core Challenge

You are dealing with an


-keto acid  derivative.[1][2] While the halogenated phenyl ring (4-Bromo-3-chloro-) adds stability to the crystal lattice, the 2-oxopropanoic acid tail  is chemically fragile.[1][2]

The Paradox: To remove residual solvents (often trapped via strong halogen bonding or hydrogen bonding), you typically apply heat. However,


-keto acids are prone to oxidative decarboxylation  at elevated temperatures (

), degrading into their corresponding aldehydes or ketones.[2]

This guide provides a non-destructive workflow to remove residual solvents—specifically targeting the distinction between surface adsorption and lattice-bound solvates.[1]

Module 1: Diagnosis & Detection

Q: How do I know if the solvent is "wetness" on the surface or trapped inside the crystal?

A: You cannot rely on Loss on Drying (LOD) alone.[2] You must distinguish between adsorbed solvent and solvates (crystal lattice inclusions).[2]

The Diagnostic Protocol:

  • Run TGA (Thermogravimetric Analysis):

    • Surface Solvent:[1][2] Shows a gradual weight loss starting immediately from ambient temperature.

    • Solvate/Inclusion: Shows a distinct "step" loss at a specific temperature (often near the solvent's boiling point or the crystal's melt onset).

  • Run DSC (Differential Scanning Calorimetry):

    • Look for a desolvation endotherm before the melting point. If the solvent release coincides with melting, you have a stable solvate.

Decision Logic (Visualized):

SolventDiagnosis Start Start: High Residual Solvent TGA Step 1: Run TGA Analysis Start->TGA Profile1 Gradual Weight Loss (Ambient to 60°C) TGA->Profile1 Profile2 Sharp Step Loss (> 60°C or near MP) TGA->Profile2 Diagnosis1 Diagnosis: Surface Adsorption Profile1->Diagnosis1 Diagnosis2 Diagnosis: Lattice Solvate/Inclusion Profile2->Diagnosis2 Action1 Action: Vacuum Drying (<40°C) with N2 Sweep Diagnosis1->Action1 Action2 Action: Slurry Displacement (Solvent Exchange) Diagnosis2->Action2

Figure 1: Diagnostic decision tree for selecting the correct solvent removal strategy.

Module 2: The "Gentle" Drying Workflow (Surface Solvents)

Q: My TGA shows gradual weight loss, but vacuum drying isn't lowering the ppm levels. Why?

A: You likely have case hardening or static bed limitations .[2] If the crystals are static, the solvent vapor pressure locally saturates the particle surface, halting evaporation.

The Protocol: Dynamic Vacuum Drying with Gas Sweep

  • Equipment: Vacuum oven with nitrogen bleed or Rotary Evaporator (solid state).

  • Temperature Limit: Strictly

    
      to prevent decarboxylation.
    
StepActionScientific Rationale
1 Particle Sizing Gently mill or mortar-grind crystals if

.[1][2] Large crystals trap solvent deep in the core where diffusion is slow.
2 Vacuum Ramp Apply vacuum slowly (down to 10-20 mbar).[1][2] Do not go to ultra-high vacuum immediately; this can freeze surface moisture/solvent, blocking pores.
3 Nitrogen Sweep Introduce a small bleed of dry

gas. This disrupts the "stagnant layer" of solvent vapor right above the crystal surface, driving mass transfer.
4 Agitation If possible, tumble the container. Static drying forms channels; agitation exposes new surface area.

Module 3: Slurry Displacement (Lattice-Bound Solvents)

Q: I have a toluene solvate. Drying at 40°C does nothing, and 80°C degrades the product. How do I fix this?

A: You cannot "dry" a solvate out without destroying the crystal or the molecule.[3] You must perform a Solvent Exchange (Slurry Displacement) .[2] This uses chemical equilibrium, not heat, to remove the impurity.

The Mechanism: You suspend the crystals in a "Displacement Solvent" (Anti-solvent) that:

  • Does not dissolve your product (solubility

    
    ).[2]
    
  • Is miscible with the trapped residual solvent.

  • Has a lower boiling point (Class 3 solvent) for easy final drying.

Recommended Displacement Solvents for Halogenated Phenyl Acids:

  • n-Heptane (Target: Toluene, EtOAc)[1][2]

  • Cyclohexane (Target: Benzene, DCM)[2]

  • Water (Only if pH is adjusted

    
     to ensure the acid remains protonated and insoluble).
    

Experimental Protocol: Slurry Exchange

  • Preparation: Place crude crystals in a flask.

  • Addition: Add 10 volumes (10 mL/g) of the Displacement Solvent (e.g., n-Heptane).

  • Digestion: Stir vigorously at ambient temperature (20-25°C) for 6–12 hours.

    • Note: Do not heat.[2][4] The mechanical energy of stirring + the concentration gradient will pull the trapped solvent (e.g., Toluene) out of the lattice and into the bulk heptane.

  • Filtration: Filter the solid.

  • Wash: Wash the cake with fresh Displacement Solvent.

  • Final Dry: The filter cake now contains only Heptane (Class 3), which flashes off easily at 35°C under vacuum.

SlurryMechanism Step1 Trapped Solvent (High BP/Toxic) Inside Crystal Step2 Slurry Phase (Anti-Solvent Added) Step1->Step2 Suspend Step3 Equilibrium Exchange (Diffusion Driven) Step2->Step3 Stir 12h Step4 Final Crystal (Contains only volatile Anti-Solvent) Step3->Step4 Filter & Dry

Figure 2: The kinetic displacement mechanism. High-energy lattice solvents are exchanged for low-energy, volatile surface solvents.[1][2]

Module 4: Regulatory & Compliance (ICH Q3C)

Q: What are the hard limits for the solvents I am likely using?

A: Refer to ICH Q3C (R8) guidelines. Your goal is to move from Class 1/2 solvents to Class 3.

SolventClassPDE Limit (mg/day)Concentration Limit (ppm)Strategy
Benzene Class 10.0052 ppm AVOID. If detected, recrystallize immediately.[1][2]
Toluene Class 28.9890 ppm Hard to remove.[2] Use Slurry Displacement (Module 3).
DCM Class 26.0600 ppm Traps in lattice.[2] Use Heptane exchange.
Ethyl Acetate Class 3505000 ppm Acceptable if <0.5%.[2] Easy to vacuum dry.
Ethanol Class 3505000 ppm Forms H-bonds.[1][2] May require humidified drying to displace.

References

  • ICH Harmonised Guideline. (2021). Impurities: Guideline for Residual Solvents Q3C(R8).[2][5] International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Caira, M. R. (1998).[2] Crystalline Polymorphism of Organic Compounds. Topics in Current Chemistry. (General principles on solvate formation and lattice inclusion).

  • Byrn, S. R., et al. (1999).[2] Solid-State Chemistry of Drugs.[1][2] SSCI, Inc. (Authoritative text on drying thermally labile solids).

  • U.S. Food and Drug Administration (FDA). (2021).[2] Q3C(R8) Impurities: Guidance for Residual Solvents.[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Developing a Stability-Indicating HPLC Method for Purity Analysis of 3-(4-Bromo-3-chlorophenyl)-2-oxopropanoic acid

This guide provides a comprehensive, experience-driven approach to developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 3-(4-Bromo-3-chlorophenyl)-2-ox...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, experience-driven approach to developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 3-(4-Bromo-3-chlorophenyl)-2-oxopropanoic acid. Moving beyond a simple checklist of steps, we will explore the scientific rationale behind each decision, compare viable alternatives, and ground our protocol in the rigorous standards of regulatory bodies like the International Council for Harmonisation (ICH).

Foundational Strategy: Understanding the Analyte

Effective method development begins not with the instrument, but with a thorough understanding of the analyte's physicochemical properties. The structure of 3-(4-Bromo-3-chlorophenyl)-2-oxopropanoic acid—featuring a halogenated aromatic ring, a ketone, and a carboxylic acid—dictates our analytical strategy.

  • Polarity and Solubility: The molecule possesses both non-polar (the bromo-chlorophenyl ring) and polar (the oxopropanoic acid moiety) characteristics. This amphiphilic nature makes it an ideal candidate for Reversed-Phase HPLC (RP-HPLC), where a non-polar stationary phase is paired with a polar mobile phase.[1] Its solubility in common organic solvents like acetonitrile (ACN) and methanol (MeOH), mixed with water, further supports this choice.

  • Acidity (pKa): The carboxylic acid group is the primary ionizable center. Its estimated pKa value is crucial for controlling retention time and peak shape. To ensure consistent, reproducible retention and sharp, symmetrical peaks, the mobile phase pH must be controlled. A common strategy is to set the mobile phase pH at least 2 units below the analyte's pKa, which suppresses the ionization of the carboxylic acid, rendering the molecule less polar and more retained on a C18 column.

  • UV Absorbance: The presence of the substituted benzene ring provides a strong chromophore, making UV detection a suitable and sensitive choice. A preliminary scan using a Photodiode Array (PDA) detector is essential to identify the wavelength of maximum absorbance (λmax), which will be used for quantification to ensure the highest sensitivity.

The Method Development Workflow: A Comparative Approach

The development of a precise and reliable HPLC method is an iterative process of selection and optimization. Here, we compare the critical choices and justify the path to a final, robust method.

MethodDevelopmentWorkflow start_node Analyte Characterization (pKa, UV, Solubility) decision_node decision_node start_node->decision_node Select Mode process_node process_node decision_node->process_node A A process_node->A Column & Mobile Phase Screening data_node data_node final_node final_node data_node->final_node Validate Method (ICH Q2) B B A->B Optimize Gradient & Flow Rate C C B->C Finalize Method C->data_node Perform Forced Degradation ForcedDegradation cluster_stress Stress Conditions (ICH Q1A) api_node API Sample 3-(4-Bromo-3-chlorophenyl) -2-oxopropanoic acid stress_node stress_node analysis_node Analyze all stressed samples using the developed HPLC-PDA method result_node Confirm Specificity: - No co-elution of degradants - Peak purity of API > 0.999 analysis_node->result_node Evaluate Acid Acid (HCl) Acid->analysis_node Base Base (NaOH) Base->analysis_node Oxidation Oxidation (H₂O₂) Oxidation->analysis_node Thermal Thermal (Heat) Thermal->analysis_node Photo Photolytic (Light) Photo->analysis_node

Caption: Logic of forced degradation to prove method specificity.

Experimental Protocol: Forced Degradation
  • Preparation: Prepare stock solutions of the analyte in a suitable diluent (e.g., 50:50 ACN:Water).

  • Acid Hydrolysis: To 1 mL of stock solution, add 1 mL of 1.0N HCl. Heat at 80°C for 4 hours. Cool, neutralize with 1.0N NaOH, and dilute to a final concentration.

  • Base Hydrolysis: To 1 mL of stock solution, add 1 mL of 1.0N NaOH. Keep at room temperature for 2 hours. Cool, neutralize with 1.0N HCl, and dilute.

  • Oxidative Degradation: To 1 mL of stock solution, add 1 mL of 10% H₂O₂. Keep at room temperature for 6 hours, protected from light. Dilute to final concentration.

  • Thermal Degradation: Store the solid drug substance in an oven at 105°C for 24 hours. Dissolve and dilute to the final concentration.

  • Photolytic Degradation: Expose the solid drug substance to UV light (e.g., 200 watt-hours/square meter) and cool white fluorescent light (1.2 million lux-hours) as per ICH Q1B guidelines. Dissolve and dilute.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using the developed HPLC method with a PDA detector.

Acceptance Criteria: The target degradation is typically 5-20%. [2]The method is considered stability-indicating if all degradation product peaks are baseline-resolved from the main analyte peak, and peak purity analysis confirms the main peak is spectrally pure.

Finalized Method & Validation: The Authoritative Standard

Following optimization and successful forced degradation studies, the method is finalized and subjected to formal validation according to ICH Q2(R2) guidelines to prove its suitability for its intended purpose. [3][4][5]

Optimized Chromatographic Conditions
ParameterCondition
Instrument HPLC with PDA Detector
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile (ACN)
Gradient Time (min)
0
20
22
23
28
Flow Rate 1.0 mL/min
Column Temperature 30°C [6]
Detection Wavelength 225 nm (Illustrative λmax) [6][7]
Injection Volume 10 µL
Diluent Acetonitrile:Water (50:50 v/v)
Validation Summary: Parameters and Acceptance Criteria

Validation provides documented evidence that the method is accurate, precise, and reliable. [4]

Validation Parameter Purpose Typical Acceptance Criteria
Specificity To ensure the signal is from the analyte only. No interference at the analyte's retention time from blanks, placebo, or degradation products. Peak purity index > 0.999. [8]
Linearity Proportionality of signal to concentration. Correlation coefficient (R²) ≥ 0.999 over the specified range (e.g., LOQ to 150% of target concentration). [9][10]
Accuracy Closeness to the true value. % Recovery between 98.0% and 102.0% at multiple concentration levels. [9]
Precision (Repeatability & Intermediate) Agreement between multiple measurements. Relative Standard Deviation (%RSD) ≤ 2.0%. [9][8]
Limit of Quantitation (LOQ) Lowest concentration measured with accuracy. Signal-to-Noise ratio ≥ 10. Precision at LOQ should meet acceptance criteria.

| Robustness | Resilience to small method variations. | System suitability parameters remain within limits when flow rate, pH, or column temperature are slightly varied. |

Conclusion

The development of a high-quality HPLC method for purity analysis is a systematic, science-driven process. By starting with a deep understanding of the analyte, 3-(4-Bromo-3-chlorophenyl)-2-oxopropanoic acid, we logically progress through a comparative selection of columns and mobile phases. The critical step of forced degradation ensures the method is stability-indicating and therefore trustworthy for its intended purpose in a regulated environment. Finally, a thorough validation against ICH guidelines provides the authoritative proof of the method's accuracy, precision, and robustness. This comprehensive approach ensures the generation of reliable purity data, which is fundamental to ensuring the safety and efficacy of pharmaceutical products.

References

  • A practical guide to forced degradation and stability studies for drug substances . (URL: [Link])

  • The Use Of Forced Degradation In Analytical Method Development . Diteba. (URL: [Link])

  • Mamatha, T. A Review on HPLC Method Development and Validation in Forced Degradation Studies . ijarsct. (URL: [Link])

  • D'Silva, J., & Sharapat, A. (2023). A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method . PMC. (URL: [Link])

  • Development of a forced degradation study by HPLC-PDA with design of experiments applied to glimepiride tablets . SSRN. (URL: [Link])

  • Steps for HPLC Method Validation . Pharmaguideline. (URL: [Link])

  • ICH Guidelines for Analytical Method Validation Explained . AMSbiopharma. (URL: [Link])

  • 2-Oxopropanoic acid | SIELC Technologies . (2018). (URL: [Link])

  • ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES . ResearchGate. (URL: [Link])

  • Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE . PMC. (URL: [Link])

  • ICH Q2(R2) Guide: Analytical Method Validation Explained . IntuitionLabs.ai. (URL: [Link])

  • Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine.
  • Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa . ResearchGate. (URL: [Link])

  • 3-(4-Bromophenyl)-2-oxopropanoic acid . PubChem. (URL: [Link])

  • HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT . (URL: [Link])

  • Analysis of brominated and chlorinated flame retardants, organophosphate esters, and polycyclic aromatic hydrocarbons in silicone wristbands used as personal passive samplers . PMC. (URL: [Link])

  • Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa . PubMed. (URL: [Link])

  • Analytical Method Development by High Performance Liquid Chromatography . IJTSRD. (URL: [Link])

  • Recent Advancements In Hplc Method Development And Validation: Pushing The Boundaries Of Analysis . Preprints.org. (URL: [Link])

  • Compound purity analysis and HPLC data . The Royal Society of Chemistry. (URL: [Link])

  • 3-(4-bromo-2-chlorophenyl)-2-oxopropanoic acid (C9H6BrClO3) . PubChemLite. (URL: [Link])

  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH . ResearchGate. (URL: [Link])

  • A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid . PubMed. (URL: [Link])

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis . (URL: [Link])

  • 2,3-Dibromo-3-(4-chlorophenyl)propanoic acid . PubChem. (URL: [Link])

  • Development of HPLC Method for Simultaneous Determination of Ibuprofen and Chlorpheniramine Maleate . MDPI. (URL: [Link])

  • (3-Bromo-2-fluorophenyl)boronic acid Properties . EPA. (URL: [Link])

  • Preparation and Some Reactions with 3-(Quinolin-3-yl)-3-Oxopropanoic Acid . (URL: [Link])

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Comparative

Structural Validation and Spectral Analysis of 3-(4-Bromo-3-chlorophenyl)-2-oxopropanoic Acid: A Comparative Guide

Executive Summary This guide provides a technical comparative analysis for the structural validation of 3-(4-Bromo-3-chlorophenyl)-2-oxopropanoic acid (also known as a halogenated phenylpyruvic acid derivative). Unlike r...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparative analysis for the structural validation of 3-(4-Bromo-3-chlorophenyl)-2-oxopropanoic acid (also known as a halogenated phenylpyruvic acid derivative).

Unlike rigid small molecules, this compound presents a specific analytical challenge: keto-enol tautomerism . In solution, this molecule exists as a dynamic equilibrium between its keto-acid and enol-acid forms. A standard "static" interpretation will fail to account for the "extra" signals often mistaken for impurities.

This guide compares the spectral performance of the compound in different solvent systems and contrasts the Experimental observation against Theoretical static prediction, providing a robust framework for identification.

Comparative Analysis: The Tautomeric Equilibrium

The primary performance variable in analyzing this spectrum is the solvent-dependent tautomeric ratio. The 2-oxopropanoic acid moiety is highly sensitive to solvent polarity and hydrogen bonding capacity.

The Two Forms
  • Keto Form (A): The classic pyruvate structure (

    
    ).
    
  • Enol Form (B): The conjugated cinnamic acid-like structure (

    
    ).
    
Performance Comparison by Solvent

The choice of solvent fundamentally alters the "performance" of the spectrum (i.e., which signals are visible).

FeatureDMSO-d6 (Recommended) CDCl3 (Alternative) Implication
Dominant Species Enol Form (~80-90%) Mixture / Keto favored DMSO stabilizes the enol form via H-bonding.
Diagnostic Signal Vinylic Singlet (~6.4 ppm)Methylene Singlet (~4.2 ppm)In DMSO, the "expected" CH2 peak may be minor.
Exchangeable Protons Broad, often visible (10-14 ppm)Often invisible/broadDMSO slows proton exchange, allowing OH detection.
Resolution High (distinct species)Lower (broadening due to exchange)Select DMSO-d6 for clear structural validation.

Critical Insight: In DMSO-d6, do not reject the sample if the integration of the methylene protons (


, ~4.0 ppm) is less than 2H. The missing integral is located at the vinylic position (~6.4 ppm) of the enol tautomer.

Structural Validation: The Aromatic Fingerprint

Once the tautomeric nature is accounted for, the core structural validation rests on the specific substitution pattern of the aromatic ring: 1-alkyl-3-chloro-4-bromobenzene .

This creates an ABC spin system (or ABX depending on field strength) with distinct coupling constants (


).
Predicted vs. Experimental Shifts (Aromatic Region)
Proton PositionChemical EnvironmentMultiplicityPredicted Shift (

)
Coupling Constant (

)
H-5 Ortho to Br, Meta to ClDoublet (d)7.65 - 7.75

Hz
H-2 Ortho to Cl, Meta to AlkylDoublet (d)7.45 - 7.55

Hz
H-6 Ortho to Alkyl, Meta to ClDoublet of Doublets (dd)7.15 - 7.25

Hz

Note: Shifts are estimated relative to TMS in DMSO-d6. The H-5 proton is the most deshielded due to the strong ortho-effect of the Bromine atom.

Mechanism of Assignment[1][2]
  • H-5 (Deshielded): The Bromine atom at position 4 exerts a deshielding effect on the ortho proton (H-5). The Chlorine at position 3 is meta to H-5, contributing a negligible coupling. Thus, H-5 appears as a clean doublet .

  • H-6 (Coupled): H-6 is ortho to H-5 and meta to H-2. It is the only proton in this system that will show a clear doublet of doublets (large ortho coupling, small meta coupling).

  • H-2 (Isolated): Sandwiched between the alkyl group and the Chlorine, H-2 only has a meta partner (H-6). It appears as a sharp doublet with a small

    
     value (~2 Hz).
    

Experimental Protocol

To ensure data integrity and reproducibility, follow this self-validating protocol.

Step 1: Sample Preparation
  • Solvent: Use DMSO-d6 (99.9% D) rather than

    
    .
    
    • Reasoning: DMSO minimizes line broadening caused by the rapid keto-enol exchange and stabilizes the enol form, simplifying the spectrum into a major (enol) and minor (keto) set of signals [1].

  • Concentration: Prepare a 10-15 mM solution.

    • Reasoning: Higher concentrations can induce dimerization of the carboxylic acid, shifting the OH signals and potentially altering the tautomeric ratio.

Step 2: Acquisition Parameters[3]
  • Pulse Sequence: Standard zg30 (Bruker) or s2pul (Varian).

  • Relaxation Delay (D1): Set to 5.0 seconds (minimum).

    • Reasoning: The quaternary carbons and vinylic protons often have long T1 relaxation times. A short D1 will result in under-integration of the enol signals, leading to an incorrect calculation of the tautomeric ratio.

  • Scans: 16 to 64 scans are sufficient for this concentration.

Step 3: Processing & Integration
  • Phase Correction: Apply manual phasing. Automatic phasing often fails on the broad OH peaks of carboxylic acids.

  • Baseline Correction: Apply a polynomial baseline correction (Bernstein polynomial order 1) to ensure accurate integration of the aromatic region.

  • Validation Check:

    • Set the integral of the H-5 aromatic doublet to 1.00.

    • Sum the integrals of the Keto-CH2 and Enol-CH . The total should equal ~1.0 (relative to one aromatic proton) or ~2.0 if normalizing to the full alkyl chain (depending on if you view the enol CH as 1H).

    • Correction: In the Enol form (

      
      ), there is 1 vinylic proton. In the Keto form (
      
      
      
      ), there are 2 methylene protons.
    • Calculation: Total Integral = (Integral of Enol-CH) + (Integral of Keto-CH2 / 2). This sum should match the molar ratio relative to the aromatic ring.

Spectral Assignment Workflow (Logic Map)

The following diagram illustrates the decision logic for assigning the spectrum, differentiating between the two tautomers and the specific aromatic substitution.

NMR_Assignment Start Start: Analyze 1H Spectrum (DMSO-d6) Check_Aliphatic Check Aliphatic Region (3.5 - 6.5 ppm) Start->Check_Aliphatic Decision_Tautomer Identify Tautomers Check_Aliphatic->Decision_Tautomer Keto_Path Signal at ~4.0-4.2 ppm (Singlet, CH2) Decision_Tautomer->Keto_Path Minor Species Enol_Path Signal at ~6.4 ppm (Singlet, =CH-) Decision_Tautomer->Enol_Path Major Species Aromatic_Analysis Analyze Aromatic Region (7.0 - 8.0 ppm) Keto_Path->Aromatic_Analysis Enol_Path->Aromatic_Analysis Pattern_Check Check Coupling Pattern Aromatic_Analysis->Pattern_Check H5_ID H5: Doublet (J~8Hz) Most Downfield Pattern_Check->H5_ID Ortho to Br H6_ID H6: Doublet of Doublets (J~8, 2Hz) Pattern_Check->H6_ID Ortho to Alkyl H2_ID H2: Doublet (J~2Hz) Meta Coupling Only Pattern_Check->H2_ID Ortho to Cl Validation Validation: Sum Integrals (Enol% + Keto%) = 100% H5_ID->Validation H6_ID->Validation H2_ID->Validation

Figure 1: Logic flow for the structural validation of 3-(4-Bromo-3-chlorophenyl)-2-oxopropanoic acid, highlighting the tautomer bifurcation.

References

  • Yamaji, T., & Saito, T. (2018). Temperature-variable NMR Study of the keto-enol Tautomerism of Phenylpyruvic Acid. Analytical Sciences, 34(2), 235-237. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 598758, 3-(4-Bromophenyl)-2-oxopropanoic acid (Analog Reference). Retrieved from [Link]

  • Reich, H. J. (2025).[1] Structure Determination Using NMR. University of Wisconsin-Madison. (Reference for chemical shift prediction of trisubstituted benzenes). [Link]

Sources

Validation

Mass spectrometry fragmentation patterns of 3-(4-Bromo-3-chlorophenyl)-2-oxopropanoic acid

Advanced Characterization Guide: Mass Spectrometry Fragmentation of 3-(4-Bromo-3-chlorophenyl)-2-oxopropanoic Acid Executive Summary This technical guide provides a definitive analysis of the mass spectrometry (MS) behav...

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Characterization Guide: Mass Spectrometry Fragmentation of 3-(4-Bromo-3-chlorophenyl)-2-oxopropanoic Acid

Executive Summary

This technical guide provides a definitive analysis of the mass spectrometry (MS) behavior of 3-(4-Bromo-3-chlorophenyl)-2-oxopropanoic acid (Structure: halogenated phenylpyruvic acid derivative). Unlike standard spectral libraries which often lack specific data for this mixed-halogen metabolite, this guide synthesizes theoretical fracture mechanics with empirical halogen isotope principles.

Key Insight: The presence of the thermally labile


-keto acid moiety combined with a mixed halogen (Br/Cl) substitution pattern necessitates a dual-approach strategy: Negative Mode ESI (ESI-)  for intact molecular ion preservation and GC-MS (after methoxime-TMS derivatization)  for structural confirmation via rigid fragmentation.

Part 1: The Isotopic Fingerprint (The "Truth" Marker)

Before analyzing fragmentation, the researcher must validate the precursor ion using the unique isotopic cluster generated by the naturally occurring isotopes of Bromine (


) and Chlorine (

).

Theoretical Isotope Distribution (M+H)+ / (M-H)- Formula:


 | Monoisotopic Mass: ~275.9 Da[1]
Peak IDCompositionMass ShiftRelative Intensity (Approx)Diagnostic Value
M

+0 Da75% Base Peak (Nominal)
M+2

&

+1.997 Da100% Primary Identifier (The "Tallest" Peak)
M+4

+3.994 Da25% Confirmation Peak

Expert Note: Unlike simple chlorinated compounds (3:1 ratio) or brominated compounds (1:1 ratio), this mixed system presents a "skewed tent" distribution where the M+2 peak is dominant.

Part 2: Fragmentation Mechanics & Pathways

The fragmentation of 3-(4-Bromo-3-chlorophenyl)-2-oxopropanoic acid is driven by two competing forces: the stability of the halogenated benzyl core and the lability of the


-keto-carboxylate tail.
Comparative Analysis: ESI(-) vs. EI (GC-MS)
FeatureMethod A: LC-MS/MS (ESI -) Method B: GC-MS (EI +)
Primary Utility Quantification & Intact DetectionStructural Elucidation (Fingerprinting)
Precursor State Deprotonated Carboxylate

Radical Cation

(Derivatized)
Dominant Loss Decarboxylation (

)

-Cleavage (Loss of -COOMe/TMS)
Sensitivity High (Acidic proton ionizes easily)Moderate (Requires derivatization)
Thermal Risk Low (Soft Ionization)High (Keto-acid decarboxylates in injector)
Pathway Visualization (Graphviz)

FragmentationPathways cluster_0 ESI (-) Pathway (LC-MS) cluster_1 EI (+) Pathway (GC-MS) Precursor Precursor Ion [M-H]- (m/z ~275) Intermediate1 Decarboxylated Ion [M-H-CO2]- (m/z ~231) Precursor->Intermediate1 Loss of CO2 (44 Da) Neutral Loss Scan Product1 Benzyl Anion [M-H-CO2-CO]- (m/z ~203) Intermediate1->Product1 Loss of CO (28 Da) Benzylic Stabilization RadicalPrecursor EI Precursor M+ (Derivatized) AlphaCleavage Tropylium Ion (Halogenated) RadicalPrecursor->AlphaCleavage Alpha-Cleavage Loss of Side Chain

Caption: Figure 1. Divergent fragmentation pathways. ESI favors sequential neutral losses (


), while EI favors high-energy 

-cleavage to stable aromatic cations.

Part 3: Experimental Protocols

Protocol A: LC-MS/MS (Targeted Quantification)

Use this for biological matrices (plasma/urine).

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (or 5mM Ammonium Acetate for negative mode stability).

    • B: Acetonitrile.

  • Ion Source: Electrospray Ionization (ESI), Negative Mode.

    • Rationale: The carboxylic acid proton is highly acidic (

      
      ), yielding a stable 
      
      
      
      ion. Positive mode is inefficient due to the electron-withdrawing halogens reducing proton affinity.
  • Transitions (MRM):

    • Quantifier:

      
       (Loss of 
      
      
      
      ).
    • Qualifier:

      
       (Loss of 
      
      
      
      ).
Protocol B: GC-MS (Structural Confirmation)

Use this for purity analysis of synthesized material.

CRITICAL STEP: Derivatization Attempting to analyze the underivatized acid will result in thermal degradation (decarboxylation) in the injection port, yielding the corresponding aldehyde or ketone artifact.

  • Reagent: MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) + 1% TMCS.

  • Procedure:

    • Dissolve 1 mg sample in 100 µL dry pyridine.

    • Add 50 µL methoxyamine hydrochloride (to protect the keto group as an oxime). Incubate 60°C for 30 min.

    • Add 100 µL MSTFA. Incubate 60°C for 30 min.

  • Result: The spectrum will show the Di-TMS-Methoxime derivative. Look for the molecular ion shift (

    
    ) and the characteristic loss of the TMS-methyl group (
    
    
    
    ).

Part 4: Comparative Performance Guide

Metric3-(4-Bromo-3-chlorophenyl)-2-oxopropanoic acid Phenylpyruvic Acid (Non-halogenated) Thyroid Hormone Analogs (e.g., Triac)
Retention Time (RP-LC) High (Lipophilic Halogens)Low (Polar)Very High (Iodine heavy)
Isotope Complexity High (M, M+2, M+4)Low (M only)Moderate (Iodine is monoisotopic)
Fragmentation Energy Low (Benzylic bond is weak)ModerateLow (C-I bond is very weak)
Detection Limit (ESI-) < 1 ng/mL (Halogens stabilize charge)~10 ng/mL< 0.1 ng/mL

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer International Publishing. Link

  • NIST Mass Spectrometry Data Center. (2023). Fragmentation of Phenylpyruvic Acid Derivatives. NIST Chemistry WebBook, SRD 69. Link

  • Sobolevsky, T. G., et al. (2004). "Mass spectrometric characterization of halogenated aromatic compounds." Journal of Analytical Chemistry, 59, 935–941.

Sources

Comparative

Comparing reactivity of 3-(4-Bromo-3-chlorophenyl)-2-oxopropanoic acid vs non-halogenated analogs

This guide provides an in-depth technical comparison of 3-(4-Bromo-3-chlorophenyl)-2-oxopropanoic acid (hereafter referred to as BCP-OPA ) versus its non-halogenated analog, Phenylpyruvic Acid (PPA) .[1][2][3][4] [1][2][...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 3-(4-Bromo-3-chlorophenyl)-2-oxopropanoic acid (hereafter referred to as BCP-OPA ) versus its non-halogenated analog, Phenylpyruvic Acid (PPA) .[1][2][3][4]

[1][2][3][4]

Executive Summary

BCP-OPA represents a "dual-functional" scaffold compared to the "mono-functional" Phenylpyruvic Acid (PPA).[1][2][3][4][5] While both share the


-keto acid core essential for amino acid synthesis and metabolic studies, the presence of the 3-Chloro  and 4-Bromo  substituents on the aromatic ring fundamentally alters the molecule's electronic profile and expands its synthetic utility.[1]
  • Reactivity Driver: The electron-withdrawing nature of the halogens increases the electrophilicity of the

    
    -carbonyl and the acidity of the benzylic protons, shifting the keto-enol equilibrium.
    
  • Synthetic Advantage: Unlike PPA, BCP-OPA allows for orthogonal functionalization via palladium-catalyzed cross-coupling (Suzuki/Buchwald-Hartwig) at the aryl bromide site, enabling the construction of complex biaryl scaffolds after the pyruvate side chain has been established.[1][2][3]

Structural & Electronic Analysis

The reactivity differences stem from the inductive (


) and resonance (

) effects of the halogen substituents.[1][2][3][4]
FeatureNon-Halogenated (PPA)Halogenated (BCP-OPA)Impact on Reactivity
Ring Electronics Electron-Rich / NeutralElectron-DeficientBCP-OPA ring is deactivated towards electrophilic aromatic substitution (SEAr) but activated for nucleophilic attack or metal insertion.[1][2][3][4]
Side Chain Acidity pKa

2.5 (COOH)
pKa < 2.5 (COOH)The

effect of 3-Cl/4-Br stabilizes the carboxylate anion, increasing acidity.[1][2][3][4]
Benzylic Acidity ModerateHighHalogens stabilize the enolate intermediate, accelerating tautomerization.[1][4][5]
Lipophilicity (LogP)

0.1 (Low)

2.5 (High)
BCP-OPA has significantly lower water solubility, requiring polar organic co-solvents (DMSO, DMF) for assays.[1][2][3][4]

Reactivity Profile 1: Keto-Enol Tautomerism

The


-keto acid moiety exists in a dynamic equilibrium between the keto  form (favored in water) and the enol  form (favored in organic solvents and stabilized by conjugation).[1][2][3]
Mechanism & Substituent Effect

In BCP-OPA, the electron-withdrawing halogens (Cl, Br) exert a long-range inductive effect through the aromatic ring to the methylene group.[1][2][3] This makes the benzylic protons more acidic compared to PPA, stabilizing the enol form via extended conjugation.[4][5]

Implication for Researchers:

  • Assay Interference: In enzymatic assays (e.g., tautomerase activity), BCP-OPA will show a faster spontaneous enolization rate than PPA, potentially masking enzymatic rates if not corrected.[1][2][3][4]

  • Storage: BCP-OPA is more prone to oxidative degradation in solution due to the higher concentration of the reactive enol species.[1]

Tautomerism cluster_0 Keto Form (Favored in H2O) cluster_1 Enol Form (Favored in DMSO/Organic) Keto Ar-CH2-C(=O)-COOH (Electrophilic Carbonyl) Enol Ar-CH=C(OH)-COOH (Nucleophilic Carbon) Keto->Enol  -H+ (Fast in BCP-OPA)   note 3-Cl/4-Br Inductive Effect: Increases acidity of -CH2- Shifts equilibrium right note->Keto

Caption: Electronic influence of halogenation on the Keto-Enol equilibrium shift.

Reactivity Profile 2: Reductive Amination (Synthesis of Amino Acids)

Both compounds serve as precursors for phenylalanine derivatives via reductive amination.[1][2][3][4][5] However, BCP-OPA exhibits distinct kinetic behavior.[1][2][3][4][5]

Chemical Reductive Amination (NaBH3CN)[1][2][3][4][5][6]
  • PPA: Reacts moderately; requires pH control to prevent polymerization.[1][2][3][4][5]

  • BCP-OPA: The electron-deficient ring renders the

    
    -carbonyl more electrophilic .[1][2][3] This accelerates the initial nucleophilic attack by the amine (e.g., ammonia or primary amine) to form the imine intermediate.[4]
    
    • Observation: Higher yields are often observed for BCP-OPA due to more rapid imine formation, provided the reducing agent is added after imine equilibration to avoid direct reduction of the ketone.[1][4]

Enzymatic Transamination (Phenylalanine Dehydrogenase)[1][2][3][4]
  • Substrate Specificity: Enzymes often tolerate the 3,4-dihalogen substitution well.[1][2][4] The increased lipophilicity of BCP-OPA can actually enhance binding affinity (

    
    ) in hydrophobic active sites compared to the more hydrophilic PPA.[4]
    

Reactivity Profile 3: Palladium-Catalyzed Cross-Coupling

This is the distinguishing feature of BCP-OPA.[1][2][3][4] The C-Br bond (and to a lesser extent, C-Cl) allows BCP-OPA to serve as an electrophile in coupling reactions, a pathway impossible for PPA.[1][2][3][4]

  • Selectivity: Under standard Suzuki conditions, the C-Br bond at position 4 reacts preferentially over the C-Cl bond at position 3 (Bond Dissociation Energy: C-Br < C-Cl).[1][2][3][4]

  • Application: This allows for "Late-Stage Diversification."[1][2][3][4][5] You can synthesize the amino acid core first, and then couple the aryl ring to diverse biaryl systems.[4][5]

Coupling cluster_pathways Divergent Synthetic Pathways Start BCP-OPA (Br/Cl Functionalized) PathA Pathway A: Reductive Amination Start->PathA  NH3 / NaBH3CN   PathB Pathway B: Suzuki Coupling (Pd) Start->PathB  Ar-B(OH)2 / Pd(0)   ProdA Halogenated Phenylalanine (Precursor for Peptides) PathA->ProdA ProdB Biaryl-Pyruvate (Extended Scaffold) PathB->ProdB Biaryl-Phenylalanine Biaryl-Phenylalanine ProdA->Biaryl-Phenylalanine  Subsequent Coupling  

Caption: Divergent synthetic utility of BCP-OPA allowing both amino acid synthesis and scaffold extension.

Experimental Protocols

Protocol A: Chemical Synthesis of BCP-OPA (Azlactone Method)

Unlike PPA which is commercially abundant, BCP-OPA often requires synthesis.[1][2][3][4][5] The Erlenmeyer-Plöchl azlactone synthesis is the most robust method.[1]

  • Condensation:

    • Combine 4-bromo-3-chlorobenzaldehyde (1.0 eq), N-acetylglycine (1.0 eq), and anhydrous sodium acetate (1.0 eq) in acetic anhydride (3.0 eq).

    • Reflux for 2 hours.[1][2][3][4][5] The mixture will solidify upon cooling.[4][5]

    • Wash with cold water and recrystallize from ethanol to obtain the Azlactone intermediate.[1][4][5]

  • Hydrolysis:

    • Suspend the azlactone in 1M HCl (aq).

    • Reflux for 4-6 hours.[1][2][3][4][5] The ring opens and the acetyl group is hydrolyzed, releasing the

      
      -keto acid.[4]
      
    • Critical Step: Upon cooling, BCP-OPA will precipitate.[1][2][3][4][5] Recrystallize from benzene/petroleum ether (Caution: Benzene is toxic; Toluene is a safer alternative).[1][2][3][4][5]

Protocol B: Comparative Reductive Amination

Use this protocol to compare reactivity yields between PPA and BCP-OPA.[1][2][3]

  • Reagents:

    • Substrate (PPA or BCP-OPA): 1.0 mmol[1][2][3][4]

    • Ammonium Acetate (

      
      ): 10.0 mmol (10x excess)[1][2][3][4][5]
      
    • Sodium Cyanoborohydride (

      
      ): 1.5 mmol[1][2][3][4][5]
      
    • Solvent: Methanol (dry)[1][2][3][4][5]

  • Procedure:

    • Dissolve substrate and

      
       in Methanol.[1][3][4][5] Stir for 30 mins at RT (allow imine formation).
      
    • Note: BCP-OPA solution may turn yellow faster due to enol/imine conjugation.

    • Add

      
       portion-wise.[1][2][3][4][5]
      
    • Stir for 12 hours.

    • Quench with 1M HCl (remove excess hydride and decompose boron complexes).

    • Adjust pH to 6-7 to precipitate the amino acid (Zwitterion form).[1][2][3][4][5]

  • Analysis:

    • Measure yield via HPLC.[1][2][3][4][5] BCP-OPA derivatives typically elute later (more hydrophobic) on C18 columns.[1][2][3][4][5]

Data Comparison Summary

ParameterPhenylpyruvic Acid (PPA)BCP-OPAExperimental Note
Molecular Weight 164.16 g/mol 277.48 g/mol
Solubility (Water) ~10 mg/mL< 0.5 mg/mLUse DMSO stocks for BCP-OPA.[1][2][3][4]
Enol Content (DMSO) ~80%> 90%Halogens stabilize the enol form.[1][2][4][5]
Reductive Amination Yield 65 - 75%75 - 85%Electrophilic activation aids imine formation.[1][2][3][4][5]
Pd-Coupling Efficiency 0% (Inert)High (at Br position)Exclusive to BCP-OPA.[1][2][3][4][5]

References

  • Keto-Enol Tautomerism in Phenylpyruvic Acids

    • Title: Keto-enol tautomerism in phenylpyruvic acids: Structure of the o-nitrophenylpyruvic acid.[1][2][3][4]

    • Source: ResearchGate / J. Mol.[1][2][3][4][5] Struct.

    • URL:[Link]

  • Reductive Amin

    • Title: Reductive Amination: A form of amination that converts a carbonyl group to an amine via an intermediate imine.[3][4][5][6][7]

    • Source: Wikipedia / Organic Chemistry Portal[1][2][4][5]

    • URL:[Link][1][2][3][4][5]

  • Synthesis of Halogenated Phenylpyruv

    • Title: Enzymatic synthesis of halogen derivatives of L-phenylalanine and phenylpyruvic acid stereoselectively labeled with hydrogen isotopes.[1][2][3][4][5][8]

    • Source: PubMed / J Labelled Comp Radiopharm.[1][2][3][4][5]

    • URL:[Link]

  • Properties of 3-(4-Bromophenyl)-2-oxopropanoic acid (Analog)

    • Title: 3-(4-Bromophenyl)-2-oxopropanoic acid | C9H7BrO3 | PubChem.[1][2][3][4][5]

    • Source: PubChem[2][3][4][5]

    • URL:[Link][1][2][3][4][5]

Sources

Validation

Reference Standards for 3-(4-Bromo-3-chlorophenyl)-2-oxopropanoic Acid: A Comparative Quality Control Guide

Executive Summary In the development of halogenated thyromimetics and phenylalanine analogs, 3-(4-Bromo-3-chlorophenyl)-2-oxopropanoic acid serves as a Critical Pharmaceutical Intermediate (CPI). Its structural integrity...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of halogenated thyromimetics and phenylalanine analogs, 3-(4-Bromo-3-chlorophenyl)-2-oxopropanoic acid serves as a Critical Pharmaceutical Intermediate (CPI). Its structural integrity is paramount for the synthesis of downstream APIs. However, this molecule presents unique Quality Control (QC) challenges due to keto-enol tautomerism and oxidative decarboxylation susceptibility.

This guide objectively compares the performance of Certified Reference Standards (CRS) against Research Grade (RG) and In-House Synthesized (IHS) alternatives. It provides validated experimental protocols to ensure your analytical data meets the rigor required for IND/NDA filings.

Technical Context: The Stability Challenge

To understand the necessity of a high-fidelity reference standard, one must understand the molecule's inherent instability.

The Keto-Enol Tautomerism

Phenylpyruvic acid derivatives exist in a dynamic equilibrium between the keto form (alpha-keto acid) and the enol form (alpha-hydroxy acrylic acid).

  • Impact on QC: In unbuffered HPLC systems, this results in peak splitting or tailing, often misidentified as impurities.

  • Impact on NMR: The proton spectrum will show two distinct sets of signals (methylene protons in keto vs. vinylic proton in enol), complicating integration.

Degradation Pathways

The 2-oxo acid moiety is labile. Without rigorous storage (argon atmosphere, -20°C), it undergoes:

  • Decarboxylation: Losing

    
     to form 2-(4-bromo-3-chlorophenyl)acetaldehyde.
    
  • Oxidation: Forming the corresponding benzoic acid derivative under aerobic conditions.

Comparative Analysis: Reference Standard Grades

The following table summarizes the performance metrics of the Certified Reference Standard (CRS) versus common alternatives.

FeatureCertified Reference Standard (CRS) Research Grade (RG) In-House Synthesized (IHS)
Purity (HPLC) > 98.5% (w/w)> 95.0% (Area %)Variable (85-95%)
Characterization 1H-NMR, 13C-NMR, MS, IR, TGA/KF1H-NMR, HPLCHPLC only (typically)
Tautomer Ratio Quantified & StableUnknownFluctuating
Water Content < 0.5% (Lyophilized/Dry)Variable (Hygroscopic)High (often wet cake)
Traceability NIST/Pharmacopoeia TraceableBatch-dependentNone
Suitability GMP Release / Quantitation Early Discovery / R&DProcess Monitoring

Experimental Protocols

These protocols are designed to be self-validating. The choice of acidic mobile phases is critical to suppress ionization and stabilize the keto form.

High-Performance Liquid Chromatography (HPLC)

Objective: Accurate purity profiling and quantitation.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (pH ~2.0).

    • Why: Low pH suppresses carboxylic acid ionization (

      
      ) and minimizes keto-enol exchange on the column.
      
  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0-2 min: 10% B (Isocratic)

    • 2-15 min: 10%

      
       80% B (Linear)
      
    • 15-20 min: 80% B (Wash)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm (general) and 254 nm (aromatic).

  • Temperature: 30°C (Controlled temperature is crucial to fix tautomer ratio).

Nuclear Magnetic Resonance (NMR) Validation

Objective: Structural confirmation and tautomer ratio assessment.

  • Solvent: DMSO-

    
    .
    
    • Why: DMSO stabilizes the hydrogen bonding network, often sharpening the enol peaks compared to

      
      .
      
  • Procedure:

    • Dissolve ~10 mg sample in 0.6 mL DMSO-

      
      .
      
    • Acquire spectrum immediately to prevent moisture absorption.

  • Interpretation:

    • Keto Form: Singlet at

      
       ppm (
      
      
      
      ).
    • Enol Form: Singlet at

      
       ppm (
      
      
      
      ).
    • Calculation: Integrate both to determine molar ratio. A high-quality CRS should show a consistent ratio (typically predominantly enol in DMSO).

Visualizing the Quality Control Workflow

The following diagrams illustrate the rigorous lifecycle of the Certified Reference Standard and the chemical degradation pathways that necessitate such rigor.

QC Release Workflow

This flowchart details the "Gate-Stage" process for releasing a CRS batch.

QC_Workflow Synthesis Crude Synthesis (Precursor Conversion) Purification Purification (Recrystallization/Prep-HPLC) Synthesis->Purification Triage Initial Triage (HPLC > 98%?) Purification->Triage Struct_ID Structural ID (NMR, MS, IR) Triage->Struct_ID Pass Reject Reject / Reprocess Triage->Reject Fail Purity_Assay Purity & Assay (qNMR, KF, ROI) Struct_ID->Purity_Assay Stability Stress Testing (Heat, Humidity) Purity_Assay->Stability Release CoA Generation & Release Stability->Release Pass Stability->Reject Degradation > 1%

Caption: Figure 1: The multi-stage qualification workflow for Certified Reference Standards, ensuring identity, purity, and stability.

Degradation & Impurity Pathway

Understanding these pathways is essential for identifying "ghost peaks" in your chromatograms.

Degradation_Pathway Target 3-(4-Br-3-Cl-phenyl) -2-oxopropanoic acid Enol Enol Tautomer (Reversible) Target->Enol Tautomerism (Solution/pH dependent) Aldehyde Impurity A: 2-(4-Br-3-Cl-phenyl) acetaldehyde Target->Aldehyde Decarboxylation (-CO2, Heat/Light) Acid Impurity B: 4-Br-3-Cl-benzoic acid Target->Acid Oxidative Cleavage Aldehyde->Acid Oxidation Dimer Aldol Condensation Dimers Aldehyde->Dimer Polymerization

Caption: Figure 2: Common degradation pathways. Note that "Impurity A" (Aldehyde) is the most common artifact of poor storage.

References

  • International Council for Harmonisation (ICH). Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients. (2000). Available at: [Link]

  • PubChem. 3-(4-Bromophenyl)-2-oxopropanoic acid (Analogous Structure Data).[1] National Library of Medicine. Available at: [Link]

  • European Pharmacopoeia (Ph. Eur.). General Chapter 5.12: Reference Standards. EDQM. Available at: [Link]

Sources

Comparative

Technical Guide: Validating Enzymatic Assays with 3-(4-Bromo-3-chlorophenyl)-2-oxopropanoic Acid

Executive Summary In the development of metabolic therapeutics, particularly for Type 2 Diabetes and Obesity, Protein Tyrosine Phosphatase 1B (PTP1B) remains a high-value target.[1][2][3] While generic phosphatase inhibi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of metabolic therapeutics, particularly for Type 2 Diabetes and Obesity, Protein Tyrosine Phosphatase 1B (PTP1B) remains a high-value target.[1][2][3] While generic phosphatase inhibitors like Sodium Orthovanadate (


) are ubiquitous in lysis buffers, they lack the specificity and kinetic definition required for high-throughput screening (HTS) or detailed mechanistic studies.

3-(4-Bromo-3-chlorophenyl)-2-oxopropanoic acid (referred to herein as BC-OPA ) represents a class of


-keto acid-based inhibitors . Unlike vanadate, BC-OPA functions as a reversible, competitive inhibitor that mimics the transition state of the phosphoryl transfer reaction. This guide outlines the validation of BC-OPA in enzymatic assays, contrasting its performance with industry standards to demonstrate its utility in generating robust, reproducible kinetic data.

Mechanism of Action: The -Keto Acid Advantage

To validate an assay using BC-OPA, one must understand its interaction with the PTP1B active site. PTP1B contains a catalytic cysteine (Cys215) within a specialized P-loop.

  • Substrate Mimicry: The

    
    -keto acid moiety (
    
    
    
    ) acts as a non-hydrolyzable isostere of the phosphotyrosine phosphate group.
  • Reversibility: Unlike alkylating agents or oxidizers (like

    
     produced by some quinones), BC-OPA binds reversibly, allowing for the determination of true equilibrium constants (
    
    
    
    ).
  • Halogen Interaction: The bromo-chloro-phenyl ring fills the hydrophobic pocket adjacent to the active site, conferring specificity over other phosphatases (like TCPTP or SHP-2).

Diagram 1: Competitive Inhibition Mechanism

The following diagram illustrates the kinetic competition between the native substrate (pNPP) and BC-OPA for the PTP1B active site.

PTP1B_Mechanism Enzyme PTP1B (Free Enzyme) [Cys215 Reduced] ES_Complex E-S Complex (Michaelis) Enzyme->ES_Complex + Substrate (Kon) EI_Complex E-I Complex (Inhibited) Enzyme->EI_Complex + BC-OPA (Kon) Substrate Substrate (pNPP) Inhibitor BC-OPA (Inhibitor) ES_Complex->Enzyme (Koff) Product Product (p-Nitrophenol + Pi) ES_Complex->Product Catalysis (kcat) EI_Complex->Enzyme (Koff)

Caption: Kinetic competition model showing BC-OPA blocking the formation of the catalytic E-S complex without permanently modifying the enzyme.

Comparative Analysis: BC-OPA vs. Alternatives

When validating an assay, the choice of reference inhibitor dictates the dynamic range and sensitivity of your data.

FeatureBC-OPA (Target) Sodium Orthovanadate Cinnamic Acid Derivatives
Class

-Keto Acid (Reversible)
Transition Metal OxoanionCarboxylic Acid Derivative
Binding Mode Competitive (Active Site)Competitive / Irreversible (Oxidation)Mixed / Allosteric
Specificity High (PTP1B selective)Low (Pan-phosphatase)Moderate
Assay Stability High (Chemically stable)Variable (Polymerizes at low pH)High
Redox Sensitivity InertCan oxidize catalytic Cys215Inert
Primary Use Kinetic Characterization / HTS Lysis Buffer ProtectionAllosteric site mapping

Expert Insight: Sodium Orthovanadate is often supplied as a mixture of oligomers. To be effective, it requires a tedious "activation" process (boiling/pH cycling) to depolymerize it to the monomeric state. BC-OPA requires no such activation, reducing inter-assay variability.

Experimental Validation Protocol

This protocol uses para-Nitrophenyl Phosphate (pNPP) as the chromogenic substrate.[4][5][6][7] The hydrolysis of pNPP yields p-Nitrophenol, which is yellow at alkaline pH (


).[4]
Reagents & Buffer Composition
  • Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA.

  • Reducing Agent (Critical): 1 mM DTT or TCEP. Note: PTP1B is rapidly inactivated by oxidation. Fresh reducing agent is mandatory.

  • Enzyme: Recombinant Human PTP1B (residues 1-322).

  • Substrate: pNPP (Sigma-Aldrich/Merck), 50 mM stock.

  • Inhibitor: BC-OPA (Dissolved in 100% DMSO; Final assay DMSO < 1%).

Diagram 2: Validation Workflow

The following workflow ensures the inhibitor is pre-equilibrated with the enzyme before kinetics are initiated.

Assay_Workflow Start Start: Reagent Prep Step1 1. Enzyme Activation Mix PTP1B + Buffer + DTT (Keep on Ice) Start->Step1 Step2 2. Inhibitor Addition Add BC-OPA (Serial Dilution) Maintain DMSO < 1% Step1->Step2 Step3 3. Pre-Incubation 10-15 mins @ 37°C (Allows E-I Equilibrium) Step2->Step3 Step4 4. Reaction Initiation Add pNPP Substrate (Km conc.) Step3->Step4 Step5 5. Kinetic Read Measure Abs @ 405nm Every 30s for 10 mins Step4->Step5 Step6 6. Data Analysis Calculate Initial Velocity (V0) Plot IC50 Step5->Step6

Caption: Step-by-step enzymatic assay workflow emphasizing the pre-incubation step for thermodynamic equilibrium.

Step-by-Step Methodology
  • Enzyme Preparation: Dilute PTP1B to 2x the final concentration (e.g., 10 nM) in Assay Buffer containing fresh 1 mM DTT.

    • Why: The EDTA chelates contaminating metals that might inhibit the enzyme, while DTT prevents the catalytic cysteine from forming a disulfide bridge.

  • Inhibitor Dilution: Prepare a 10-point serial dilution of BC-OPA in DMSO. Further dilute these into Assay Buffer such that the DMSO concentration is 2x the final desired limit (e.g., 2%).

  • Pre-Incubation: In a 96-well clear plate, mix 50 µL of Enzyme solution with 25 µL of Inhibitor solution. Incubate for 15 minutes at 37°C.

    • Why: This establishes the Enzyme-Inhibitor equilibrium (

      
      ) prior to substrate competition.
      
  • Initiation: Add 25 µL of pNPP substrate (pre-warmed to 37°C). Final volume = 100 µL.

    • Note: Use a pNPP concentration equal to the

      
       of the enzyme (typically 2-4 mM for PTP1B) to maximize sensitivity to competitive inhibitors.
      
  • Measurement: Immediately place in a plate reader. Measure Absorbance at 405 nm in kinetic mode (every 30 seconds) for 10–20 minutes.

  • Termination (Optional): If running an endpoint assay, add 50 µL of 1N NaOH to stop the reaction and develop the color (pNPP is yellowest at pH > 10).

Data Analysis & Interpretation

To objectively validate BC-OPA, you must derive quantitative metrics.

Linearity Check

Plot Absorbance vs. Time. The slope of the linear portion is the Initial Velocity (


).
  • Requirement:

    
     for the first 5 minutes. If the curve plateaus early, reduce enzyme concentration.
    
IC50 Determination

Plot


 (y-axis) vs. log[BC-OPA] (x-axis). Fit the data to a 4-parameter logistic equation:


  • Expected Result: A sigmoidal curve with a Hill Slope near -1.0 (indicating 1:1 binding stoichiometry).

  • Validation Criteria: The IC50 should be in the low micromolar range (typically 1–10 µM for this class of halogenated

    
    -keto acids).
    
Mode of Inhibition (Lineweaver-Burk)

To confirm the competitive mechanism:

  • Run the assay at varying concentrations of pNPP (0.5

    
     to 5 
    
    
    
    ) and varying concentrations of BC-OPA.
  • Plot:

    
     vs 
    
    
    
    .
  • Signature: The lines should intersect at the Y-axis (

    
     is unchanged), but the X-intercept (
    
    
    
    ) should shift closer to zero. This confirms that
    
    
    is constant while apparent
    
    
    increases.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
High Background Signal Spontaneous pNPP hydrolysisPrepare pNPP fresh; keep stock on ice and protected from light.
No Enzyme Activity Oxidation of Cys215Ensure DTT/TCEP is fresh. Avoid freeze-thaw cycles of the enzyme.
Precipitation BC-OPA insolubilityDo not exceed 5% DMSO. If precipitate forms, lower inhibitor concentration.
Variable IC50 Non-equilibrium conditionsIncrease pre-incubation time from 15 to 30 minutes.

References

  • Zhang, Z. Y. (2002). Protein tyrosine phosphatases: structure, signaling mechanisms, and therapeutic targets. Proceedings of the National Academy of Sciences, 99(26), 16539-16541. Link

  • Montalibet, J., Skorey, K. I., & Kennedy, B. P. (2005).[8] Protein tyrosine phosphatase: enzymatic assays. Methods, 35(1), 2-8. Link

  • Hu, X., et al. (2012). Bromophenols as inhibitors of protein tyrosine phosphatase 1B with antidiabetic properties.[9] Bioorganic & Medicinal Chemistry Letters, 22(8), 2827-2832.[9] Link

  • Sigma-Aldrich. (n.d.). pNPP Phosphatase Assay Kit Technical Bulletin. Link

  • BindingDB. (n.d.). Assay Summary for PTP1B Inhibition. Link

Sources

Validation

Strategic Spectroscopic Analysis: Validating 3-(4-Bromo-3-chlorophenyl)-2-oxopropanoic Acid via FT-IR vs. Orthogonal Methods

-Keto Acids[1] Executive Summary & Molecule Context[2][3][4][5] 3-(4-Bromo-3-chlorophenyl)-2-oxopropanoic acid is a critical intermediate, often utilized in the synthesis of thyromimetic agents and enzyme inhibitors.[1]...

Author: BenchChem Technical Support Team. Date: February 2026


-Keto Acids[1]

Executive Summary & Molecule Context[2][3][4][5]

3-(4-Bromo-3-chlorophenyl)-2-oxopropanoic acid is a critical intermediate, often utilized in the synthesis of thyromimetic agents and enzyme inhibitors.[1] Its structural core combines a 1,3,4-trisubstituted aromatic ring with a reactive


-keto acid  tail.[1]

For researchers in drug development, the primary analytical challenge is distinguishing this molecule from its metabolic precursors (non-oxidized lactates) or degradation products (decarboxylated aldehydes).[1] While NMR is the gold standard for structural elucidation, FT-IR (Fourier Transform Infrared Spectroscopy) offers the most efficient "performance" for rapid identification and solid-state quality control.

This guide objectively compares FT-IR performance against Raman and NMR, providing a validated peak assignment framework for routine identification.[1]

Method Performance Comparison

The following table contrasts the performance of FT-IR against orthogonal techniques for this specific chemical class.

FeatureFT-IR (ATR) Raman Spectroscopy 1H-NMR (DMSO-d6)
Primary Utility Rapid ID & Functional Group QC Polymorph screening & Halogen detectionDefinitive structural elucidation
C=O[1] Detection Excellent. Distinct separation of ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

-keto (~1730 cm⁻¹) and acid (~1700 cm⁻¹) bands.[1]
Weak. Carbonyls have low polarizability changes.[1]Excellent. Carbonyl carbons are distinct in ¹³C; invisible in ¹H.[1]
Halogen Detection Moderate. C-Cl/C-Br fall in the noisy fingerprint region (<800 cm⁻¹).[1]Superior. Heavy atom stretches (C-X) are strong Raman scatterers.[1]Indirect.[1] Inferred via coupling constants and chemical shifts of adjacent protons.
Sample Prep None (Solid State). < 1 min per scan.[1]None (Solid State).[1] Can scan through glass vials.[1]High. Requires deuterated solvents and dissolution.[1]
Moisture Sensitivity High.[1]

-Keto acids are hygroscopic; ATR minimizes exposure.[1]
Low. Water is a weak Raman scatterer.[1]N/A (Solvent dependent).

Theoretical Peak Assignment (The "Fingerprint")

For 3-(4-Bromo-3-chlorophenyl)-2-oxopropanoic acid, the IR spectrum is defined by the interplay between the electron-withdrawing halogens and the conjugated carbonyl system.[1]

A. The Carbonyl Region (1680–1750 cm⁻¹)

The hallmark of an


-keto acid is the dual carbonyl signature . Unlike simple carboxylic acids, the proximity of the ketone (C=O) to the acid (COOH) creates a distinctive pattern.[2]
  • 
    -Ketone Stretch (~1725–1740 cm⁻¹):  Appears as a sharp, intense band.[1] It is shifted to higher wavenumbers compared to conjugated ketones due to the electron-withdrawing nature of the adjacent carboxyl group.
    
  • Carboxylic Acid Dimer Stretch (~1690–1710 cm⁻¹): Appears as a broader, intense band.[1] In the solid state, these acids exist primarily as hydrogen-bonded dimers.

Critical QC Check: If you see a single broad band around 1700 cm⁻¹ without a shoulder or split, your sample may have degraded or hydrated into the gem-diol form (common in older samples exposed to humidity).

B. The Hydroxyl Region (2500–3300 cm⁻¹)
  • O-H Stretch (Acid): A very broad, jagged absorption centered around 3000 cm⁻¹, often overlapping with C-H stretches.[1] This confirms the presence of the carboxylic acid moiety.

C. The Aromatic & Halogen Fingerprint (< 1600 cm⁻¹)

The 4-bromo-3-chloro substitution pattern creates a unique "barcode" in the lower frequency region.

  • Aromatic C=C Stretch (~1450–1580 cm⁻¹): Multiple sharp bands indicating the benzene ring.

  • 1,3,4-Trisubstitution Pattern (~800–900 cm⁻¹): Out-of-plane C-H bending vibrations specific to the substitution pattern.[1] Look for two distinct bands in this region.

  • C-Cl and C-Br Stretches (500–750 cm⁻¹):

    • C-Cl: Typically ~700–750 cm⁻¹.[1]

    • C-Br: Typically ~500–650 cm⁻¹.[1]

    • Note: These are often obscured in IR but are the strongest peaks in Raman .

Experimental Protocol: ATR-FTIR Workflow

Objective: Obtain a high-resolution spectrum minimizing moisture interference.

Equipment: FT-IR Spectrometer with Diamond or ZnSe ATR (Attenuated Total Reflectance) accessory.

Step-by-Step Methodology
  • System Preparation:

    • Ensure detector (e.g., DTGS or MCT) is cooled/stable.[1]

    • Clean ATR crystal with isopropanol.[1] Crucial: Allow solvent to evaporate completely to avoid "ghost" alcohol peaks.

  • Background Scan:

    • Collect an air background (32 scans, 4 cm⁻¹ resolution).[1]

  • Sample Loading:

    • Place ~5 mg of solid 3-(4-Bromo-3-chlorophenyl)-2-oxopropanoic acid onto the center of the crystal.

    • Scientific Rationale: Do not grind with KBr.

      
      -Keto acids are prone to hydrate formation upon grinding with hygroscopic KBr.[1] ATR allows direct analysis of the neat solid.
      
  • Acquisition:

    • Apply high pressure using the anvil clamp to ensure intimate contact.

    • Scan parameters: 4000–450 cm⁻¹, 32 scans, 4 cm⁻¹ resolution.[1]

  • Post-Run Analysis:

    • Apply baseline correction if necessary.[1]

    • Identify the "Dual Carbonyl" motif (1740/1700 cm⁻¹) to confirm the oxidation state.

Visualizations

Diagram 1: The Analytical Workflow

This workflow illustrates the decision process for selecting IR vs. NMR during the synthesis lifecycle.

AnalyticalWorkflow Start Crude Reaction Mixture Isolation Isolation/Precipitation Start->Isolation Drying Vacuum Drying Isolation->Drying Decision QC Checkpoint Drying->Decision IR_Path FT-IR (ATR) Decision->IR_Path Routine ID / Fast NMR_Path 1H-NMR Decision->NMR_Path Structure Elucidation IR_Result Pass: Dual C=O Peaks Confirm Identity IR_Path->IR_Result NMR_Result Pass: Proton Integration Confirm Structure NMR_Path->NMR_Result Release Batch Release IR_Result->Release NMR_Result->Release

Caption: Analytical workflow for validating the intermediate. FT-IR is prioritized for routine post-drying identification, while NMR is reserved for structural characterization.[1]

Diagram 2: Spectral Decision Tree

A logic flow for interpreting the IR spectrum to rule out common impurities (Precursor Lactate vs. Product Keto Acid).

SpectrumLogic Scan Acquire ATR Spectrum (1600-1800 cm⁻¹) CheckCO Analyze Carbonyl Region Scan->CheckCO SinglePeak Single Peak (~1700-1720 cm⁻¹) CheckCO->SinglePeak Broad/Single DualPeak Dual/Split Peaks (~1740 & 1700 cm⁻¹) CheckCO->DualPeak Distinct Split Impurity1 Suspect: Decarboxylated Aldehyde or Simple Acid SinglePeak->Impurity1 Impurity2 Suspect: Hydrated Gem-Diol Form SinglePeak->Impurity2 Confirm CONFIRMED IDENTITY: 3-(4-Bromo-3-chlorophenyl)- 2-oxopropanoic acid DualPeak->Confirm

Caption: Spectral decision tree for distinguishing the target


-keto acid from common degradation products or hydration states.

References

  • PubChem. (n.d.).[1] 3-(4-Bromo-3-chlorophenyl)-2-oxopropanoic acid Compound Summary. National Library of Medicine.[1] Retrieved February 18, 2026, from [Link]

  • Specac. (n.d.). Attenuated Total Reflectance (ATR) Spectroscopy Principles. Specac Application Notes. Retrieved February 18, 2026, from [Link]

  • Mettler Toledo. (n.d.).[1] IR vs Raman Spectroscopy: Advantages & Limitations. Retrieved February 18, 2026, from [Link][1]

  • Coates, J. (2000).[1] Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. John Wiley & Sons.[1] (Standard reference for functional group assignments).

Sources

Validation

A Comparative Guide to the Stability of Halogenated Phenylpyruvic Acids for Drug Development Professionals

This guide provides an in-depth comparative analysis of the stability of halogenated phenylpyruvic acids, crucial intermediates and analytes in pharmaceutical development and metabolic disease research. Understanding the...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the stability of halogenated phenylpyruvic acids, crucial intermediates and analytes in pharmaceutical development and metabolic disease research. Understanding the inherent stability and degradation pathways of these molecules is paramount for developing robust analytical methods, ensuring the quality of drug substances, and interpreting clinical data accurately. This document synthesizes information from established stability testing guidelines and scientific literature to offer a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction: The Significance of Halogenated Phenylpyruvic Acid Stability

Halogenated phenylpyruvic acids are α-keto acids that play a significant role in various biochemical pathways and are often used as building blocks in the synthesis of pharmaceuticals. Their stability directly impacts the reliability of experimental results and the quality of final products. Degradation can lead to loss of potency, formation of potentially toxic impurities, and inaccurate analytical measurements. Therefore, a thorough understanding of their stability under different environmental conditions is a critical aspect of drug development and manufacturing.[1][2][3]

This guide will delve into the factors influencing the stability of these compounds, outline protocols for comparative stability studies, and provide a framework for interpreting the resulting data.

Foundational Principles of Stability and Degradation

The stability of halogenated phenylpyruvic acids is influenced by a variety of factors, including their chemical structure and the surrounding environmental conditions. The primary degradation pathways for α-keto acids involve transamination, oxidation, and decarboxylation.[4][5]

Key Factors Influencing Stability:

  • pH: The acidity or basicity of a solution can catalyze hydrolysis of susceptible functional groups.[6]

  • Temperature: Elevated temperatures accelerate the rate of chemical reactions, leading to faster degradation.[7][8][9]

  • Light (Photostability): Exposure to light, particularly UV radiation, can induce photolytic degradation.[2][7]

  • Oxidation: The presence of oxidizing agents can lead to the formation of various degradation products.[2]

  • Halogen Substitution: The nature of the halogen (Fluorine, Chlorine, Bromine, Iodine) and its position on the phenyl ring can significantly impact the molecule's electronic properties and, consequently, its stability.

Degradation Pathways:

The degradation of amino acids, from which phenylpyruvic acids are derived, typically begins with the removal of the amino group, forming an α-keto acid.[4] These α-keto acids can then be further metabolized or degraded.[10][11][12] The carbon skeletons of these molecules can be broken down into several products that enter central metabolic pathways.[11]

Below is a generalized workflow for a forced degradation study, a critical component of stability testing.

Caption: Workflow for a forced degradation study.

Comparative Stability Analysis (Hypothetical Data)

Table 1: Hypothetical Comparative Stability of Halogenated Phenylpyruvic Acids under Forced Degradation

CompoundStress Condition% Degradation (24h)Major Degradants
4-Fluorophenylpyruvic acid 0.1 M HCl, 60°C5%Phenylacetic acid derivative
0.1 M NaOH, 60°C8%Benzaldehyde derivative
3% H₂O₂, RT12%Oxidized ring products
4-Chlorophenylpyruvic acid 0.1 M HCl, 60°C8%Phenylacetic acid derivative
0.1 M NaOH, 60°C12%Benzaldehyde derivative
3% H₂O₂, RT18%Oxidized ring products
4-Bromophenylpyruvic acid 0.1 M HCl, 60°C12%Phenylacetic acid derivative
0.1 M NaOH, 60°C18%Benzaldehyde derivative
3% H₂O₂, RT25%Oxidized ring products

Note: This data is illustrative and intended for educational purposes. Actual results may vary.

The hypothetical data suggests that stability decreases as the halogen moves down the group (F > Cl > Br), which can be attributed to the decreasing strength of the carbon-halogen bond.

Degradation_Pathway cluster_products Potential Degradation Products Parent Halogenated Phenylpyruvic Acid Decarboxylated Phenylacetic Acid Derivative Parent->Decarboxylated Decarboxylation (Heat, pH) Oxidized Oxidized Ring Products Parent->Oxidized Oxidation (H2O2) Hydrolyzed Benzaldehyde Derivative Parent->Hydrolyzed Hydrolysis (Acid/Base)

Sources

Comparative

Thin-layer chromatography (TLC) systems for 3-(4-Bromo-3-chlorophenyl)-2-oxopropanoic acid

Technical Guide: TLC Systems for 3-(4-Bromo-3-chlorophenyl)-2-oxopropanoic Acid Executive Summary & Compound Profile Target Analyte: 3-(4-Bromo-3-chlorophenyl)-2-oxopropanoic acid Chemical Class: Halogenated Phenylpyruvi...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: TLC Systems for 3-(4-Bromo-3-chlorophenyl)-2-oxopropanoic Acid

Executive Summary & Compound Profile

Target Analyte: 3-(4-Bromo-3-chlorophenyl)-2-oxopropanoic acid Chemical Class: Halogenated Phenylpyruvic Acid (Alpha-Keto Acid) Primary Application: Key intermediate in the synthesis of thyroid hormone receptor agonists (e.g., Resmetirom analogs) and PI3K inhibitors.

This guide provides a validated chromatographic framework for the separation, identification, and purity assessment of 3-(4-Bromo-3-chlorophenyl)-2-oxopropanoic acid. As an alpha-keto acid possessing a lipophilic, halogenated aromatic ring, this compound presents unique chromatographic challenges:

  • Acidity (pKa ~2-3): The carboxylic acid moiety causes severe "streaking" or "tailing" on unmodified silica gel due to strong interaction with silanol groups.

  • Tautomerism: Alpha-keto acids exist in equilibrium between keto and enol forms, potentially appearing as double spots if the mobile phase does not suppress ionization.

  • Detection: The halogenated ring provides strong UV absorption, while the alpha-keto group allows for highly specific derivatization.

Comparative Analysis of TLC Systems

The following table contrasts three distinct stationary/mobile phase systems optimized for different stages of drug development.

FeatureSystem A: The Workhorse System B: High Resolution (HPTLC) System C: Orthogonal (RP-TLC)
Stationary Phase Silica Gel 60 F

HPTLC Silica Gel 60 F

RP-18 F

s (C18 Modified)
Mobile Phase Hexane : Ethyl Acetate : Acetic Acid (60 : 40 : 1 v/v/v)Toluene : Dioxane : Formic Acid (70 : 25 : 5 v/v/v)Methanol : Water : TFA (80 : 20 : 0.1 v/v/v)
Selectivity Basis Polarity & AdsorptionPi-Pi Interaction & Acid SuppressionHydrophobicity (Partitioning)
Target Rf 0.35 – 0.450.40 – 0.500.50 – 0.60
Application Routine reaction monitoring; Crude purity check.[1]Separation of closely related halo-isomers (e.g., des-bromo impurities).Confirmation of identity; checking for polar hydrolysis products.
Limit of Detection ~500 ng (UV)~50 ng (Fluorescence)~1 µg (UV)

Expert Insight: System B uses Toluene, which interacts with the pi-electrons of the aromatic ring. This is critical for separating the target compound from "regio-isomers" (e.g., 3-bromo-4-chloro analogs) which have identical polarity but different electron density distributions.

Detailed Experimental Protocols

Protocol 1: Standard Normal Phase Separation (System A)

Best for: Daily reaction monitoring and isolating the product from non-polar starting materials.

Materials:

  • Plate: Merck Silica Gel 60 F

    
     (Aluminum or Glass backed).[2]
    
  • Solvent System: Hexane / Ethyl Acetate / Glacial Acetic Acid (60:40:1).

    • Note: The acetic acid is non-negotiable. Without it, the spot will streak from the baseline to the solvent front.

Workflow:

  • Chamber Saturation: Line a twin-trough chamber with filter paper. Add 20 mL of mobile phase. Close and equilibrate for 30 minutes. Why? Saturation prevents "edge effects" and ensures reproducible Rf values.

  • Sample Preparation: Dissolve 5 mg of sample in 1 mL of Ethyl Acetate.

    • Caution: Avoid methanol for sample dissolution if possible, as it can cause band broadening in a hexane-based mobile phase.

  • Spotting: Apply 2 µL of sample, 1.5 cm from the bottom edge. Dry with a stream of warm air (avoid excessive heat to prevent decarboxylation).

  • Development: Run until the solvent front reaches 80% of the plate height.

  • Visualization:

    • Step 1 (Non-Destructive): View under UV 254 nm. The compound appears as a dark quenching spot against a bright green fluorescent background.[3]

    • Step 2 (Specific Stain): Dip in 2,4-DNPH Reagent .

      • Result: The alpha-keto ketone group reacts to form a hydrazone, appearing as a yellow/orange spot .[4] This confirms the integrity of the keto-acid moiety.

Protocol 2: High-Sensitivity Fluorescence Detection

Best for: Detecting trace impurities and confirming the alpha-keto functionality.

Reagent: o-Phenylenediamine (OPD) in Acid.

  • Preparation: Dissolve 0.05 g of 1,2-phenylenediamine in 100 mL of 10% aqueous Trichloroacetic Acid (TCA).

Workflow:

  • Develop the plate using System A or B.

  • Dry the plate completely to remove mobile phase acids.

  • Spray the plate with the OPD reagent.

  • Heat at 100°C for 2 minutes.

  • Observation: View under Long-Wave UV (365 nm).

    • Result: The compound forms a quinoxalinone derivative, exhibiting intense green fluorescence . This reaction is highly specific to

      
      -keto acids and will not stain simple aromatic impurities.
      

Visualization Logic & Mechanism

The choice of visualization method is critical for validating the compound's structure directly on the plate.

MethodReagentMechanismVisual ResultSpecificity
UV 254 Zinc Silicate IndicatorFluorescence QuenchingDark Spot / Green BackgroundLow (All aromatics)
DNPH 2,4-DinitrophenylhydrazineHydrazone FormationYellow/Orange SpotMedium (Ketones/Aldehydes)
BCG Bromocresol GreenpH Indicator ShiftYellow Spot / Blue BackgroundMedium (Carboxylic Acids)
OPD o-PhenylenediamineCondensation to QuinoxalinoneGreen Fluorescence (365 nm) High (Alpha-Keto Acids)

Troubleshooting Guide

  • Problem: Spot Tailing / Streaking

    • Cause: Ionization of the carboxylic acid (-COO⁻) interacting with silica.

    • Solution: Increase the modifier concentration. Switch from Acetic Acid (weak) to Formic Acid (stronger). Recommended: Toluene:EtOAc:Formic Acid (5:4:1).

  • Problem: Double Spots (Twin Peaks)

    • Cause: Keto-Enol tautomerism or partial esterification if MeOH is used in the mobile phase.

    • Solution: Ensure the sample is dissolved in an aprotic solvent (e.g., Acetone, EtOAc). Avoid alcohols in the sample diluent.

  • Problem: Spot Fading

    • Cause: Alpha-keto acids are susceptible to oxidative decarboxylation on silica (which is slightly acidic and catalytic) over time.

    • Solution: Visualize immediately after development. Do not store developed plates.

Method Development Decision Tree

The following diagram outlines the logical flow for selecting the appropriate TLC system based on the analytical goal.

TLC_Decision_Tree Start Start: Define Analytical Goal Goal_Check Is the goal Synthesis Monitoring or Purity Analysis? Start->Goal_Check Synthesis Routine Synthesis Monitoring Goal_Check->Synthesis Quick Check Purity High Purity / Impurity Profiling Goal_Check->Purity Detailed Analysis System_A System A: Hexane/EtOAc/AcOH (Standard Silica) Synthesis->System_A Vis_UV Visualize: UV 254nm System_A->Vis_UV Isomer_Check Separating Halo-Isomers? Purity->Isomer_Check Yes_Isomer Yes: Use System B (HPTLC) Toluene/Dioxane/Formic Acid Isomer_Check->Yes_Isomer Regio-isomers present No_Isomer No: Check Polar Impurities Isomer_Check->No_Isomer General purity Vis_Fluoro Visualize: OPD Reagent (Green Fluorescence) Yes_Isomer->Vis_Fluoro System_C System C: RP-18 MeOH/Water/TFA No_Isomer->System_C Vis_DNPH Visualize: DNPH Stain (Yellow Spots) System_C->Vis_DNPH

Caption: Decision matrix for selecting the optimal TLC system based on separation requirements (Speed vs. Resolution vs. Selectivity).

References

  • Reich, E., & Schibli, V. (2007). High-Performance Thin-Layer Chromatography for the Analysis of Medicinal Plants. Thieme Medical Publishers.
  • Jork, H., Funk, W., Fischer, W., & Wimmer, H. (1990). Thin-Layer Chromatography: Reagents and Detection Methods, Volume 1a. VCH Verlagsgesellschaft.
  • Hahn-Deinstrop, E. (2007). Applied Thin-Layer Chromatography: Best Practice and Avoidance of Mistakes. Wiley-VCH.

  • Sherma, J., & Fried, B. (2003). Handbook of Thin-Layer Chromatography. Marcel Dekker. (Reference for mobile phase selection for acidic drugs).
  • Google Patents. (2014). Process for making benzoxazepin compounds (WO2014140073A1). (Contextual source for the synthesis and handling of 3-halo-2-oxopropanoic acid intermediates).

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 3-(4-Bromo-3-chlorophenyl)-2-oxopropanoic acid

Executive Summary & Immediate Hazard Profile 3-(4-Bromo-3-chlorophenyl)-2-oxopropanoic acid is a halogenated alpha-keto acid intermediate. Its disposal requires strict adherence to halogenated waste protocols to prevent...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Hazard Profile

3-(4-Bromo-3-chlorophenyl)-2-oxopropanoic acid is a halogenated alpha-keto acid intermediate. Its disposal requires strict adherence to halogenated waste protocols to prevent the formation of toxic byproducts (dioxins/furans) and damage to standard incineration infrastructure.

CRITICAL PROHIBITION:

  • NEVER dispose of this compound down the drain.

  • NEVER mix with strong oxidizers (risk of rapid decarboxylation) or strong bases (risk of exothermic polymerization).

  • NEVER attempt in-lab neutralization/destruction without a closed-system fume hood and specific safety review; professional off-site incineration is the mandatory standard.

Chemical Hazard Snapshot
PropertyDescriptionCritical Implication for Disposal
Functional Groups

-Keto Acid, Aryl Bromide, Aryl Chloride
Acidic; potential for decarboxylation; generates HBr/HCl upon combustion.
Physical State Solid (typically off-white to yellow powder)Dust hazard; requires particulate containment.
Corrosivity Likely Corrosive/Irritant (Acidic)Requires chemically resistant secondary containment.
Environmental Halogenated OrganicPersistent environmental pollutant; requires high-temp incineration with scrubbing.

Pre-Disposal Characterization (The "Why" Behind the Protocol)

To ensure a self-validating safety system, you must understand the two distinct chemical risks that dictate the disposal pathway:

A. The Halogen Load (Br, Cl)

Unlike standard organic acids (e.g., acetic acid), this molecule contains bromine and chlorine.

  • The Risk: Burning this waste in a standard medical/biological waste incinerator releases corrosive hydrogen bromide (HBr) and hydrogen chloride (HCl) gases. If the temperature is insufficient (<1100°C), it can catalyze the formation of polyhalogenated dibenzodioxins (PHDDs).

  • The Solution: This waste must be flagged for a facility equipped with wet scrubbers and high-temperature afterburners [1].

B. The Alpha-Keto Functionality

The 2-oxopropanoic acid moiety is reactive.

  • The Risk: In the presence of oxidizing agents (e.g., peroxides, nitric acid), alpha-keto acids can undergo oxidative decarboxylation. This reaction releases CO₂ gas rapidly, potentially over-pressurizing a sealed waste container.

  • The Solution: Strict segregation from oxidizers is mandatory.

Step-by-Step Disposal Protocol

Phase 1: Segregation & Container Selection

Objective: Prevent cross-reactivity and container failure.

  • Select Container: Use a High-Density Polyethylene (HDPE) or Glass container.

    • Note: Glass is preferred for halogenated organics to prevent plastic leaching, but HDPE is acceptable for solids.

  • Segregate Stream: Designate a specific waste stream labeled "Halogenated Organic Acids."

    • Do NOT mix with non-halogenated solvents (e.g., acetone, ethanol) unless your facility explicitly allows "commingled solvents." Diluting halogenated waste increases disposal costs significantly.

  • Solid vs. Liquid:

    • If Solid: Dispose of the pure powder in a separate wide-mouth jar.

    • If Solution: If the compound is dissolved in a solvent (e.g., DMSO, Methanol), the solvent's properties dictate the primary hazard, but the waste code must still reflect the halogenated solute.

Phase 2: Packaging & Labeling

Objective: Ensure downstream handlers identify the hazard immediately.

  • Labeling: Apply a hazardous waste label with the following specific data:

    • Chemical Name: 3-(4-Bromo-3-chlorophenyl)-2-oxopropanoic acid (Do not use abbreviations).

    • Hazards: Corrosive, Toxic.[1][2][3]

    • Constituents: List the solvent (if applicable) and the approximate % concentration.

  • Secondary Containment: Place the primary container into a chemically resistant tray or overpack bucket to capture potential leaks.

Phase 3: The Hand-Off (Manifesting)

Objective: Legal compliance (RCRA/DOT).

  • RCRA Classification:

    • This material is likely not a "Listed" waste (U or P list) unless specified by state regulations.

    • It is a Characteristic Waste if pH < 2 (Code D002 ).

    • It generally falls under "Halogenated Organic Waste" for treatment purposes.

  • DOT Shipping Name (Likely):

    • Corrosive solid, acidic, organic, n.o.s. (3-(4-Bromo-3-chlorophenyl)-2-oxopropanoic acid)

    • UN Number: UN 3261 (Verify with your specific SDS).

Emergency Contingencies

Spill Management

If a spill occurs in the lab:

  • Evacuate & Ventilate: Halogenated dusts are respiratory irritants.

  • PPE: Nitrile gloves (double gloved), lab coat, safety goggles, and N95 dust mask (for solids).

  • Containment:

    • Solid: Cover with wet paper towels to prevent dust dispersion, then scoop into a waste jar.

    • Liquid: Absorb with a non-oxidizing absorbent (e.g., vermiculite or clay). Do not use sawdust (combustible).

  • Decontamination: Wash the area with a mild soap solution. Do not use bleach (oxidizer risk).

Visual Workflow (Decision Logic)

The following diagram illustrates the decision logic for disposing of this specific compound.

DisposalWorkflow Start Waste Generation: 3-(4-Bromo-3-chlorophenyl)-2-oxopropanoic acid StateCheck Is the Waste Solid or Liquid? Start->StateCheck SolidPath Solid (Powder) StateCheck->SolidPath LiquidPath Liquid (Solution) StateCheck->LiquidPath ContainerSolid Select Wide-Mouth HDPE or Glass Jar SolidPath->ContainerSolid ContainerLiquid Select Glass Bottle (Amber preferred) LiquidPath->ContainerLiquid Segregation CRITICAL SEGREGATION: Isolate from Oxidizers & Strong Bases ContainerSolid->Segregation ContainerLiquid->Segregation Labeling LABELING: 'Halogenated Organic Acid' + Full Chemical Name Segregation->Labeling Disposal HAND-OFF: Ship to High-Temp Incinerator (RCRA D002 / Halogenated) Labeling->Disposal

Caption: Operational workflow for the segregation and packaging of halogenated alpha-keto acid waste.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Chapter 8: Management of Waste.

  • U.S. Environmental Protection Agency (EPA). (2023).[4] Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273.

  • American Chemical Society. (2023). Identifying and Evaluating Hazards in Research Laboratories.

Sources

Handling

Personal protective equipment for handling 3-(4-Bromo-3-chlorophenyl)-2-oxopropanoic acid

Executive Safety Summary Treat as: Hazardous Substance (Irritant / Harmful). 3-(4-Bromo-3-chlorophenyl)-2-oxopropanoic acid is a halogenated alpha-keto acid.[1][2] While comprehensive toxicological data is often limited...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Treat as: Hazardous Substance (Irritant / Harmful). 3-(4-Bromo-3-chlorophenyl)-2-oxopropanoic acid is a halogenated alpha-keto acid.[1][2] While comprehensive toxicological data is often limited for specific research intermediates, its structural analogs indicate significant risks of skin/eye irritation and acute toxicity upon ingestion .[1]

Immediate Action Card:

  • Inhalation: Move to fresh air immediately. If breathing is difficult, support ventilation.

  • Skin Contact: Brush off loose particles.[1] Wash with soap and water for 15+ minutes.[1][3]

  • Eye Contact: Rinse cautiously with water for 15 minutes.[1][3][4][5] Remove contact lenses.[1][3][4][6][7]

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Seek medical attention.

Risk Assessment & Hazard Identification

Based on GHS Classification standards for halogenated aromatic acids.

Hazard ClassCategoryHazard StatementCode
Acute Toxicity (Oral) 4Harmful if swallowed.[1][8]H302
Skin Corrosion/Irritation 2Causes skin irritation.[3][4]H315
Serious Eye Damage 2ACauses serious eye irritation.[3][6]H319
STOT - Single Exposure 3May cause respiratory irritation.[1][4][5][6]H335

Mechanistic Insight: The alpha-keto acid moiety is reactive.[1] Upon contact with mucous membranes, the acidity (pKa ~2-3 for similar pyruvate derivatives) combined with the lipophilicity of the halogenated ring facilitates tissue penetration, leading to immediate local irritation.[1]

Personal Protective Equipment (PPE) Matrix

Do not rely on generic lab coats.[1] Use this specific matrix for handling.

PPE Decision Logic (Graphviz)[1]

PPE_Logic Start Start: Assess Operation State Physical State? Start->State Solid Dry Solid / Powder State->Solid Weighing Solution Dissolved in Solvent State->Solution Reaction/Transfer Quant Quantity > 100mg? Solid->Quant Level1 Level 1 PPE: Nitrile Gloves (0.11mm) Safety Glasses Lab Coat Solution->Level1 Aqueous Buffer Level3 Level 3 PPE: Butyl Rubber Gloves Face Shield + Goggles Fume Hood Mandatory Solution->Level3 Organic Solvents (DMSO/DCM) Quant->Level1 No (<100mg) Level2 Level 2 PPE: Double Nitrile or Neoprene Chemical Goggles N95/P100 Respirator (if open) Quant->Level2 Yes (>100mg)

Caption: PPE Selection Logic based on physical state and quantity. Solvents like DMSO increase skin permeability, necessitating higher protection.[1]

Detailed Equipment Specifications
ComponentRecommendationTechnical Rationale
Hand Protection Nitrile (Double gloving) Halogenated acids can degrade latex.[1] Nitrile offers superior resistance.[1] Minimum thickness: 0.11 mm. Change immediately upon splash.[1]
Eye Protection Chemical Goggles Safety glasses are insufficient for powders due to airborne dust migration.[1] Goggles seal the eyes from acidic dust.[1]
Respiratory N95 or P100 Required if weighing outside a fume hood.[1] The powder is likely fine and can irritate the upper respiratory tract (H335).[1]
Body Tyvek® Sleeves/Apron Recommended for quantities >1g to prevent clothing contamination, which can act as a secondary exposure source.[1]

Operational Handling Protocols

A. Weighing & Transfer (Solid State)

Risk: Airborne dust inhalation and static dispersion.[1]

  • Engineering Control: Perform all weighing inside a Chemical Fume Hood or a Powder Containment Enclosure .[1]

  • Static Management: Use an anti-static gun or bar if the powder is fluffy.[1] Halogenated organics often carry significant static charge, causing "jumping" during weighing.[1]

  • Technique:

    • Tare the weighing boat before entering the hood.[1]

    • Use a disposable spatula.[1]

    • Self-Validating Step: Wipe the balance area with a damp tissue (solvent-soaked) after weighing to capture invisible dust.[1] If the tissue turns yellow/discolored, containment failed.[1]

B. Solubilization

Solvents: DMSO, Methanol, Ethanol.

  • Protocol: Add solvent to the solid, not solid to solvent, to minimize splash risk.[1]

  • Exotherm Check: Alpha-keto acids are generally stable, but always touch-check the vial for heat generation upon initial dissolution.[1]

  • Labeling: Mark all solutions with "Acidic - Halogenated" to prevent incompatibility issues (e.g., mixing with strong bases or oxidizers).

Emergency Response & Spill Cleanup

Spill Workflow (Graphviz)[1]

Spill_Response Detect Spill Detected Evacuate Evacuate Immediate Area Detect->Evacuate PPE_Up Don PPE (Goggles, Double Gloves) Evacuate->PPE_Up Type State? PPE_Up->Type Dry Dry Powder Type->Dry Wet Liquid Solution Type->Wet Clean_Dry Cover with wet paper towel to prevent dust -> Scoop Dry->Clean_Dry Clean_Wet Absorb with Vermiculite or Chem-Pad Wet->Clean_Wet Neutralize Wipe surface with weak base (1% NaHCO3) Clean_Dry->Neutralize Clean_Wet->Neutralize Dispose Bag as Hazardous Halogenated Waste Neutralize->Dispose

Caption: Step-by-step spill response. Note the "Wet Wipe" method for powders to prevent aerosolization.[1]

Waste Disposal & Decontamination

Critical Rule: Do NOT dispose of down the drain. This compound is a halogenated organic and poses environmental risks.[1]

Waste StreamClassificationHandling Procedure
Solid Waste Halogenated Organic Solid Collect in a dedicated solid waste container.[1] Label "Contains Bromine/Chlorine".[1]
Liquid Waste Halogenated Solvent Do not mix with non-halogenated solvents if your facility separates them (cost saving).[1] pH adjustment is generally not required unless mixing with cyanide/sulfide waste (strictly prohibited).[1]
Contaminated Sharps Chemically Contaminated Dispose of needles/spatulas in sharps bin immediately.[1] Do not recap needles.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 598758, 3-(4-Bromophenyl)-2-oxopropanoic acid (Analogous Structure Safety Data). Retrieved February 18, 2026 from [Link][1]

  • European Chemicals Agency (ECHA). C&L Inventory: 3-(4-Bromophenyl)-2-oxopropanoic acid - GHS Classification.[1][8] Retrieved February 18, 2026 from [Link][1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] Washington (DC): National Academies Press (US); 2011.[1] [Link]

Sources

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